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  • Product: 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid
  • CAS: 1399657-46-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is a fascinating molecule that stands at the intersection of several key areas in modern medicin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is a fascinating molecule that stands at the intersection of several key areas in modern medicinal chemistry. Its structure, featuring a cyclopropane ring, a carboxylic acid moiety, and a fluorinated phenyl ether, bestows upon it a unique combination of properties that make it a valuable building block in the design of novel therapeutics. The cyclopropyl group, a "bioisostere" of a phenyl ring or a double bond, offers conformational rigidity and metabolic stability. The fluorophenoxy group can enhance binding affinity and modulate pharmacokinetic properties, while the carboxylic acid provides a handle for further chemical modifications and can participate in crucial interactions with biological targets.

This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

While specific experimental data for 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is not extensively reported in publicly available literature, we can infer its properties from computational data and by comparison with structurally related compounds.

PropertyValue/InformationSource
Molecular Formula C₁₀H₉FO₃[1]
Molecular Weight 196.18 g/mol [1]
CAS Number 201734-76-1Not explicitly confirmed for this isomer
IUPAC Name 1-(4-fluorophenoxy)cyclopropane-1-carboxylic acidInferred
Predicted pKa 4.24 ± 0.20[2]
Predicted Boiling Point 303.5 ± 35.0 °C[2]
Predicted Density 1.361 ± 0.06 g/cm³[2]
Appearance Likely a white to off-white solidInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Inferred

Synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid

A robust and logical synthetic route to 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid can be designed based on the well-established Williamson ether synthesis.[3][4] This method involves the reaction of an alkoxide with an alkyl halide to form an ether. In this proposed synthesis, the sodium salt of 4-fluorophenol will act as the nucleophile, attacking an ester of 1-bromocyclopropanecarboxylic acid. This is followed by hydrolysis of the ester to yield the final carboxylic acid.

Proposed Synthetic Workflow

G cluster_0 Step 1: Formation of 1-Bromocyclopropanecarboxylate Ester cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis A 1-Aminocyclopropanecarboxylic acid B Esterification (e.g., EtOH, H+) A->B C Ethyl 1-aminocyclopropanecarboxylate B->C D Sandmeyer-type reaction (e.g., NaNO₂, HBr, CuBr) C->D E Ethyl 1-bromocyclopropanecarboxylate D->E I Reaction with Ethyl 1-bromocyclopropanecarboxylate F 4-Fluorophenol G Deprotonation (e.g., NaH) F->G H Sodium 4-fluorophenoxide G->H H->I J Ethyl 1-(4-fluorophenoxy)cyclopropanecarboxylate I->J K Base-mediated hydrolysis (e.g., NaOH, H₂O/EtOH) J->K L Acidification (e.g., HCl) K->L M 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid L->M

Caption: Proposed synthetic workflow for 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid.

Experimental Protocol

Part 1: Synthesis of Ethyl 1-bromocyclopropanecarboxylate (Starting Material)

A plausible starting material for the Williamson ether synthesis is an ester of 1-halocyclopropanecarboxylic acid. This can be prepared from the commercially available 1-aminocyclopropanecarboxylic acid.

  • Esterification: 1-Aminocyclopropanecarboxylic acid is first converted to its ethyl ester by refluxing in ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Diazotization and Bromination: The resulting amino ester is then subjected to a Sandmeyer-type reaction. It is treated with sodium nitrite in the presence of hydrobromic acid at low temperatures (0-5 °C) to form the diazonium salt, which is subsequently reacted with a copper(I) bromide solution to yield ethyl 1-bromocyclopropanecarboxylate.

Part 2: Williamson Ether Synthesis and Hydrolysis

  • Preparation of Sodium 4-fluorophenoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF). To this, add sodium hydride (NaH) as a 60% dispersion in mineral oil. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-fluorophenol in anhydrous THF to the NaH suspension. Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This forms the sodium 4-fluorophenoxide in situ.

  • Ether Formation: To the freshly prepared sodium 4-fluorophenoxide solution, add a solution of ethyl 1-bromocyclopropanecarboxylate in anhydrous THF dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-(4-fluorophenoxy)cyclopropanecarboxylate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add a stoichiometric excess of sodium hydroxide.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the ester.

  • Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The product, 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Aromatic Protons: Two sets of doublets (or multiplets) are expected in the aromatic region (δ 7.0-7.8 ppm), corresponding to the protons on the 4-fluorophenoxy group.

    • Cyclopropane Protons: The four protons on the cyclopropane ring are diastereotopic and will likely appear as a complex multiplet in the upfield region (δ 1.3-1.6 ppm).[5]

    • Carboxylic Acid Proton: A broad singlet is expected far downfield (δ > 10 ppm), which is characteristic of a carboxylic acid proton.

  • ¹³C NMR:

    • Carbonyl Carbon: The carboxylic acid carbonyl carbon should appear around δ 170-175 ppm.

    • Aromatic Carbons: The carbons of the 4-fluorophenoxy group will resonate in the aromatic region (δ 115-160 ppm). The carbon attached to the fluorine will show a large coupling constant (¹JCF).

    • Cyclopropane Carbons: The methylene carbons of the cyclopropane ring are expected in the upfield region (δ 15-25 ppm), while the quaternary carbon attached to the oxygen and the carboxyl group will be further downfield.

  • ¹⁹F NMR: A singlet or a multiplet (depending on the coupling with aromatic protons) is expected for the fluorine atom on the phenyl ring.

  • FT-IR Spectroscopy:

    • A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

    • A strong C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹.

    • C-O stretching bands for the ether linkage.

    • C-F stretching band in the fingerprint region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound.

Reactivity and Chemical Behavior

The chemical reactivity of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is primarily dictated by the carboxylic acid functional group.

  • Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.

  • Amide Formation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC) will yield the corresponding amides. This is a common transformation in drug discovery to modulate solubility and biological activity.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Decarboxylation: While generally stable, decarboxylation might be induced under harsh thermal or chemical conditions, though this is not a typical reaction pathway for such compounds.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid are of significant interest in drug design.

  • Cyclopropane Ring: The cyclopropane ring is a valuable structural element in medicinal chemistry. It can act as a conformationally restricted linker, improving binding affinity to target proteins by reducing the entropic penalty of binding. It is also often more metabolically stable than corresponding unsaturated or flexible aliphatic chains.

  • Fluorophenoxy Moiety: The introduction of a fluorine atom can have profound effects on the properties of a drug molecule. It can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability, which can be crucial for oral bioavailability and brain penetration.

  • Carboxylic Acid Group: The carboxylic acid group is a versatile functional group in drug design. It can act as a hydrogen bond donor and acceptor, forming key interactions with biological targets. It also provides a point for salt formation, which can be used to improve the solubility and formulation properties of a drug candidate.

While specific examples of drugs containing the exact 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid scaffold are not prominent in the literature, the individual components are found in numerous approved and investigational drugs. For instance, the related compound, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, is a key intermediate in the synthesis of the anticancer drug Cabozantinib.[6] This highlights the potential of this class of molecules as valuable building blocks for the synthesis of biologically active compounds.

Safety and Handling

Based on data for structurally similar compounds, 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid should be handled with care in a laboratory setting. It is predicted to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] It may also cause respiratory irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is a molecule with significant potential in the field of medicinal chemistry. Its unique combination of a conformationally rigid cyclopropane core, a modulating fluorophenoxy group, and a versatile carboxylic acid handle makes it an attractive building block for the synthesis of novel drug candidates. While detailed experimental data for this specific compound is sparse, its synthesis is achievable through established chemical methods. Further investigation into its biological activities is warranted and could lead to the discovery of new therapeutic agents.

References

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. (2022-11-21). Available from: [Link]

  • The Williamson Ether Synthesis. Available from: [Link]

  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. PubChem. Available from: [Link]

  • 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. PubChem. Available from: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Williamson ether synthesis. Wikipedia. Available from: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014-10-24). Available from: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. (2022-11-21). Available from: [Link]

  • CN103664778A - Synthesis method of antineoplastic drug cabozant inib. Google Patents.
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  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available from: [Link]

  • EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes. Google Patents.
  • WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Google Patents.
  • The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Chemistry Portal. Available from: [Link]

  • WO1997003941A1 - A process for the preparation of cyclopropane carboxylic acids and intermediates therefor. Google Patents.
  • CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate. Google Patents.
  • Synthesis of Cyclopropanecarboxylic Acid. YouTube. (2024-04-09). Available from: [Link]

  • US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available from: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available from: [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health. (2024-10-07). Available from: [Link]

  • Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. ResearchGate. (2025-10-14). Available from: [Link]

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Exploratory

An In-Depth Technical Guide to a Key Pharmaceutical Intermediate: 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid

Executive Summary: 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid has emerged as a molecule of significant interest within the pharmaceutical landscape, primarily functioning as a critical building block in the...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid has emerged as a molecule of significant interest within the pharmaceutical landscape, primarily functioning as a critical building block in the synthesis of multi-kinase inhibitors. Its rigid cyclopropyl scaffold and specific functional groups are pivotal in defining the conformational properties and binding interactions of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identity, synthesis, applications, and analytical methodologies, tailored for professionals in drug discovery and development. While the similarly named compound "1-(4-Fluorophenoxy)cyclopropanecarboxylic acid" is not documented in readily available scientific literature, the extensive data on the carbamoyl analogue underscores its established role and importance in medicinal chemistry.

Chemical Identity and Properties

Nomenclature and Identifiers

The compound is systematically named 1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid. It is most commonly identified in literature and commercial databases by its Chemical Abstracts Service (CAS) number.

IdentifierValue
CAS Number 849217-48-7[1][2][3]
IUPAC Name 1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid[3]
Molecular Formula C₁₁H₁₀FNO₃[1][3]
Synonyms 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid, Cyclopropanecarboxylic acid, 1-[[(4-fluorophenyl)amino]carbonyl]-
Chemical Structure

The structure features a 1,1-disubstituted cyclopropane ring, which imparts significant conformational rigidity. One substituent is a carboxylic acid group, providing a key handle for further chemical modification. The other is an amide group derived from 4-fluoroaniline, which plays a crucial role in the molecule's function as a pharmaceutical intermediate.

Chemical structure of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. Note: This is a placeholder image as I cannot generate images.

Figure 1. 2D Structure of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.

Physicochemical Properties

The compound is typically a solid at room temperature with properties that make it suitable for standard organic synthesis protocols.

PropertyValueSource
Molecular Weight 223.2 g/mol [1][3]
Appearance White to almost white powder/crystal[1]
Melting Point 173 - 177 °C[1]
Storage Conditions 2 - 8 °C, Refrigerator[1]

Synthesis and Manufacturing

The synthesis of this intermediate is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common strategies involve the construction of the amide bond from a cyclopropane-1,1-dicarboxylic acid precursor.

Retrosynthetic Analysis & Key Routes

The primary retrosynthetic disconnection is at the amide bond, pointing to cyclopropane-1,1-dicarboxylic acid or its mono-ester derivative and 4-fluoroaniline as the key starting materials. A general and scalable synthetic pathway is outlined below. The causality behind this choice of pathway is its reliance on commercially available starting materials and robust, well-understood chemical transformations.

Synthesis_Workflow cluster_0 Step 1: Mono-hydrolysis cluster_1 Step 2: Amide Formation cluster_2 Step 3: Final Hydrolysis A Diethyl Cyclopropane- 1,1-dicarboxylate B 1-(Ethoxycarbonyl) cyclopropanecarboxylic acid A->B NaOH, Methanol/Water D Ethyl 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylate B->D Activating Agent (e.g., SOCl₂), Amide Coupling C 4-Fluoroaniline C->D Activating Agent (e.g., SOCl₂), Amide Coupling E 1-((4-Fluorophenyl)carbamoyl) cyclopropanecarboxylic acid (Target) D->E NaOH (aq) then HCl

Caption: General synthetic workflow for the target molecule.

Detailed Experimental Protocol

The following protocol is a representative example of a common laboratory synthesis. The choice of a selective mono-hydrolysis followed by amide coupling and final hydrolysis is a standard and effective strategy for producing unsymmetrical derivatives from a symmetrical diester.

Step 1: Mono-saponification of Diethyl Cyclopropane-1,1-dicarboxylate

  • Rationale: To create a handle for amide coupling while protecting the other carboxylic acid as an ester, a selective mono-hydrolysis is performed. Using a limited amount of base under controlled temperatures prevents the reaction from proceeding to the diacid.

  • Procedure: Diethyl cyclopropane-1,1-dicarboxylate is dissolved in a suitable solvent like methanol. A solution of one equivalent of sodium hydroxide in water is added slowly at a reduced temperature (e.g., 0-5°C) to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

  • Workup: The solvent is removed under reduced pressure. The residue is dissolved in water and washed with an organic solvent like ethyl acetate to remove any unreacted starting material. The aqueous layer is then carefully acidified with hydrochloric acid to precipitate the mono-ester, which is collected by filtration.

Step 2: Amide Coupling

  • Rationale: The carboxylic acid of the mono-ester must be activated to react with the weakly nucleophilic 4-fluoroaniline. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to convert the carboxylic acid to a highly reactive acyl chloride intermediate.

  • Procedure: The dried 1-(ethoxycarbonyl)cyclopropanecarboxylic acid is suspended in an inert solvent like toluene or THF. A chlorinating agent (e.g., thionyl chloride) is added, and the mixture is stirred, sometimes with gentle heating, until the conversion to the acyl chloride is complete. In a separate flask, 4-fluoroaniline is dissolved in the same solvent with a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl generated during the reaction. The acyl chloride solution is then added slowly to the aniline solution at a low temperature to control the reaction rate.

  • Workup: After the reaction is complete, the mixture is typically washed with dilute acid, water, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated to yield the crude amide-ester product.

Step 3: Hydrolysis of the Ester

  • Rationale: The final step is the hydrolysis of the remaining ethyl ester to yield the target carboxylic acid.

  • Procedure: The crude product from Step 2 is dissolved in a mixture of an alcohol (like ethanol) and water, and an excess of sodium hydroxide is added. The mixture is heated to reflux until the hydrolysis is complete.

  • Workup: The reaction mixture is cooled, and the organic solvent is removed. The aqueous residue is washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified with concentrated HCl, leading to the precipitation of the final product, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, which is collected by filtration, washed with water, and dried.[4]

Applications in Drug Development

This molecule's primary significance lies in its role as a key intermediate for the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor.

Role as a Key Intermediate for Cabozantinib

Cabozantinib is an FDA-approved medication used for the treatment of certain types of cancer, including medullary thyroid cancer and advanced renal cell carcinoma.[4] The 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid fragment forms one of the two "arms" of the final drug molecule, which is a symmetrical dicarboxamide.

The synthesis involves activating the carboxylic acid of the title compound (often by converting it to an acyl chloride) and then reacting it with the complex amine, N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)amine, to form the final amide bond of Cabozantinib.

Application_Workflow A 1-((4-Fluorophenyl)carbamoyl) cyclopropanecarboxylic acid B Acyl Chloride Intermediate A->B Activation (e.g., Oxalyl Chloride) D Cabozantinib (API) B->D Amide Coupling in presence of a base C 4-(6,7-dimethoxyquinolin-4-yloxy)aniline C->D Amide Coupling in presence of a base

Caption: Role as a key intermediate in Cabozantinib synthesis.

Analytical Methodologies

Ensuring the purity and identity of this intermediate is critical for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for assessing purity and monitoring reaction progress. A typical method would use a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. Key signals in the ¹H NMR spectrum include the characteristic multiplets for the cyclopropane protons and the aromatic signals for the 4-fluorophenyl group, along with the amide and carboxylic acid protons.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with LC (LC-MS), is used to confirm the molecular weight of the compound (223.2 g/mol ) and to identify any impurities.[3]

Safety and Handling

Based on available safety data for structurally similar compounds and general chemical principles, this compound should be handled with appropriate care.

  • Hazard Classifications: It is likely to cause skin and serious eye irritation.[5]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

Conclusion

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a well-established and vital intermediate in modern pharmaceutical synthesis. Its rigid cyclopropane core and dual functional handles make it an ideal building block for complex molecules like Cabozantinib. The synthetic routes are well-defined, relying on fundamental organic reactions that can be scaled for industrial production. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and analysis of this intermediate is essential for the successful production of life-saving therapeutics.

References

  • PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:849217-48-7 | 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozantinib.
  • Google Patents. (n.d.). US8637672B2 - Cyclopropyl dicarboxamides and analogs exhibiting anti-cancer and anti-proliferative activities.
  • Google Patents. (n.d.). US4238504A - Cyclopropanecarboxylic acid-phenoxy-α-vinyl-benzyl esters, processes for producing them, and their use in combating pests.
  • PubChem. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid - Safety and Hazards. Retrieved from [Link]

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Foundational

Molecular weight and formula of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid

An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid A Note on Chemical Nomenclature: Initial searches for "1-(4-Fluorophenoxy)cyclopropanecarboxylic acid" did not yield specific data for a compou...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid

A Note on Chemical Nomenclature: Initial searches for "1-(4-Fluorophenoxy)cyclopropanecarboxylic acid" did not yield specific data for a compound with a phenoxy (C-O-C) linkage. However, extensive information is available for the structurally related compound, 1-(4-Fluorophenyl)cyclopropanecarboxylic acid , which features a direct phenyl-to-cyclopropane bond. This guide will focus on the latter, a significant building block in pharmaceutical synthesis.

Introduction

1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a fluorinated aromatic carboxylic acid that has garnered significant interest in the field of medicinal chemistry. Its rigid cyclopropyl scaffold and the electronic properties imparted by the fluorine atom make it a valuable synthon for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its primary applications, tailored for researchers and professionals in drug development.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid is presented below.

PropertyValueSource(s)
Molecular Formula C₁₀H₉FO₂[1][2][3]
Molecular Weight 180.18 g/mol [1][2][3][4]
CAS Number 773100-29-1[1][2][3][4]
Appearance Solid[2]
IUPAC Name 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid[2]
Chemical Structure

The structure of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid is characterized by a central cyclopropane ring, to which both a carboxylic acid group and a 4-fluorophenyl group are attached to the same carbon atom.

Caption: Chemical structure of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.

Synthesis Protocol

While various synthetic routes exist, a common approach involves the cyclopropanation of a substituted styrene derivative followed by hydrolysis. A representative, generalized workflow is outlined below. The causality behind these steps lies in creating the strained cyclopropane ring and then converting a nitrile or ester group into the final carboxylic acid.

Experimental Workflow: A Generalized Approach

G start Start with 4-Fluorophenylacetonitrile step1 Base-catalyzed reaction with 1,2-dibromoethane start->step1 intermediate Formation of 1-(4-fluorophenyl)cyclopropanecarbonitrile step1->intermediate step2 Acid or base-catalyzed hydrolysis intermediate->step2 product 1-(4-Fluorophenyl)cyclopropanecarboxylic acid step2->product

Caption: Generalized synthetic workflow for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.

Step-by-Step Methodology
  • Cyclopropanation: 4-Fluorophenylacetonitrile is reacted with 1,2-dibromoethane in the presence of a strong base, such as sodium hydroxide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The base deprotonates the carbon alpha to the nitrile, which then acts as a nucleophile in a substitution reaction with 1,2-dibromoethane to form the cyclopropane ring.

  • Hydrolysis: The resulting 1-(4-fluorophenyl)cyclopropanecarbonitrile is then subjected to hydrolysis. This can be achieved under either acidic (e.g., refluxing with sulfuric acid) or basic (e.g., refluxing with sodium hydroxide followed by acidic workup) conditions to convert the nitrile group into a carboxylic acid.

  • Purification: The final product is purified, typically by recrystallization, to yield 1-(4-fluorophenyl)cyclopropanecarboxylic acid.

This is a generalized representation. Specific reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized.

Applications in Drug Development

The primary application of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid is as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). A notable example is its use in the preparation of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid , a crucial building block for the anticancer drug Cabozantinib .[5]

Role as a Precursor to Cabozantinib Intermediate

G A 1-(4-Fluorophenyl)cyclopropanecarboxylic acid B Activation of Carboxylic Acid (e.g., with thionyl chloride) A->B C Amide Coupling with 4-Fluoroaniline B->C D 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid C->D E Further synthetic steps D->E F Cabozantinib E->F

Caption: Logical flow from the topic compound to the drug Cabozantinib.

The conversion to the carbamoyl derivative involves activating the carboxylic acid (for instance, by converting it to an acyl chloride) and then reacting it with 4-fluoroaniline to form an amide bond. This intermediate is then used in subsequent steps to construct the final, complex structure of Cabozantinib.[5] Cabozantinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer.

Conclusion

1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a well-characterized and synthetically valuable molecule. While often mistaken for its "phenoxy" analogue, its true importance lies in its role as a key building block in the synthesis of important pharmaceuticals like Cabozantinib. Its rigid structure and the presence of a fluorine atom provide a unique chemical handle for medicinal chemists to design and synthesize next-generation therapeutics. The synthetic pathways to this compound are established, ensuring its availability for ongoing research and development in the pharmaceutical industry.

References

  • PubChem. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Available from: [Link]

  • PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Available from: [Link]

  • Technical Disclosure Commons. Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Available from: [Link]

Sources

Exploratory

Solubility Profile of Aryl-Cyclopropanecarboxylic Acids in Organic Solvents: A Case Study on 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid

An In-Depth Technical Guide Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall developmen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall development pathway. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid in common organic solvents. Due to limited publicly available data on this specific molecule, this paper will use the closely related structural analog, 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (CAS 773100-29-1) , as a case study. We will delve into the theoretical underpinnings of solubility, present a detailed experimental workflow for its determination, and offer field-proven insights into how molecular structure dictates solvent selection. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the solubility behavior of this important class of compounds.

Introduction: The Critical Role of Cyclopropane Scaffolds in Medicinal Chemistry

Cyclopropane rings are unique structural motifs that have garnered significant attention in drug design.[1] Their inherent ring strain and distinct electronic properties can confer favorable pharmacological characteristics, including metabolic stability and conformational rigidity.[1] Compounds like 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, which combine a cyclopropane core with a carboxylic acid and a fluorinated aromatic ring, are of high interest in medicinal chemistry.

The solubility of such a compound is a cornerstone of its "developability." It dictates the choice of solvents for synthesis and purification, influences the ability to prepare stock solutions for biological screening, and is a key determinant in designing a suitable formulation for preclinical and clinical studies. An inadequate understanding of the solubility profile can lead to significant delays and resource expenditure.

Surrogate Justification: 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid

This guide focuses on 1-(4-Fluorophenyl)cyclopropanecarboxylic acid as a primary exemplar. This compound shares key structural features with the target molecule, 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid:

  • A carboxylic acid group , capable of acting as a hydrogen bond donor and acceptor.

  • A fluorinated phenyl ring , contributing to aromatic interactions and influencing overall polarity.

  • A cyclopropane ring , a rigid, relatively non-polar component.

The primary difference is the linkage between the phenyl ring and the cyclopropane core (a direct C-C bond in the surrogate versus an ether C-O-C linkage in the target). The ether linkage would introduce slightly more polarity and an additional hydrogen bond acceptor site, which may marginally enhance solubility in protic solvents compared to the surrogate. However, the overall solubility trends are expected to be highly comparable.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The known properties of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid provide a strong basis for predicting its behavior.

PropertyValueSourceImplication for Solubility
Molecular Formula C₁₀H₉FO₂[2]Indicates a relatively small molecule with both polar and non-polar regions.
Molecular Weight 180.17 g/mol [2]Low molecular weight generally favors solubility.
Form Solid[3]The crystal lattice energy of the solid must be overcome by solvation energy for dissolution to occur.
pKa (Predicted) 4.24 ± 0.20[3]The acidic nature of the carboxylic acid group is crucial. In solvents that can accept a proton or in buffered aqueous solutions above this pH, solubility will be significantly enhanced due to deprotonation into the highly soluble carboxylate form.
Boiling Point (Predicted) 303.5 ± 35.0 °C[3]Suggests strong intermolecular forces (likely hydrogen bonding from the carboxylic acid) in the pure compound, which must be disrupted.

The molecule presents a dichotomous nature: the carboxylic acid group is highly polar and capable of strong hydrogen bonding, while the fluorophenyl and cyclopropane moieties are largely non-polar. This amphiphilic character suggests that solubility will be highly dependent on the solvent's ability to interact favorably with both parts of the molecule.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To ensure trustworthiness and reproducibility, the equilibrium shake-flask method is the gold standard for solubility determination. This protocol is designed as a self-validating system by confirming that equilibrium has been reached.

Causality Behind Experimental Choices
  • Choice of Method: The shake-flask method is chosen over kinetic or high-throughput methods because it measures thermodynamic equilibrium solubility, providing a true representation of the compound's maximum dissolution under given conditions.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is critical for data consistency and relevance to standard laboratory conditions.

  • Equilibration Time: An extended incubation period (24-48 hours) with agitation is necessary to ensure the system reaches equilibrium. The protocol includes sampling at multiple time points (e.g., 24h and 48h) to validate that the measured concentration is no longer changing.

  • Quantification Method: High-Performance Liquid Chromatography (HPLC) is selected for its specificity, sensitivity, and accuracy in quantifying the dissolved analyte in the presence of the solvent.[4][5]

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 1-(4-Fluorophenyl)cyclopropanecarboxylic acid to several vials. The excess should be visually apparent to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the corresponding vials.

  • Incubation: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (25 °C). Agitate for at least 24 hours.

  • Equilibrium Check (Validation): After 24 hours, stop agitation and allow the vials to stand for 1-2 hours for the excess solid to settle. Sample the supernatant from each vial. Return the vials to the shaker for another 24 hours and repeat the sampling process.

  • Sample Preparation: Carefully filter the collected supernatant through a 0.22 µm syringe filter (compatible with the solvent) to remove all undissolved solids. Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method. A standard calibration curve of the compound in the same solvent must be prepared to ensure accurate quantification.

  • Data Analysis: If the concentrations measured at 24 and 48 hours are within an acceptable margin (e.g., <5%), equilibrium is considered achieved. The solubility is reported in mg/mL or mol/L.

Experimental Workflow Diagram

G Figure 1: Shake-Flask Solubility Workflow cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis cluster_validation Validation & Reporting A Add Excess Solid API to Vial B Add Precise Volume of Solvent A->B C Agitate at Constant Temperature (24h) B->C D Sample Supernatant (Timepoint 1) C->D E Continue Agitation (Total 48h) D->E F Sample Supernatant (Timepoint 2) E->F G Filter Supernatant (0.22 µm) F->G H Dilute Sample G->H I Quantify via Validated HPLC H->I J [T1] ≈ [T2]? I->J K Report Equilibrium Solubility J->K Yes L Extend Equilibration Time J->L No

Caption: Figure 1: Shake-Flask Solubility Workflow

Predicted Solubility Profile and Rationale

Based on the physicochemical properties of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, a qualitative solubility profile can be predicted. This rationale provides a framework for selecting solvents for specific applications in the drug development process.

Solvent ClassExample SolventsPredicted SolubilityPrimary Intermolecular Forces & Rationale
Polar Protic Methanol, EthanolHigh Strong hydrogen bonding between the solvent's hydroxyl group and the compound's carboxylic acid group dominates, effectively solvating the polar head.
Polar Aprotic DMSO, AcetoneHigh to Medium Strong dipole-dipole interactions occur. These solvents are effective hydrogen bond acceptors, readily interacting with the carboxylic acid proton.
Moderate Polarity Ethyl Acetate, DichloromethaneMedium to Low A balance of forces. Solvents can interact with the non-polar rings but are less effective at solvating the highly polar carboxylic acid group compared to protic solvents.
Non-Polar Toluene, HeptaneVery Low / Insoluble Dominated by weak van der Waals forces. These solvents cannot effectively disrupt the strong hydrogen bonding between the carboxylic acid molecules (solute-solute interactions).
Logical Relationship Diagram

G Figure 2: Solvent Properties vs. Solubility cluster_solvents Solvent Class cluster_forces Dominant Solute-Solvent Interaction cluster_solubility Predicted Solubility Outcome A Polar Protic (e.g., Methanol) D Hydrogen Bonding (Donor & Acceptor) A->D B Polar Aprotic (e.g., Acetone) E Dipole-Dipole & H-Bond Accepting B->E C Non-Polar (e.g., Heptane) F Van der Waals Forces C->F G HIGH D->G H MEDIUM E->H I VERY LOW F->I

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid Derivatives as LPA1 Receptor Antagonists

Abstract This technical guide provides a comprehensive analysis of the mechanism of action of 1-(4-fluorophenoxy)cyclopropanecarboxylic acid derivatives, a promising class of small molecules with significant therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 1-(4-fluorophenoxy)cyclopropanecarboxylic acid derivatives, a promising class of small molecules with significant therapeutic potential, particularly in the context of fibrotic diseases. We delve into the molecular interactions, downstream signaling pathways, and the preclinical evidence supporting their efficacy, with a primary focus on the well-characterized compound, AM095. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, medicinal chemistry, and translational medicine.

Introduction: The Emergence of a Novel Therapeutic Class

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited effective treatment options. A key signaling pathway implicated in the pathogenesis of fibrosis is mediated by lysophosphatidic acid (LPA) and its cognate G protein-coupled receptors (GPCRs), most notably the LPA1 receptor. The 1-(4-fluorophenoxy)cyclopropanecarboxylic acid scaffold has emerged as a privileged structure in the development of potent and selective LPA1 receptor antagonists. These derivatives, exemplified by AM095, offer a targeted approach to disrupt the pro-fibrotic and pro-inflammatory cascades initiated by LPA. This guide will elucidate the intricate mechanisms by which these compounds exert their therapeutic effects.

Molecular Target Identification and Binding Kinetics

The primary molecular target of 1-(4-fluorophenoxy)cyclopropanecarboxylic acid derivatives is the Lysophosphatidic Acid Receptor 1 (LPA1) , a member of the GPCR superfamily. These compounds act as competitive antagonists, binding to the receptor and preventing the binding of the endogenous ligand, LPA.

The antagonistic activity of these derivatives is typically characterized by their half-maximal inhibitory concentration (IC50) or their binding affinity (Kb) in various in vitro assays. The selection of a lead candidate for further development is heavily reliant on achieving high potency and selectivity for LPA1 over other LPA receptor subtypes to minimize off-target effects.

Quantitative Data Summary

The following table summarizes the in vitro potency of the representative compound, AM095, in various functional assays.

Assay TypeCell Line/SystemTarget SpeciesIC50 ValueReference(s)
GTPγS Binding AssayCHO cells overexpressing LPA1Human0.98 µM[1][2]
GTPγS Binding AssayCHO cells overexpressing LPA1Mouse0.73 µM[1][2]
Calcium Flux AssayCHO cells overexpressing LPA1Human0.025 µM[1]
Calcium Flux AssayCHO cells overexpressing LPA1Mouse0.023 µM[1]
Chemotaxis AssayCHO cells overexpressing LPA1Mouse778 nM[1][2]
Chemotaxis AssayA2058 human melanoma cellsHuman233 nM[1][2]

Elucidation of the Downstream Signaling Cascade

Upon binding of LPA, the LPA1 receptor couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate a cascade of intracellular signaling events that culminate in pro-fibrotic and pro-inflammatory responses. By competitively antagonizing the LPA1 receptor, 1-(4-fluorophenoxy)cyclopropanecarboxylic acid derivatives effectively block these downstream pathways.

  • Gαq/11 Pathway: Inhibition of this pathway prevents the activation of phospholipase C (PLC), thereby blocking the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a reduction in intracellular calcium mobilization, a critical event in fibroblast activation and smooth muscle contraction.

  • Gαi/o Pathway: Blockade of Gαi/o signaling leads to the disinhibition of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. Elevated cAMP has anti-fibrotic effects by inhibiting fibroblast proliferation and differentiation. Furthermore, antagonism of this pathway can suppress the activation of the PI3K/Akt signaling cascade, which is involved in cell survival and proliferation.

  • Gα12/13 Pathway: This pathway is strongly linked to cytoskeletal reorganization and cell migration through the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). Inhibition of this pathway by LPA1 antagonists is crucial for attenuating fibroblast migration and contraction, key processes in tissue remodeling during fibrosis.

A critical convergence point for these signaling pathways is the Nuclear Factor-kappa B (NF-κB) pathway. LPA1 signaling can activate the IκB kinase (IKK) complex, leading to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory and pro-fibrotic genes. 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid derivatives, by blocking the initial LPA1 activation, effectively suppress this downstream NF-κB activation.

Signaling Pathway Diagram

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds & Activates Antagonist 1-(4-Fluorophenoxy) cyclopropanecarboxylic acid derivative (e.g., AM095) Antagonist->LPA1 Competitively Inhibits Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 PLC PLC Gq->PLC AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib PI3K PI3K/Akt Gi->PI3K RhoA RhoA/ROCK G1213->RhoA IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_dec ↓ cAMP AC_inhib->cAMP_dec NFkB NF-κB Activation PI3K->NFkB RhoA->NFkB Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc Ca_inc->NFkB Cell_Responses Pro-fibrotic & Pro-inflammatory Gene Expression, Cell Migration & Proliferation NFkB->Cell_Responses

Caption: LPA1 receptor signaling cascade and its inhibition.

Experimental Protocols for Mechanistic Elucidation

The characterization of 1-(4-fluorophenoxy)cyclopropanecarboxylic acid derivatives as LPA1 antagonists relies on a suite of robust in vitro and in vivo assays. The following protocols provide a detailed methodology for key experiments.

In Vitro Assays

This assay measures the activation of G proteins coupled to the LPA1 receptor. In the presence of an agonist like LPA, the Gα subunit exchanges GDP for GTP. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this exchange. An antagonist will inhibit the LPA-stimulated [³⁵S]GTPγS binding.

Protocol:

  • Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably overexpressing the human or mouse LPA1 receptor.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (25-40 µg of protein) with the test compound (e.g., AM095, at varying concentrations) or vehicle (DMSO).

  • Assay Buffer: The reaction is carried out in an assay buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, and 0.1% BSA.

  • Agonist Stimulation: Add a fixed concentration of LPA (e.g., 900 nM) to stimulate [³⁵S]GTPγS binding. For agonist testing, LPA is omitted.

  • Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂).

  • Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the antagonist by plotting the percentage of inhibition of LPA-stimulated [³⁵S]GTPγS binding against the antagonist concentration.

This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway. LPA1 antagonists will block the LPA-induced calcium flux.

Protocol:

  • Cell Culture: Plate CHO cells stably expressing the LPA1 receptor into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a buffered salt solution and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Compound Addition: Add varying concentrations of the test antagonist to the wells and incubate for a further 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence and then inject a solution of LPA to stimulate calcium release. Immediately record the change in fluorescence intensity over time.

  • Data Analysis: Calculate the antagonist's IC50 value from the concentration-response curve of the inhibition of the LPA-induced calcium signal.

This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, in this case, LPA.

Protocol:

  • Cell Preparation: Use a cell line that expresses the LPA1 receptor and exhibits a chemotactic response to LPA, such as A2058 human melanoma cells. Culture the cells and then starve them in a serum-free medium for several hours before the assay.

  • Assay Setup: Use a Boyden chamber or a similar transwell migration plate with a porous membrane. Add LPA-containing medium to the lower chamber to act as the chemoattractant.

  • Cell Seeding: Resuspend the starved cells in a serum-free medium containing various concentrations of the antagonist or vehicle. Add the cell suspension to the upper chamber of the transwell.

  • Incubation: Incubate the plate for a sufficient time (e.g., 4-6 hours) at 37°C to allow for cell migration through the membrane.

  • Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

  • Data Analysis: Count the number of migrated cells in several fields of view for each well using a microscope. Calculate the IC50 value of the antagonist for the inhibition of LPA-induced chemotaxis.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation start_vitro Synthesized 1-(4-Fluorophenoxy) cyclopropanecarboxylic acid Derivative gtp GTPγS Binding Assay (LPA1-expressing membranes) start_vitro->gtp calcium Calcium Flux Assay (LPA1-expressing cells) start_vitro->calcium chemotaxis Chemotaxis Assay (e.g., A2058 cells) start_vitro->chemotaxis ic50 Determine IC50 values (Potency & Efficacy) gtp->ic50 calcium->ic50 chemotaxis->ic50 start_vivo Lead Compound (e.g., AM095) ic50->start_vivo Select Lead Candidate model Induce Lung Fibrosis in Mice (Bleomycin Instillation) start_vivo->model treatment Administer Compound (e.g., oral gavage) model->treatment analysis Assess Anti-fibrotic Effects treatment->analysis histology Histological Analysis (Masson's Trichrome) analysis->histology collagen Collagen Quantification (Hydroxyproline Assay) analysis->collagen gene_expression Gene Expression Analysis (qPCR for fibrosis markers) analysis->gene_expression

Caption: A typical experimental workflow for characterizing LPA1 antagonists.

In Vivo Models: Bleomycin-Induced Pulmonary Fibrosis

The bleomycin-induced lung fibrosis model in mice is a widely used preclinical model to evaluate the efficacy of anti-fibrotic compounds.

Protocol:

  • Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) to induce lung injury and subsequent fibrosis. Control animals receive saline.

  • Compound Administration: Begin administration of the 1-(4-fluorophenoxy)cyclopropanecarboxylic acid derivative (e.g., AM095 at 10-30 mg/kg, once or twice daily via oral gavage) at a predetermined time point after bleomycin instillation, either in a prophylactic or therapeutic regimen.

  • Monitoring: Monitor the animals for body weight changes and signs of distress throughout the study.

  • Endpoint Analysis (e.g., at day 14 or 21):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and total protein concentration.

    • Histopathology: Harvest the lungs, fix them in formalin, and embed in paraffin. Prepare lung sections and stain with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).

    • Collagen Quantification: Measure the total lung collagen content using a hydroxyproline assay.

    • Gene Expression Analysis: Isolate RNA from lung tissue and perform quantitative PCR (qPCR) to measure the expression of pro-fibrotic genes such as Col1a1 (Collagen type I alpha 1), Acta2 (α-smooth muscle actin), and Tgf-β1 (Transforming growth factor-beta 1).

Structure-Activity Relationship (SAR) Insights

The development of potent and selective LPA1 antagonists from the 1-(4-fluorophenoxy)cyclopropanecarboxylic acid scaffold has been guided by extensive structure-activity relationship (SAR) studies. Key structural features that influence activity include:

  • The Carboxylic Acid Moiety: This group is crucial for interacting with the receptor, likely forming a key salt bridge or hydrogen bond interaction within the binding pocket.

  • The Cyclopropane Ring: This rigid scaffold appropriately positions the other functional groups for optimal receptor binding.

  • The 4-Fluorophenoxy Group: The fluorine substitution on the phenyl ring often enhances potency and can improve metabolic stability.

  • Substitutions on the Core Structure: Further modifications to the core structure have been explored to fine-tune selectivity and pharmacokinetic properties.

A deep understanding of the SAR is critical for the rational design of next-generation LPA1 antagonists with improved efficacy and safety profiles.

Conclusion and Future Directions

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid derivatives represent a compelling class of LPA1 receptor antagonists with a well-defined mechanism of action. Their ability to potently and selectively inhibit the LPA1 receptor and its downstream pro-fibrotic and pro-inflammatory signaling pathways has been robustly demonstrated in a variety of preclinical models. The representative compound, AM095, has shown significant promise in attenuating fibrosis in models of lung and kidney disease.

Future research in this area will likely focus on the development of derivatives with optimized pharmacokinetic and pharmacodynamic properties, further enhancing their therapeutic potential. Additionally, exploring the efficacy of these compounds in a broader range of fibrotic and inflammatory conditions is a key area for future investigation. The continued elucidation of the intricate roles of LPA signaling in disease will undoubtedly pave the way for the clinical translation of this promising class of therapeutic agents.

References

  • A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content. National Institutes of Health. [Link]

  • Initial structure-activity relationships of lysophosphatidic acid receptor antagonists: discovery of a high-affinity LPA1/LPA3 receptor antagonist. PubMed. [Link]

  • Quantitative histological analysis of lung fibrosis progression in bleomycin mouse model. ResearchGate. [Link]

  • Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis. PLOS One. [Link]

  • A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal. National Institutes of Health. [Link]

  • Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography. National Institutes of Health. [Link]

  • Initial structure-activity relationships of lysophosphatidic acid receptor antagonists: Discovery of a high-affinity LPA1/LPA3 receptor antagonist. ResearchGate. [Link]

  • Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. ACS Publications. [Link]

  • Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis. National Institutes of Health. [Link]

  • ICAMS 2016 – 6th International Conference on Advanced Materials and Systems - MEDICAL BIOPRODUCTS COLLAGEN QUANTIFICATION BY HYDROXYPROLINE DETERMINATION. [Link]

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  • In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. National Institutes of Health. [Link]

  • Histological signatures map anti-fibrotic factors in mouse and human lungs. National Institutes of Health. [Link]

  • Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. PubMed. [Link]

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  • [ 35 S]-GTPS binding assay. A, dose-dependent antagonism of LPA-induced... ResearchGate. [Link]

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  • Optimization of intranasal bleomycin dose for effective pulmonary fibrosis induction in mice with minimal animal distress. National Institutes of Health. [Link]

  • quantitative pcr primer and probe sequences for fibronectin and pro-collagen i. ResearchGate. [Link]

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  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. National Institutes of Health. [Link]

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Exploratory

An In-depth Technical Guide to Investigating the Biological Targets of 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid Analogs

Introduction 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid and its analogs represent a class of synthetic small molecules with potential therapeutic applications. The unique combination of a rigid cyclopropane core, a f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid and its analogs represent a class of synthetic small molecules with potential therapeutic applications. The unique combination of a rigid cyclopropane core, a flexible phenoxy linker, and an acidic carboxylic acid moiety suggests that these compounds may interact with specific biological targets to modulate cellular pathways. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological targets of these analogs. Drawing upon established principles of medicinal chemistry and pharmacology, we will delve into three plausible and distinct molecular targets: G Protein-Coupled Receptor 40 (GPR40), Peroxisome Proliferator-Activated Receptors (PPARs), and Carnitine Palmitoyltransferase 1 (CPT1).

This document is structured to provide not only a theoretical basis for target consideration but also detailed, actionable experimental protocols for target validation. We will explore the causality behind experimental choices, ensuring a robust and self-validating approach to drug discovery.

Hypothesized Biological Target 1: G Protein-Coupled Receptor 40 (GPR40/FFA1)

Rationale for Target Consideration

G Protein-Coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes.[1] Endogenous long-chain fatty acids activate GPR40, leading to glucose-dependent insulin secretion from pancreatic β-cells.[1] Structurally, many synthetic GPR40 agonists are characterized by a carboxylic acid headgroup, which is crucial for receptor activation, and a hydrophobic tail. The general structure of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid analogs, with their carboxylic acid and lipophilic phenoxycyclopropane portion, bears resemblance to known GPR40 modulators. For instance, research has identified potent GPR40 agonists based on a phenoxyacetic acid scaffold.[2] The rigid cyclopropane ring in the query analogs could serve to orient the phenoxy and carboxylic acid groups in a conformation favorable for binding to the GPR40 ligand binding pocket.

Experimental Workflow for GPR40 Target Validation

A tiered approach is recommended to validate GPR40 as a target for 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid analogs, starting with in vitro assays and progressing to cell-based and in vivo models.

GPR40_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models a Radioligand Binding Assay b [35S]GTPγS Binding Assay a->b Functional Coupling c Calcium Mobilization Assay b->c Downstream Signaling d Insulin Secretion Assay (e.g., MIN6 cells) c->d Physiological Response e Oral Glucose Tolerance Test (OGTT) in rodents d->e Preclinical Efficacy

Figure 1: Experimental workflow for validating GPR40 agonism.

Detailed Experimental Protocols

1. In Vitro Radioligand Binding Assay

  • Objective: To determine the direct binding affinity of the analogs to the human GPR40 receptor.

  • Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled GPR40 ligand from the receptor.

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing human GPR40 (e.g., HEK293 or CHO cells).

    • Incubate the membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]-AMG-837) and varying concentrations of the 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid analog.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filter using liquid scintillation counting.

    • Determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

2. Cell-Based Calcium Mobilization Assay

  • Objective: To assess the functional activity of the analogs as GPR40 agonists.

  • Principle: GPR40 activation couples to the Gq signaling pathway, leading to an increase in intracellular calcium concentration.[3] This can be measured using a calcium-sensitive fluorescent dye.

  • Methodology:

    • Culture a cell line stably expressing human GPR40 (e.g., CHO-K1) in a 96- or 384-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of the 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid analog to the wells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).

    • Calculate the EC₅₀ value (the concentration of analog that produces 50% of the maximal response). Known GPR40 agonists (e.g., TAK-875) should be used as positive controls.

Assay Parameter Measured Typical Readout
Radioligand BindingBinding Affinity (Ki)IC₅₀/Ki values
Calcium MobilizationFunctional Potency (EC₅₀)EC₅₀ values

Hypothesized Biological Target 2: Peroxisome Proliferator-Activated Receptors (PPARs)

Rationale for Target Consideration

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that regulate lipid and glucose metabolism.[4] There are three main isoforms: PPARα, PPARγ, and PPARδ. PPARα is a key regulator of fatty acid oxidation, while PPARγ is a master regulator of adipogenesis and insulin sensitivity.[5] Many PPAR agonists, such as the fibrate class of drugs that target PPARα, contain an aryloxyacetic acid moiety.[6] The 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid scaffold shares structural similarities with these compounds, suggesting a potential interaction with PPARs. The fluorine substitution on the phenyl ring could also enhance binding affinity.

Experimental Workflow for PPAR Target Validation

The validation of PPAR agonism involves determining the ability of the analogs to activate the receptor and induce the transcription of its target genes.

PPAR_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models a Lanthanide-Based FRET Assay b Electrophoretic Mobility Shift Assay (EMSA) a->b Receptor Interaction c Reporter Gene Assay b->c Transcriptional Activation d Target Gene Expression Analysis (qPCR) c->d Gene Regulation e Metabolic Disease Models (e.g., db/db mice) d->e Phenotypic Response

Figure 2: Experimental workflow for validating PPAR agonism.

Detailed Experimental Protocols

1. In Vitro Lanthanide-Based Fluorescence Resonance Energy Transfer (FRET) Assay

  • Objective: To quantify the binding of the analogs to the ligand-binding domain (LBD) of PPAR isoforms.

  • Principle: This assay measures the interaction between a terbium-labeled anti-GST antibody bound to a GST-tagged PPAR-LBD and a fluorescently labeled coactivator peptide. Ligand binding induces a conformational change in the LBD, promoting coactivator recruitment and bringing the terbium and fluorophore into close proximity, resulting in a FRET signal.

  • Methodology:

    • Incubate recombinant GST-tagged PPAR-LBD (for α, γ, and δ isoforms separately) with a terbium-labeled anti-GST antibody.

    • Add a fluorescently labeled coactivator peptide (e.g., from the SRC-1 protein).

    • Add varying concentrations of the 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid analog.

    • Measure the time-resolved FRET signal after excitation.

    • Determine the EC₅₀ value for coactivator recruitment. Known PPAR agonists (e.g., rosiglitazone for PPARγ, fenofibrate for PPARα) should be used as positive controls.

2. Cell-Based Reporter Gene Assay

  • Objective: To measure the ability of the analogs to activate PPAR-mediated gene transcription in a cellular context.

  • Methodology:

    • Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the full-length PPAR isoform (α, γ, or δ) and another containing a luciferase reporter gene under the control of a peroxisome proliferator response element (PPRE).

    • Treat the transfected cells with varying concentrations of the 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid analog.

    • After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the EC₅₀ value for transcriptional activation.

Assay Parameter Measured Typical Readout
Lanthanide-Based FRETLigand-induced coactivator recruitmentEC₅₀ values
Reporter Gene AssayTranscriptional activationEC₅₀ values, Fold activation

Hypothesized Biological Target 3: Carnitine Palmitoyltransferase 1 (CPT1)

Rationale for Target Consideration

Carnitine Palmitoyltransferase 1 (CPT1) is a key enzyme in mitochondrial fatty acid β-oxidation, catalyzing the transfer of long-chain fatty acyl-CoAs into the mitochondria. Inhibition of CPT1 can lead to a shift in cellular metabolism from fatty acid oxidation to glucose utilization. Interestingly, a study on the anxiolytic drug panadiplon revealed that its metabolite, a cyclopropane carboxylic acid, caused hepatic toxicity by inhibiting mitochondrial fatty acid β-oxidation. This suggests that the cyclopropanecarboxylic acid moiety present in the analogs of interest could potentially target enzymes within this pathway, with CPT1 being a primary candidate.

Experimental Workflow for CPT1 Target Validation

The investigation of CPT1 inhibition requires a combination of enzymatic assays and cellular metabolic studies.

CPT1_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models a Isolated Mitochondrial CPT1 Activity Assay b Recombinant CPT1 Enzyme Assay a->b Direct Inhibition c Fatty Acid Oxidation (FAO) Assay b->c Cellular FAO d Seahorse XF Analyzer Metabolic Flux Assay c->d Metabolic Reprogramming e Fasting-induced Hypoglycemia Model d->e Physiological Consequence

Figure 3: Experimental workflow for validating CPT1 inhibition.

Detailed Experimental Protocols

1. In Vitro Isolated Mitochondrial CPT1 Activity Assay

  • Objective: To determine the direct inhibitory effect of the analogs on CPT1 activity in its native mitochondrial environment.

  • Principle: This assay measures the rate of formation of palmitoylcarnitine from palmitoyl-CoA and [³H]-L-carnitine in isolated mitochondria.

  • Methodology:

    • Isolate mitochondria from rat liver or other suitable tissue.

    • Pre-incubate the isolated mitochondria with varying concentrations of the 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid analog.

    • Initiate the reaction by adding palmitoyl-CoA and [³H]-L-carnitine.

    • After a defined time, stop the reaction and separate the radiolabeled palmitoylcarnitine from unreacted [³H]-L-carnitine using an ion-exchange resin.

    • Quantify the radioactivity in the palmitoylcarnitine fraction by liquid scintillation counting.

    • Determine the IC₅₀ value for CPT1 inhibition. Etomoxir should be used as a positive control inhibitor.

2. Cell-Based Fatty Acid Oxidation (FAO) Assay

  • Objective: To assess the impact of the analogs on the overall fatty acid oxidation pathway in intact cells.

  • Principle: This assay measures the rate of oxidation of a radiolabeled fatty acid (e.g., [³H]-palmitate) to ³H₂O by cultured cells.

  • Methodology:

    • Culture a metabolically active cell line (e.g., HepG2 or C2C12 myotubes) in a multi-well plate.

    • Pre-incubate the cells with varying concentrations of the 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid analog.

    • Add [³H]-palmitate to the culture medium.

    • After incubation, collect the culture medium and separate the ³H₂O from the unoxidized [³H]-palmitate by passing it through an ion-exchange column.

    • Measure the radioactivity of the ³H₂O fraction.

    • Calculate the IC₅₀ value for the inhibition of fatty acid oxidation.

Assay Parameter Measured Typical Readout
Isolated Mitochondrial CPT1 ActivityDirect enzyme inhibitionIC₅₀ values
Fatty Acid Oxidation (FAO)Inhibition of cellular FAO pathwayIC₅₀ values

Conclusion

This technical guide provides a structured and evidence-based approach to elucidating the potential biological targets of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid analogs. By systematically investigating GPR40, PPARs, and CPT1, researchers can efficiently navigate the early stages of the drug discovery process. The detailed protocols and workflows outlined herein are designed to ensure scientific rigor and generate reliable data to support go/no-go decisions for further preclinical development. The multifaceted nature of the chemical scaffold suggests that other targets may also exist, and the principles of target identification and validation described in this guide can be readily adapted to explore other hypotheses.

References

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  • Behm, D. G., et al. (2009). Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes, 58(3), 670-678.
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Foundational

An In-depth Technical Guide to 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid: Discovery, Synthesis, and Therapeutic Potential

For Distribution Among Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, a molecule of signific...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, a molecule of significant interest in contemporary drug discovery. The narrative traces its origins from its initial disclosure in the patent literature as a potential G protein-coupled receptor 120 (GPR120) modulator. We delve into the scientific rationale that led to its design, underpinned by the strategic incorporation of the cyclopropane and 4-fluorophenoxy moieties. Detailed synthetic protocols, mechanism of action through the GPR120 signaling pathway, and a discussion of its structure-activity relationship are presented. This guide is intended to be a definitive resource for researchers engaged in the fields of medicinal chemistry and metabolic disease, offering both foundational knowledge and field-proven insights into this promising compound.

Introduction: The Emergence of a Novel Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with desirable pharmacological properties is perpetual. 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid has emerged as a noteworthy compound, primarily due to its association with the modulation of G protein-coupled receptor 120 (GPR120), a key therapeutic target for metabolic diseases.[1][2] The unique architecture of this molecule, combining a rigid cyclopropane ring with an electron-withdrawing fluorophenoxy group, exemplifies a rational approach to drug design aimed at optimizing potency, selectivity, and pharmacokinetic profiles.

The cyclopropane motif, a strained three-membered carbocycle, imparts a degree of conformational rigidity that can be advantageous for receptor binding.[3][4][5] Its pseudo-alkene character and unique electronic properties often lead to enhanced metabolic stability and can influence the pKa of adjacent functional groups.[4][5][6] Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, and to enhance binding affinity through favorable electrostatic interactions.[7][8][9][10]

This guide will provide an in-depth exploration of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, from its initial disclosure to its potential therapeutic applications.

Discovery and Historical Context: A Patent Literature Perspective

The discovery of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is not chronicled in a singular, seminal academic publication but is rather embedded within the patent literature, specifically in filings aimed at the discovery of novel GPR120 modulators. The European Patent EP 3 191 454 B1, among others, discloses a series of cyclopropanecarboxylic acid derivatives, including the title compound, as potent modulators of GPR120.[11] This suggests that the compound was likely identified through high-throughput screening or rational design as part of a broader drug discovery program targeting metabolic disorders like type 2 diabetes.[1][11]

The scientific rationale for its synthesis stems from the growing understanding of GPR120's role in metabolism and inflammation. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is activated by long-chain fatty acids and has been shown to mediate anti-inflammatory effects and improve insulin sensitivity.[1][2] This made it an attractive target for the development of small molecule agonists for the treatment of obesity, type 2 diabetes, and other inflammatory conditions.[1][3] The design of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid and its analogues was a direct consequence of this therapeutic hypothesis.

Synthesis and Chemical Properties

The synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, as gleaned from the patent literature, generally follows a convergent approach. While specific conditions may vary, the core synthetic strategy involves the formation of the cyclopropane ring and the subsequent ether linkage to the 4-fluorophenol moiety.

General Synthetic Workflow

A plausible synthetic route, based on established chemical principles and examples from related patents, is outlined below.

Synthesis_Workflow cluster_0 Cyclopropane Formation cluster_1 Mono-esterification & Hydrolysis cluster_2 Ether Formation & Final Product A Diethyl Malonate C Diethyl 1,1-cyclopropanedicarboxylate A->C NaOEt, EtOH B 1,2-Dibromoethane B->C D 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid C->D KOH, EtOH/H2O E Cyclopropane-1,1-dicarboxylic acid D->E Hydrolysis F 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid E->F Coupling Reaction (e.g., Mitsunobu or Williamson Ether Synthesis) G 4-Fluorophenol G->F

Caption: A generalized synthetic workflow for 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative, step-by-step methodology for the synthesis, based on common organic chemistry practices and information extrapolated from relevant patents.

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise with stirring.

  • After the addition is complete, add 1,2-dibromoethane dropwise to the reaction mixture.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, pour it into water, and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield diethyl 1,1-cyclopropanedicarboxylate.

Step 2: Synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid

  • Dissolve diethyl 1,1-cyclopropanedicarboxylate in a mixture of ethanol and water.

  • Add a stoichiometric amount of potassium hydroxide and stir the mixture at room temperature overnight.

  • Remove the ethanol under reduced pressure and wash the aqueous solution with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with cold, dilute hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain 1-(ethoxycarbonyl)cyclopropanecarboxylic acid.

Step 3: Synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid

This step can be achieved through various methods, including the Mitsunobu reaction or a Williamson ether synthesis-type reaction, which may require activation of the cyclopropane carboxylate or the phenol.

Illustrative Mitsunobu Reaction:

  • Dissolve 1-(ethoxycarbonyl)cyclopropanecarboxylic acid, 4-fluorophenol, and triphenylphosphine in an anhydrous solvent such as THF or dioxane.

  • Cool the solution in an ice bath and add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Concentrate the reaction mixture and purify the crude product by column chromatography to yield the ester precursor.

  • Hydrolyze the resulting ester using standard conditions (e.g., lithium hydroxide in THF/water) to afford 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₉FO₂PubChem
Molecular Weight180.18 g/mol PubChem
AppearanceWhite to off-white solidCommercial Suppliers
CAS Number773100-29-1PubChem

Mechanism of Action: GPR120 Signaling

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is proposed to exert its biological effects through the activation of GPR120. GPR120 is a G protein-coupled receptor that, upon binding to its ligand, initiates a cascade of intracellular signaling events.[1][2]

The GPR120 Signaling Pathway

The activation of GPR120 can lead to two primary signaling cascades: a Gq/11-mediated pathway and a β-arrestin-2-mediated pathway.

  • Gq/11-Mediated Pathway: Ligand binding to GPR120 can activate the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is implicated in the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells and insulin sensitization.[1]

  • β-Arrestin-2-Mediated Pathway: Upon activation, GPR120 can also be phosphorylated, leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex can then interact with various downstream signaling molecules. A key interaction is with TAB1 (TAK1-binding protein 1), which prevents the activation of TAK1 (transforming growth factor-β-activated kinase 1). This inhibition of the TAK1 signaling cascade ultimately leads to the suppression of pro-inflammatory pathways, such as those mediated by NF-κB and JNK.[12]

GPR120_Signaling cluster_0 Cell Membrane cluster_1 Gq/11 Pathway cluster_2 β-Arrestin-2 Pathway GPR120 GPR120 Gq11 Gq/11 GPR120->Gq11 activates Barr2 β-arrestin-2 GPR120->Barr2 recruits Ligand 1-(4-Fluorophenoxy) cyclopropanecarboxylic acid Ligand->GPR120 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 PKC PKC DAG->PKC GLP1 GLP-1 Secretion Insulin Sensitization Ca2->GLP1 PKC->GLP1 TAB1 TAB1 Barr2->TAB1 sequesters TAK1 TAK1 TAB1->TAK1 inhibits activation of NFkB_JNK NF-κB / JNK Pathways TAK1->NFkB_JNK Inflammation ↓ Inflammation NFkB_JNK->Inflammation

Caption: The dual signaling pathways of the GPR120 receptor.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study specifically for 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is not publicly available, insights can be drawn from the broader class of cyclopropanecarboxylic acid derivatives disclosed in the patent literature.

  • The Carboxylic Acid: The carboxylic acid moiety is crucial for activity, likely forming a key interaction with a basic residue in the GPR120 binding pocket.

  • The Cyclopropane Ring: The rigid cyclopropane scaffold serves to orient the other substituents in a defined spatial arrangement, which is likely critical for optimal receptor binding.

  • The Phenoxy Linker: The ether linkage provides a degree of rotational freedom while maintaining a connection to the aromatic ring system.

  • The 4-Fluorophenyl Group: The fluorine atom at the para position of the phenyl ring is a common feature in many GPR120 modulators. Its electron-withdrawing nature can influence the electronic properties of the aromatic ring and may engage in favorable interactions, such as halogen bonding or dipole-dipole interactions, within the receptor binding site. It can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of the molecule.

Potential Applications and Future Directions

Given its role as a GPR120 modulator, 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid and its derivatives hold significant promise for the treatment of a range of metabolic and inflammatory disorders, including:

  • Type 2 Diabetes: By enhancing insulin sensitivity and promoting GLP-1 secretion, GPR120 agonists could offer a novel therapeutic approach for managing hyperglycemia.[2]

  • Obesity: GPR120 is expressed in adipocytes and is involved in adipogenesis and the regulation of appetite, suggesting a potential role for its agonists in weight management.[1]

  • Non-alcoholic Steatohepatitis (NASH): The anti-inflammatory properties of GPR120 activation could be beneficial in mitigating the liver inflammation associated with NASH.

  • Inflammatory Bowel Disease (IBD): The suppression of inflammatory signaling pathways by GPR120 agonists makes them potential candidates for the treatment of IBD.

Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds to develop clinically viable drug candidates. Further elucidation of the GPR120 signaling pathway and its role in various disease states will also be crucial for realizing the full therapeutic potential of molecules like 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid.

Conclusion

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid represents a compelling example of modern, target-driven drug discovery. Its rational design, incorporating key structural motifs to modulate the activity of GPR120, underscores the sophisticated approaches currently employed in the pharmaceutical sciences. While its clinical utility is yet to be fully established, the foundational research and the insights gained from its discovery and synthesis provide a solid platform for the development of a new generation of therapeutics for metabolic and inflammatory diseases. This technical guide serves to consolidate the available knowledge on this promising compound, providing a valuable resource for the scientific community.

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Foundational

An In-Depth Technical Guide to the Thermochemical Properties of 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the determination and interpretation of the thermochemical properties of...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of the thermochemical properties of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, a molecule of potential interest in medicinal chemistry. In the absence of extensive existing literature on this specific compound, this document serves as a methodological guide, outlining the necessary steps for its synthesis, characterization, and the rigorous experimental and computational evaluation of its key thermochemical parameters, including enthalpy of formation, entropy, and Gibbs free energy. By contextualizing these properties within the landscape of drug development, this guide aims to equip researchers with the foundational knowledge to assess the viability of novel molecular entities.

Introduction: The Imperative of Thermochemical Scrutiny in Drug Discovery

The journey of a drug candidate from conceptualization to clinical application is fraught with challenges, many of which are governed by the fundamental physicochemical properties of the molecule . Among these, the thermochemical profile—encompassing enthalpy, entropy, and Gibbs free energy—provides a critical lens through which to evaluate a compound's stability, solubility, and reactivity. A thorough understanding of these parameters can inform decisions at every stage of the drug development pipeline, from synthetic route optimization to formulation and storage.[1][2]

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid represents a class of compounds bearing structural motifs—a fluorinated aromatic ring and a cyclopropane-carboxylic acid moiety—that are of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the cyclopropane ring introduces conformational rigidity. However, the energetic consequences of combining these features are not immediately apparent. This guide, therefore, uses this molecule as a case study to delineate a comprehensive strategy for determining its thermochemical landscape.

The binding of a drug to its target is a thermodynamic process, and a favorable Gibbs free energy of binding is a prerequisite for efficacy.[3] This free energy is composed of both enthalpic and entropic contributions. A favorable enthalpy of binding (a negative ΔH) often indicates strong, specific interactions such as hydrogen bonds and van der Waals forces.[4] The entropy change (ΔS) reflects the change in disorder of the system upon binding. Understanding these components can guide the rational design of more potent and selective drug candidates.[5] Furthermore, thermochemical properties such as heat capacity are crucial for the practical aspects of pharmaceutical development, including processing and formulation.[6][7]

Synthesis and Characterization: Establishing a Foundational Purity

A prerequisite for accurate thermochemical analysis is the availability of a pure, well-characterized sample. A plausible synthetic route to 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is proposed based on established organic chemistry principles.

Proposed Synthetic Pathway

A Williamson ether synthesis provides a direct and generally efficient method for the formation of the aryl ether bond.[8] This approach involves the reaction of a phenoxide with an alkyl halide.

Diagram 1: Proposed Synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid

G cluster_reactants Reactants cluster_reaction1 Step 1: Williamson Ether Synthesis cluster_reaction2 Step 2: Hydrolysis 4-Fluorophenol 4-Fluorophenol Intermediate Ethyl 1-(4-fluorophenoxy)cyclopropanecarboxylate 4-Fluorophenol->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Ethyl 1-bromocyclopropanecarboxylate Ethyl 1-bromocyclopropanecarboxylate Ethyl 1-bromocyclopropanecarboxylate->Intermediate Product 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid Intermediate->Product Base (e.g., NaOH) then Acid (e.g., HCl)

Caption: A two-step synthesis of the target compound.

Step-by-Step Synthetic Protocol (Proposed)
  • Formation of the Phenoxide: To a solution of 4-fluorophenol in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃). Stir the mixture at room temperature to facilitate the deprotonation of the phenol.

  • Ether Formation: To the resulting phenoxide solution, add ethyl 1-bromocyclopropanecarboxylate. Heat the reaction mixture to promote the Sₙ2 displacement of the bromide by the phenoxide.[9]

  • Workup and Purification: After the reaction is complete, cool the mixture, and perform an aqueous workup to remove inorganic salts. The crude product, ethyl 1-(4-fluorophenoxy)cyclopropanecarboxylate, can be purified by column chromatography.

  • Hydrolysis: The purified ester is then subjected to hydrolysis, for example, by heating with an aqueous solution of sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to yield the desired carboxylic acid.

  • Final Purification: The final product, 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, can be purified by recrystallization.

Essential Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Experimental Determination of Thermochemical Properties

The following sections detail the primary experimental techniques for determining the key thermochemical parameters of a solid organic compound like 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.[10] It is a critical parameter for assessing molecular stability. For organic compounds, it is typically determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.[11][12]

Diagram 2: Experimental Workflow for Bomb Calorimetry

G Sample_Prep Prepare and weigh a pellet of the sample Bomb_Assembly Place the sample in the bomb and add a fuse wire Sample_Prep->Bomb_Assembly Pressurization Seal the bomb and pressurize with excess oxygen Bomb_Assembly->Pressurization Calorimeter_Setup Submerge the bomb in a known volume of water in the calorimeter Pressurization->Calorimeter_Setup Ignition Ignite the sample and record the temperature change Calorimeter_Setup->Ignition Data_Analysis Calculate the heat of combustion and enthalpy of formation Ignition->Data_Analysis G Sample_Prep Accurately weigh the sample into a DSC pan and seal Instrument_Setup Place the sample and an empty reference pan in the DSC cell Sample_Prep->Instrument_Setup Temperature_Program Heat the sample at a controlled rate (e.g., 10 °C/min) Instrument_Setup->Temperature_Program Data_Acquisition Record the heat flow as a function of temperature Temperature_Program->Data_Acquisition Data_Analysis Determine Cp, Tm, and ΔfusH from the DSC thermogram Data_Acquisition->Data_Analysis

Caption: General workflow for DSC measurements.

Step-by-Step Protocol for DSC:

  • Sample Preparation: A small, accurately weighed amount of the powdered sample is hermetically sealed in an aluminum pan. [13]2. Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Heat Capacity (Cp) Measurement: The heat capacity is determined by a three-step method:

    • An initial run with empty sample and reference pans (baseline).

    • A run with a sapphire standard of known heat capacity.

    • A run with the sample. The heat capacity of the sample is then calculated by comparing its heat flow signal to that of the sapphire standard. [14]4. Melting Point (Tm) and Enthalpy of Fusion (ΔfusH) Measurement: The sample is heated at a constant rate (e.g., 10 °C/min). The melting point is determined from the onset temperature of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Enthalpy of Sublimation via the Knudsen Effusion Method

The enthalpy of sublimation (ΔsubH) is the enthalpy change required to transform one mole of a substance from the solid to the gaseous state. It is a crucial parameter for determining the gas-phase enthalpy of formation from the solid-phase value. The Knudsen effusion method is a reliable technique for measuring the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived. [5] Step-by-Step Protocol for the Knudsen Effusion Method:

  • Sample Loading: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice.

  • High Vacuum: The cell is placed in a high-vacuum chamber and heated to a specific temperature.

  • Mass Loss Measurement: The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured over time using a sensitive microbalance.

  • Vapor Pressure Calculation: The vapor pressure at that temperature is calculated from the rate of mass loss using the Knudsen equation.

  • Clausius-Clapeyron Plot: Steps 2-4 are repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (a Clausius-Clapeyron plot).

Computational Prediction of Thermochemical Properties

In parallel with experimental measurements, computational chemistry provides a powerful means to predict and understand the thermochemical properties of molecules. High-level quantum chemical calculations can yield accurate values for enthalpies of formation, entropies, and Gibbs free energies.

Diagram 4: Computational Thermochemistry Workflow

G Conformational_Search Perform a conformational search to identify low-energy structures Geometry_Optimization Optimize the geometry of the lowest energy conformer using DFT (e.g., B3LYP/6-31G(d)) Conformational_Search->Geometry_Optimization Frequency_Calculation Perform a frequency calculation to confirm a true minimum and obtain zero-point vibrational energy (ZPVE) and thermal corrections Geometry_Optimization->Frequency_Calculation Single_Point_Energy Calculate a high-accuracy single-point energy using a composite method (e.g., G4 theory) Frequency_Calculation->Single_Point_Energy Thermochemical_Calculation Combine the energies to calculate ΔfH°, S°, and G° Single_Point_Energy->Thermochemical_Calculation

Caption: A typical workflow for computational thermochemistry.

Recommended Computational Approach

For high accuracy, a composite method such as Gaussian-4 (G4) theory is recommended. These methods approximate a very high-level calculation by combining the results of several lower-level calculations. [4] Step-by-Step Computational Protocol:

  • Conformational Analysis: For a flexible molecule, a thorough conformational search should be performed to locate the global minimum energy structure.

  • Geometry Optimization and Frequency Analysis: The geometry of the lowest energy conformer is optimized using a reliable density functional theory (DFT) method, such as B3LYP with a suitable basis set (e.g., 6-31G(d)). A frequency calculation is then performed at the same level of theory to verify that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • High-Level Single-Point Energy Calculation: A series of single-point energy calculations are performed on the optimized geometry using more accurate methods and larger basis sets, as prescribed by the G4 protocol.

  • Calculation of Thermochemical Properties: The results from the various calculations are combined in a specific manner defined by the G4 theory to yield a highly accurate total electronic energy. This is then used in conjunction with the ZPVE and thermal corrections to calculate the enthalpy and Gibbs free energy. The standard enthalpy of formation is typically calculated using the atomization method or, preferably, through the use of isodesmic reactions to promote error cancellation.

Data Summary and Interpretation

The experimentally determined and computationally predicted thermochemical data should be compiled for a comprehensive analysis.

Tabulated Thermochemical Data

The following table provides a template for summarizing the key thermochemical properties of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, along with illustrative data for structurally related compounds.

PropertySymbolExperimental MethodComputational Method1-(4-Fluorophenoxy) cyclopropanecarboxylic acidAnalog Compound Data
Enthalpy of Formation (gas, 298.15 K) ΔfH°(g)Bomb Calorimetry & Knudsen EffusionG4 TheoryTo be determinedCyclopropanecarboxylic acid: Data available4-Fluorophenol: Data available
Standard Entropy (gas, 298.15 K) S°(g)-G4 TheoryTo be determinedCyclopropanecarboxylic acid: Data available
Gibbs Free Energy of Formation (gas, 298.15 K) ΔfG°(g)DerivedDerivedTo be determinedCyclopropanecarboxylic acid: Data available [2]
Heat Capacity (solid, 298.15 K) Cp(s)DSC-To be determined4-Fluorophenol: Data available
Melting Point TmDSC-To be determinedPhenoxyacetic acid: 98-101 °C4-Fluorophenol: 43-46 °C
Enthalpy of Fusion ΔfusHDSC-To be determined4-Fluorophenol: Data available
Enthalpy of Sublimation ΔsubHKnudsen Effusion-To be determined4-Fluorophenol: Data available
Interpretation in the Context of Drug Development
  • Stability: A more negative enthalpy of formation generally indicates greater thermodynamic stability. This can have implications for the shelf-life and degradation pathways of a drug substance. [11]* Solubility: The Gibbs free energy of solution, which can be related to the Gibbs free energy of formation and sublimation, is a key determinant of a drug's solubility. A more negative Gibbs free energy of solvation is indicative of higher solubility. [15]* Binding Affinity: As previously mentioned, the enthalpy and entropy of binding to a biological target are critical for drug efficacy. While not directly measured here, the fundamental thermochemical properties of the unbound ligand provide a baseline for understanding the energetics of the binding process.

  • Process Chemistry: The heat capacity, melting point, and enthalpy of fusion are essential data for designing and optimizing processes such as crystallization, milling, and drying in pharmaceutical manufacturing. [7]

Conclusion

This technical guide has outlined a rigorous and comprehensive approach to determining the thermochemical properties of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid. By integrating experimental measurements with high-level computational predictions, a complete thermochemical profile of this and other novel compounds can be established. This information is not merely of academic interest; it provides invaluable insights that can guide the rational design and development of new therapeutic agents, ultimately increasing the probability of success in the challenging landscape of drug discovery.

References

  • Spadoni, G., Balsamini, C., Bedini, A., & Mugnaini, M. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663–1674.
  • European Pharmaceutical Review. (2007). Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream!
  • Gibbs free energy values: Significance and symbolism. (2025).
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  • Neurosnap. (2023). Binding Affinity, Gibbs Free Energy, And Intramolecular Energy Explained for Drug Discovery.
  • Chemistry For Everyone. (2025). Why Is Standard Enthalpy Of Formation Important In Thermochemistry? [Video]. YouTube.
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  • ResearchGate. (n.d.). Heat capacities of selected active pharmaceutical ingredients.
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  • DVS. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method.
  • Williamson, A. W. (1850). Ueber die Theorie der Aetherbildung. Annalen der Chemie und Pharmacie, 74(1), 115-125.
  • Scribd. (n.d.). BOMB CALORIMETER Experiment.
  • BioPchem. (n.d.).
  • Chemistry with Caroline. (2021). How to Synthesize Ethers via the Williamson Ether Synthesis [Video]. YouTube.
  • NETZSCH-Gerätebau GmbH. (n.d.).
  • NIST. (n.d.). Acetic acid, phenoxy-. In NIST Chemistry WebBook.
  • Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc.
  • Infinita Lab. (n.d.). Specific Heat Capacity Testing – ASTM E1269 DSC Method.
  • PubChem. (n.d.). Phenoxyacetic Acid.
  • Idaho National Laboratory. (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter.
  • Wikipedia. (n.d.). Phenoxyacetic acid.
  • ResearchGate. (n.d.). New Knudsen effusion apparatus with simultaneous gravimetric and quartz crystal microbalance mass loss detection.
  • Differential Scanning Calorimetry (DSC)
  • Dr M. A. Hashmi. (2022). How to Calculate Formation Energy of a Diatomic Molecule in Gaussian [Video]. YouTube.
  • Kravchenko, D. (2021). Deposition of Thin Films of Metal-Organic Frameworks of Divalent Metals.
  • Wikipedia. (n.d.).
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  • ResearchGate. (n.d.). Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction.
  • Benchchem. (n.d.).
  • Organic Letters. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.
  • NIST. (n.d.). Cyclopropanecarboxylic acid. In NIST Chemistry WebBook.
  • Wikipedia. (n.d.). Cyclopropane carboxylic acid.
  • NIH. (n.d.).
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  • PubChem. (n.d.). Cyclopropanecarboxylic acid.

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Protocols & Analytical Methods

Method

Synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid: A Detailed Protocol and Mechanistic Overview

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is a valuable chemical scaffold in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is a valuable chemical scaffold in medicinal chemistry and materials science. The unique combination of a rigid cyclopropane ring, which can act as a bioisostere for other chemical groups, and a fluorinated phenyl moiety imparts distinct physicochemical properties.[1][2] The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, while the cyclopropane carboxylic acid motif is present in numerous biologically active molecules.[2][3]

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid. The described pathway is a robust, multi-step process designed for high yield and purity. It begins with the synthesis of a key intermediate, ethyl 1-hydroxycyclopropanecarboxylate, followed by a mechanistically driven Williamson ether synthesis and subsequent saponification to yield the final product. We will delve into the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical principles.

Overall Synthetic Pathway

The synthesis is logically divided into two main stages. The first stage involves the preparation of the cyclopropane core with a hydroxyl group amenable to further functionalization. The second stage builds the target molecule by forming the critical aryl ether bond.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Ether Formation & Hydrolysis A Ethyl 1-aminocyclopropanecarboxylate B Ethyl 1-hydroxycyclopropanecarboxylate A->B NaNO₂, H₂SO₄ 0-5°C to RT C Ethyl 1-(tosyloxy)cyclopropanecarboxylate B->C TsCl, Pyridine 0°C to RT D Ethyl 1-(4-fluorophenoxy)cyclopropanecarboxylate C->D 4-Fluorophenol, NaH DMF, RT to 60°C E 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid D->E 1. NaOH, H₂O/EtOH 2. HCl (aq) G cluster_0 Williamson Ether Synthesis Mechanism (Sₙ2) Nucleophile 4-Fluorophenoxide Ion TransitionState [Transition State] Nucleophile->TransitionState Electrophile Ethyl 1-(tosyloxy)cyclopropanecarboxylate Electrophile->TransitionState Product Ethyl 1-(4-fluorophenoxy)cyclopropanecarboxylate TransitionState->Product LeavingGroup Tosylate Anion TransitionState->LeavingGroup

Sources

Application

Application Notes and Protocols for the Purification of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid by Recrystallization

Abstract This document provides a comprehensive guide for the purification of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid via recrystallization. It outlines the fundamental principles of solvent selection, provides a d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid via recrystallization. It outlines the fundamental principles of solvent selection, provides a detailed experimental protocol, and describes analytical methods for purity verification. This guide is intended for researchers, scientists, and professionals in drug development who require high-purity analytical standards and synthetic intermediates.

A Note on Compound Identity: Initial searches for "1-(4-Fluorophenoxy)cyclopropanecarboxylic acid" did not yield consistent physicochemical data. However, substantial information is available for the structurally similar 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (CAS: 773100-29-1) . It is presumed that this is the intended compound for this application note, and all subsequent protocols and data pertain to this specific molecule.

Introduction: The Imperative for Purity

1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a key building block in medicinal chemistry, valued for its unique structural motifs that are incorporated into a variety of therapeutic agents. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] It relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. A well-executed recrystallization can significantly enhance the purity of the material, leading to a sharp melting point and a clean analytical profile.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for developing an effective purification strategy.

PropertyValueSource
IUPAC Name 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid[2]
CAS Number 773100-29-1[2][3]
Molecular Formula C10H9FO2[2]
Molecular Weight 180.18 g/mol [2]
Appearance White crystalline powder[4]
Purity (Commercial) ≥98.5%[4]
Melting Point Not experimentally determined in cited literature. The related compound, 1-(4-chlorophenyl)cyclopropanecarboxylic acid, has a melting point of 152-157 °C.[4]N/A

The Science of Recrystallization: A Step-by-Step Rationale

The success of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should readily dissolve in the boiling solvent.

  • Low solubility at low temperatures: Upon cooling, the compound should precipitate out of the solution, allowing for its recovery.

  • Favorable impurity solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

Logical Framework for Solvent Selection

The process of identifying the optimal recrystallization solvent is systematic. The following diagram illustrates the decision-making process.

Caption: A logical workflow for selecting an appropriate recrystallization solvent system.

Experimental Protocols

Protocol 1: Solvent Screening

Objective: To identify a suitable solvent or solvent pair for the recrystallization of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.

Materials:

  • Crude 1-(4-Fluorophenyl)cyclopropanecarboxylic acid

  • Test tubes

  • Hot plate

  • A selection of solvents: Ethanol, Ethyl Acetate, Toluene, Hexane, Deionized Water

Procedure:

  • Place approximately 20-30 mg of the crude compound into separate test tubes.

  • Add a few drops of a single solvent to each test tube at room temperature and observe the solubility. A good solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube on a hot plate and add the solvent dropwise until the solid dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline precipitate upon cooling.

  • For a mixed-solvent system, dissolve the compound in a minimum amount of the "good" hot solvent, and then add the "poor" hot solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow to cool.

Protocol 2: Recrystallization Procedure (Single Solvent)

Objective: To purify crude 1-(4-Fluorophenyl)cyclopropanecarboxylic acid using a single-solvent system identified in the screening protocol.

Materials:

  • Crude 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (e.g., 5.0 g)

  • Selected recrystallization solvent

  • Erlenmeyer flask (125 mL)

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude compound in the Erlenmeyer flask with a magnetic stir bar.

  • Add a small amount of the selected solvent and begin heating and stirring.

  • Gradually add more hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve dissolution.

  • If insoluble impurities are present, perform a hot filtration.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

Recrystallization Workflow Diagram

Recrystallization_Workflow A 1. Dissolution Dissolve crude compound in minimum amount of hot solvent. B 2. Hot Filtration (Optional) Remove insoluble impurities. A->B C 3. Crystallization Allow the solution to cool slowly. B->C D 4. Isolation Collect crystals by vacuum filtration. C->D E 5. Washing Rinse crystals with a small amount of cold solvent. D->E F 6. Drying Dry the purified crystals under vacuum. E->F G 7. Analysis Assess purity by melting point and HPLC. F->G

Caption: A step-by-step workflow for the recrystallization process.

Purity Assessment

The effectiveness of the recrystallization must be verified through analytical methods.

Analytical MethodPurposeExpected Outcome for High Purity
Melting Point Analysis To determine the melting range of the purified solid.A sharp melting range (typically < 2 °C) close to the literature value. Impurities tend to broaden and depress the melting point.
High-Performance Liquid Chromatography (HPLC) To quantify the purity of the compound and detect any remaining impurities.A single major peak corresponding to the target compound, with a purity of >99.5%.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any structural impurities.A spectrum consistent with the structure of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, with no significant peaks from impurities.

Conclusion

Recrystallization is a fundamental and highly effective technique for the purification of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. By systematically selecting an appropriate solvent system and carefully controlling the crystallization process, a significant increase in purity can be achieved. The protocols outlined in this document provide a robust framework for obtaining high-purity material suitable for demanding applications in research and development.

References

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022). Technical Disclosure Commons. [Link]

  • 1-(4-Chlorophenyl)-1-cyclopropanecarboxylic acid, 99%. Thermo Fisher Scientific. [Link]

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022). Technical Disclosure Commons. [Link]

  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. PubChem. [Link]

  • Efficient crystallization-induced dynamic resolution of alpha-substituted carboxylic acids. (2004). The Journal of Organic Chemistry. [Link]

  • Recrystallization and Crystallization. University of California, Los Angeles. [Link]

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Method

Application Note: A Validated HPLC Method for Purity Analysis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid

Abstract This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities from 1-(4-Fluorophenoxy)cycloprop...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities from 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid. This reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a low-pH phosphate buffer, ensuring sharp, symmetrical peaks and reliable quantification. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in research and drug development environments.

Introduction and Analytical Rationale

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is a chemical intermediate whose purity is critical for the downstream synthesis of active pharmaceutical ingredients (APIs). A reliable analytical method is essential to quantify the main component and detect any process-related impurities or degradation products.

The development of a successful HPLC method is contingent upon the physicochemical properties of the analyte. The target molecule is a carboxylic acid. One source predicts a pKa of approximately 4.24, while the parent compound, cyclopropanecarboxylic acid, has a pKa of 4.65.[1][2] To ensure consistent retention and excellent peak shape in RP-HPLC, it is crucial to suppress the ionization of this acidic functional group. By maintaining the mobile phase pH at least one to two units below the analyte's pKa, the molecule remains in its more hydrophobic, neutral form, leading to enhanced interaction with the non-polar C18 stationary phase.[3][4] This principle forms the cornerstone of our method development strategy.

Physicochemical Properties of the Analyte

PropertyValueSource
Molecular Formula C₁₀H₉FO₂[5][6]
Molecular Weight 180.18 g/mol [5][6]
Predicted pKa ~4.24[2]
UV Absorbance Aromatic nature suggests absorbance in the 200-280 nm range.Inferred
Structure
Chemical structure of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid

Note: An experimental determination of the UV spectrum is a prerequisite for optimal wavelength selection. For this note, a wavelength of 220 nm is chosen to provide high sensitivity for the aromatic system.

HPLC Method and Instrumentation

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector is required.

Chromatographic Conditions
ParameterConditionRationale
Column Ascentis® C18, 4.6 x 150 mm, 3.5 µmA C18 column provides excellent hydrophobic retention for the analyte. The 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.02 M Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄The pH of 2.5 ensures the carboxylic acid is fully protonated, leading to optimal retention and peak shape.[3][4]
Mobile Phase B Acetonitrile (HPLC Grade)Acetonitrile is a common organic modifier with a low UV cutoff, suitable for detection at low wavelengths.
Gradient Elution See Table belowA gradient is employed to ensure elution of the main peak with a good retention factor and to elute any potential, more hydrophobic impurities from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable runtime.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 220 nmProvides high sensitivity for the fluorophenyl moiety. A PDA detector can be used to confirm peak purity.
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.
Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
17.03070
17.17030
22.07030

Detailed Protocols

Preparation of Mobile Phase A (Phosphate Buffer, pH 2.5)
  • Weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water to make a 0.02 M solution.

  • Filter the solution through a 0.45 µm nylon filter.

  • Adjust the pH to 2.5 by adding 85% phosphoric acid (H₃PO₄) dropwise while monitoring with a calibrated pH meter.

  • Degas the buffer using sonication or vacuum filtration before use.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

Method Validation Strategy (ICH Q2(R1))

A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[7][8][9] The following outlines the protocol for validating this purity method.

validation_workflow start Method Validation Start specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Varied Parameters) precision->robustness end Validated Method robustness->end

Caption: Workflow for HPLC method validation according to ICH Q2(R1).

Specificity (Forced Degradation)
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradants.

  • Protocol:

    • Subject the analyte to stress conditions: acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), heat (80°C), and light (ICH photostability chamber).

    • Analyze the stressed samples alongside an unstressed control.

    • Acceptance Criteria: The main peak should be spectrally pure (as determined by PDA analysis) and well-resolved from any degradation peaks (Resolution > 2.0).

Linearity and Range
  • Objective: To establish a linear relationship between analyte concentration and detector response.

  • Protocol:

    • Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Objective: To assess the closeness of the test results to the true value.

  • Protocol:

    • Spike a placebo (if available) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Objective: To demonstrate the method's consistency under various conditions.

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the working concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small changes to the method, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.1 units)

    • Analyze the sample under each modified condition.

    • Acceptance Criteria: The retention time of the main peak should not significantly shift, and the peak shape and resolution from adjacent peaks should remain acceptable.

hplc_workflow prep Sample & Standard Preparation (0.1 mg/mL) hplc HPLC System (C18 Column, 30°C) prep->hplc Load into Autosampler inject Inject 10 µL hplc->inject gradient Gradient Elution (pH 2.5 Buffer / ACN) inject->gradient Analysis Start detect UV Detection at 220 nm gradient->detect data Data Acquisition & Integration detect->data calc Calculate Purity (% Area Normalization) data->calc

Caption: Experimental workflow for the purity analysis.

Conclusion

The HPLC method presented provides a reliable and robust solution for the purity determination of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid. The use of a low-pH buffered mobile phase is critical for achieving symmetrical peak shapes and reproducible retention for this acidic analyte. The outlined validation protocol, based on ICH guidelines, ensures that the method is suitable for its intended purpose in a regulated quality control environment, providing trustworthy data for researchers and drug development professionals.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA).

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Taylor & Francis Online.

  • METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA), (Nov. 2005).

  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2. PubChem, National Center for Biotechnology Information.

  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid Product Page. Sigma-Aldrich.

  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | CAS 773100-29-1. Santa Cruz Biotechnology.

  • 773100-29-1(1-(4-FLUORO-PHENYL)-CYCLOPROPANECARBOXYLIC ACID) Product Description. ChemicalBook.

  • Cyclopropanecarboxylic acid. Wikipedia.

  • A review on method development by hplc. SciSpace.

  • Control pH During Method Development for Better Chromatography. Agilent Technologies.

  • Developing HPLC Methods. Sigma-Aldrich.

Sources

Application

Application Notes and Protocols: 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid in Pharmaceutical Development

Abstract These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid as a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid as a pivotal pharmaceutical intermediate. This document elucidates the compound's physicochemical properties, its critical role in the synthesis of advanced therapeutic agents, and detailed protocols for its application. The unique structural attributes of the cyclopropyl moiety and the fluorine substitution are discussed in the context of improving pharmacokinetic and pharmacodynamic profiles of target drug molecules.

Introduction: The Strategic Importance of Fluorinated Cyclopropyl Scaffolds

The introduction of cyclopropane rings into drug candidates has become a valuable strategy in modern medicinal chemistry. These strained three-membered rings introduce conformational rigidity and a three-dimensional character that can enhance binding affinity to biological targets and improve metabolic stability.[1][2] Specifically, the "cyclopropyl fragment" can address multiple challenges in drug discovery, including enhancing potency, reducing off-target effects, and increasing brain permeability.[2]

The incorporation of a fluorine atom, particularly on a phenyl ring, further leverages the unique properties of this halogen. Fluorine's high electronegativity and small size can modulate the acidity of nearby functional groups, block metabolic pathways, and enhance binding interactions through favorable electrostatic interactions. When combined, the 4-fluorophenoxy and cyclopropanecarboxylic acid moieties create a versatile building block with significant potential in drug design.

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, in particular, has emerged as a key intermediate in the synthesis of several advanced pharmaceutical agents. Its structure is integral to the development of molecules targeting a range of conditions, from cardiovascular disease to oncology.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of an intermediate is paramount for its effective and safe use in a laboratory or manufacturing setting.

Compound Properties
PropertyValueSource
IUPAC Name 1-(4-fluorophenyl)cyclopropane-1-carboxylic acidPubChem[3]
CAS Number 773100-29-1PubChem[3]
Molecular Formula C₁₀H₉FO₂PubChem[3]
Molecular Weight 180.17 g/mol PubChem[3]
Appearance White solid/powderThermo Fisher Scientific[4]
Odor OdorlessThermo Fisher Scientific[4]
Safety and Handling

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][4] Adherence to appropriate safety protocols is essential.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4][5] In case of insufficient ventilation, use a NIOSH-approved respirator.[5]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][6] Wash hands and any exposed skin thoroughly after handling.[4] Use only in a well-ventilated area.[4]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[4]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

    • Skin: Wash with plenty of soap and water.[4]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[5][6]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4]

Application as a Key Pharmaceutical Intermediate

The primary application of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Ticagrelor.

Case Study: Synthesis of Ticagrelor

Ticagrelor (marketed as Brilinta) is a P2Y12 platelet inhibitor used to prevent thromboembolic events in patients with acute coronary syndrome.[7][8] It is a cyclopentyltriazolopyrimidine and its molecular structure contains the core of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, which is essential for its therapeutic activity.[8] Ticagrelor's mechanism of action involves reversible, non-competitive antagonism of the P2Y12 receptor.[9]

The synthesis of Ticagrelor involves the coupling of the 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid moiety with other key fragments. The cyclopropyl group provides a rigid scaffold that correctly orients the fluorophenyl group for optimal interaction with the receptor binding site.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Product A 1-(4-Fluorophenoxy) cyclopropanecarboxylic acid B Activation of Carboxylic Acid A->B e.g., Thionyl chloride C Amide Bond Formation B->C Coupling with Amine Fragment D Ticagrelor Precursor C->D E Ticagrelor D->E Final Cyclization & Elaboration

Caption: Synthetic pathway of Ticagrelor.

Experimental Protocols

The following protocols provide a generalized framework for the use of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid in the synthesis of a target molecule. Note: These are illustrative protocols and may require optimization based on the specific reaction and scale.

Protocol 1: Activation of the Carboxylic Acid

This protocol describes the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, to facilitate subsequent amide bond formation.

Materials:

  • 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid (1.0 eq).

  • Add anhydrous DCM to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 - 2.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride.

  • The crude product is typically used immediately in the next step without further purification.

Protocol 2: Amide Coupling Reaction

This protocol details the formation of an amide bond between the activated 1-(4-Fluorophenoxy)cyclopropanecarbonyl chloride and a primary or secondary amine.

Materials:

  • Crude 1-(4-Fluorophenoxy)cyclopropanecarbonyl chloride (from Protocol 4.1)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a separate dry round-bottom flask under an inert atmosphere, dissolve the amine and the tertiary amine base in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

G Start Start: Dissolve Amine & Base in DCM Step1 Cool to 0°C Start->Step1 Step2 Add Acyl Chloride Solution Dropwise Step1->Step2 Step3 Stir at 0°C, then Warm to RT Step2->Step3 Step4 Monitor Reaction (TLC/LC-MS) Step3->Step4 Step5 Reaction Quench (H₂O or NaHCO₃) Step4->Step5 If Complete Step6 Aqueous Workup & Extraction Step5->Step6 Step7 Dry, Filter, Concentrate Step6->Step7 End Purify by Column Chromatography Step7->End

Caption: Amide coupling experimental workflow.

Analytical Methods for Quality Control

Ensuring the purity and identity of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid and its derivatives is critical. A combination of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity. A reverse-phase C18 column with a mobile phase gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the compound and any intermediates or final products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The characteristic signals for the cyclopropyl and fluorophenyl groups should be present.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the carboxylic acid C=O stretch.

Conclusion

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its unique structural features, combining the rigidity of a cyclopropane ring with the electronic properties of a fluorinated phenyl group, offer significant advantages in the design of novel therapeutics. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to safely and effectively utilize this compound in their drug discovery and development endeavors.

References

  • PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (2022). MSDS of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid. Retrieved from [Link]

  • Technical Disclosure Commons. (n.d.). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ticagrelor. National Center for Biotechnology Information. Retrieved from [Link]

  • Hama, A., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Retrieved from [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry. Retrieved from [Link]

  • P&T Community. (2012). Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome. National Center for Biotechnology Information. Retrieved from [Link]

  • P&T Community. (2011). Brilinta™ (ticagrelor) Tablets. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • Clinical Pharmacology & Therapeutics. (2011). Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for perfluorinated carboxylic acids (PFCAs) in biological samples. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid in the Synthesis of Cabozantinib

These application notes provide an in-depth guide for researchers, scientists, and professionals in drug development on the pivotal role of 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid in the synthesis of Cab...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide an in-depth guide for researchers, scientists, and professionals in drug development on the pivotal role of 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid in the synthesis of Cabozantinib. This document outlines the chemical rationale, detailed experimental protocols, and process optimization insights for this critical synthetic step.

Introduction: Cabozantinib and Its Synthetic Strategy

Cabozantinib (marketed as Cometriq® and Cabometyx®) is a potent multi-target tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of various cancers, including medullary thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma.[1][2] Its mechanism of action involves the inhibition of key signaling pathways implicated in tumor progression, such as MET, VEGFR, and AXL.[1]

The chemical structure of Cabozantinib, N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, features a central cyclopropane-1,1-dicarboxamide linker connecting a 6,7-dimethoxyquinoline moiety and a 4-fluorophenyl group. A convergent synthesis approach is typically employed, wherein the final molecule is assembled by forming a crucial amide bond between two advanced intermediates. One of these key intermediates is 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid .

The Pivotal Intermediate: 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid

The synthesis of Cabozantinib hinges on the successful coupling of 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. This carboxylic acid derivative serves as the acyl donor in the final amide bond formation, incorporating the 4-fluorophenylamide and the cyclopropane ring into the final drug substance.

The preparation of 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid itself is a multi-step process, often starting from cyclopropane-1,1-dicarboxylic acid or its esters.[3][4][5] An improved process involves the hydrolysis of its methyl ester precursor, methyl 1-(4-fluorophenylcarbamoyl) cyclopropanecarboxylate, using a base like potassium hydroxide in an aqueous medium.[3][5]

The Core Reaction: Amide Bond Formation

The central transformation in the final stage of Cabozantinib synthesis is the formation of an amide bond between the carboxylic acid group of 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid and the aniline nitrogen of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.

Two primary strategies are employed for this coupling:

  • Acid Chloride Formation: The carboxylic acid is first activated by converting it to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride.[6][7][8] This acyl chloride then readily reacts with the aniline intermediate. However, this method can lead to the formation of impurities and may involve hazardous reagents, making it less ideal for large-scale production.[6][7]

  • Direct Amide Coupling: This is a more modern and widely adopted approach that utilizes coupling agents to facilitate the direct reaction between the carboxylic acid and the aniline. This method avoids the isolation of the often-unstable acyl chloride and generally proceeds under milder conditions with higher yields and purity.[9] Common coupling agents include carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an activating agent such as 4-dimethylaminopyridine (DMAP), or uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).[3][4][9]

The following workflow diagram illustrates the direct amide coupling approach:

G cluster_reactants Key Reactants cluster_reagents Coupling Reagents & Conditions A 1-[(4-fluorophenyl)carbamoyl]- cyclopropanecarboxylic acid F Cabozantinib (Final Product) A->F B 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline B->F C Coupling Agent (e.g., EDC·HCl, HBTU) C->F Facilitates Amide Bond Formation D Base (e.g., DMAP, Triethylamine) D->F E Organic Solvent (e.g., Dichloromethane) E->F

Caption: Synthetic workflow for Cabozantinib via direct amide coupling.

Application Protocol: Synthesis of Cabozantinib via Direct Amide Coupling

This protocol is based on methods described in recent patents, which offer high yield and purity.[4][9]

Materials:

  • 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid

  • 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine or N,N-Diisopropylethylamine (DIPEA)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.0 eq) and 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid (1.0-1.2 eq).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M). Stir the mixture at room temperature (20-25 °C) until a suspension is formed.

  • Base and Coupling Agent Addition: Add DMAP (1.0-1.2 eq) and an organic base such as triethylamine (1.5-2.0 eq) to the suspension.[9] Following this, add EDC·HCl (1.2-1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3-5 hours.[5][9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Aqueous Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Isolation and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude Cabozantinib can be purified by recrystallization from a suitable solvent system, such as ethyl acetate or methanol, to yield the final product with high purity.[5][9]

Data Summary and Optimization

The efficiency of the coupling reaction is critical for the overall yield and purity of Cabozantinib. The table below summarizes typical quantitative data for this synthetic step.

ParameterValue/RangeRationale & Notes
Molar Ratio (Aniline:Carboxylic Acid)1 : 1.1-1.3A slight excess of the carboxylic acid ensures complete consumption of the more complex aniline intermediate.[9]
Molar Ratio (Aniline:EDC·HCl)1 : 1.2-1.5An excess of the coupling agent is required to drive the reaction to completion.
Molar Ratio (Aniline:Organic Base)1 : 1.5-2.0The base neutralizes the HCl salt of the aniline and the HCl generated during the reaction.[9]
Reaction Temperature20-40 °CThe reaction is typically run at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.[9]
Reaction Time3-6 hoursReaction time should be optimized based on HPLC monitoring to ensure completion.[9]
Typical Yield90-95%High yields are achievable with optimized conditions and direct coupling methods.[9]
Purity (Post-crystallization)>99.5%Recrystallization is an effective method for removing unreacted starting materials and coupling byproducts.[9]

Conclusion

1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid is an indispensable building block in the convergent synthesis of Cabozantinib. The direct amide coupling of this intermediate with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline using modern coupling agents represents a robust, efficient, and scalable method for the large-scale production of this important anticancer drug. The protocol and data provided herein offer a solid foundation for researchers and drug development professionals to successfully implement and optimize this critical synthetic transformation.

References

Sources

Application

The Lynchpin in Multi-Kinase Inhibition: Application Notes for 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid in Medicinal Chemistry

Introduction: Beyond a Simple Building Block In the landscape of modern medicinal chemistry, the pursuit of highly specific and potent therapeutic agents is paramount. While the final active pharmaceutical ingredient (AP...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of modern medicinal chemistry, the pursuit of highly specific and potent therapeutic agents is paramount. While the final active pharmaceutical ingredient (API) often takes center stage, the strategic importance of key intermediates cannot be overstated. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid emerges as a quintessential example of such a critical component, primarily recognized for its role as the lynchpin in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid. It will delve into its pivotal role in the synthesis of a clinically significant anti-cancer agent, the mechanistic underpinnings of the final drug's action, and detailed protocols for its synthesis and subsequent utilization and evaluation. While the user's initial query mentioned 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, the vast body of scientific literature and clinical relevance points towards the critical importance of the structurally related 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid, which will be the focus of this guide.

The Strategic Significance in Cabozantinib Synthesis

1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid is a key intermediate in the manufacture of Cabozantinib (marketed as Cometriq® and Cabometyx®), an FDA-approved medication for the treatment of certain types of thyroid, kidney, and liver cancers.[1][2] Cabozantinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are implicated in tumor progression, including MET, VEGFR2, and RET.[3][4]

The unique cyclopropane-1,1-dicarboxamide core of Cabozantinib, derived from this intermediate, is crucial for its binding affinity and inhibitory activity. The synthesis involves the coupling of 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid with 4-(6,7-dimethoxyquinolin-4-yloxy)aniline.[5][6] This reaction underscores the intermediate's role as a non-negotiable building block in accessing this important therapeutic agent.

Mechanism of Action: Targeting Tumor Proliferation and Angiogenesis

The therapeutic efficacy of Cabozantinib is a direct consequence of its ability to simultaneously inhibit multiple signaling pathways crucial for tumor growth, metastasis, and angiogenesis.[4][7] The 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid moiety contributes to the overall molecular architecture that enables this multi-targeted inhibition.

Key Signaling Pathways Inhibited by Cabozantinib:
  • MET Signaling: The MET receptor, upon binding its ligand HGF, triggers a cascade of downstream signals involved in cell proliferation, survival, and invasion. Aberrant MET signaling is a known driver in many cancers. Cabozantinib potently inhibits MET phosphorylation, thereby abrogating these oncogenic signals.[3][8]

  • VEGFR2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. By inhibiting VEGFR2, Cabozantinib disrupts the tumor's blood supply, leading to starvation and reduced growth.[4]

  • RET Signaling: The RET proto-oncogene is another critical driver in certain cancers, particularly medullary thyroid carcinoma. Cabozantinib's inhibition of RET kinase activity is a key component of its therapeutic effect in this indication.[3][9]

The following diagram illustrates the central role of these kinases in cancer progression and their inhibition by Cabozantinib.

G cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling HGF HGF MET MET HGF->MET VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Proliferation Cell Proliferation & Survival MET->Proliferation Invasion Invasion & Metastasis MET->Invasion Angiogenesis Angiogenesis VEGFR2->Angiogenesis RET RET RET->Proliferation Cabozantinib Cabozantinib Cabozantinib->MET Inhibits Cabozantinib->VEGFR2 Inhibits Cabozantinib->RET Inhibits

Caption: Inhibition of key oncogenic signaling pathways by Cabozantinib.

Quantitative Data: Inhibitory Profile of Cabozantinib

The potency of Cabozantinib against its primary targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for these key kinases.

Kinase TargetIC50 (nM)Reference(s)
VEGFR20.035[4][10]
MET1.3[4][10]
RET5.2[4][9]
KIT4.6[4][10]
AXL7[4]
FLT311.3[4]
TIE214.3[4][10]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid and its subsequent conversion to Cabozantinib, as well as protocols for evaluating the biological activity of the final compound.

Protocol 1: Synthesis of 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid

This protocol is a multi-step synthesis adapted from publicly available methods.[11][12]

Workflow Diagram:

G cluster_synthesis Synthesis of 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid start Diethyl cyclopropane-1,1-dicarboxylate step1 Hydrolysis to 1-(ethoxycarbonyl)cyclopropanecarboxylic acid start->step1 NaOH, Methanol/Water step2 Amidation with 4-fluoroaniline step1->step2 Thionyl chloride, then 4-fluoroaniline, Triethylamine step3 Saponification to final product step2->step3 NaOH, Toluene/Water end 1-[(4-Fluorophenyl)carbamoyl]- cyclopropanecarboxylic acid step3->end

Caption: Synthetic workflow for the key intermediate.

Step 1: Preparation of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid

  • To a solution of diethyl cyclopropane-1,1-dicarboxylate (500.0 g) in methanol (2500.0 ml), stir for 20 minutes at 25-30°C.

  • Cool the mixture to 0-5°C.

  • Slowly add a solution of sodium hydroxide (129.0 g) in water (500.0 ml) while maintaining the temperature at 0-5°C.

  • Allow the mixture to warm to 25-30°C and stir for 7 hours.

  • Distill off the solvent completely under vacuum at a temperature below 55°C.

  • To the obtained residue, add water (750.0 ml) at 25-30°C.

  • Acidify the mixture with hydrochloric acid and stir for 15 minutes.

  • Extract the aqueous layer with ethyl acetate (1250.0 ml).

  • Separate the layers and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, dry with sodium sulphate, and distill off the solvent under vacuum to obtain the title compound.

Step 2 & 3: Preparation of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

Note: This part of the synthesis involves the formation of an amide followed by saponification. The following is a generalized procedure.

  • The product from Step 1 is converted to its acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.[5]

  • The resulting acid chloride is then reacted with 4-fluoroaniline in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., THF) to form the amide.[12]

  • The crude amide is then subjected to saponification using sodium hydroxide in a biphasic system (e.g., Toluene/Water) with stirring for approximately 8 hours at 25-30°C.[11]

  • After reaction completion, the layers are separated, and the aqueous layer is washed with toluene.

  • The aqueous layer is cooled to 0-5°C and acidified with hydrochloric acid, leading to the precipitation of the final product.

  • The solid is filtered, washed with water, and dried to yield 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.[11]

Protocol 2: Synthesis of Cabozantinib from the Intermediate

This protocol outlines the coupling of the key intermediate with the quinoline moiety.[7][8]

  • Dissolve 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid and 4-(6,7-dimethoxyquinolin-4-yloxy)aniline in a suitable solvent such as dichloromethane.

  • Add a coupling agent, for example, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl), and a catalyst like 4-dimethylaminopyridine (DMAP).[8]

  • Stir the reaction mixture at room temperature for several hours until completion, which can be monitored by techniques like TLC or LC-MS.

  • Upon completion, wash the reaction mixture with an aqueous basic solution (e.g., sodium carbonate) and then with water.[7]

  • Concentrate the organic layer to dryness.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate or ethanol) to obtain pure Cabozantinib.[7]

Protocol 3: In Vitro Evaluation of Kinase Inhibition - Western Blot for Phospho-MET

This protocol allows for the assessment of Cabozantinib's ability to inhibit MET phosphorylation in a cellular context.[13][14][15]

  • Cell Culture and Treatment:

    • Plate a MET-expressing cancer cell line (e.g., GTL-16) in appropriate culture medium and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat the cells with varying concentrations of Cabozantinib (e.g., 0, 1, 10, 100 nM) for 2 hours.

    • Stimulate the cells with Hepatocyte Growth Factor (HGF) for 15-30 minutes to induce MET phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-MET (p-MET) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total MET and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 4: Cell Viability Assessment - MTT Assay

This colorimetric assay measures the metabolic activity of cells and is a common method to assess the cytotoxic or cytostatic effects of a compound.[16][17][18]

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Cabozantinib in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of Cabozantinib. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plates for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value, the concentration of Cabozantinib that inhibits cell growth by 50%.

Conclusion and Future Perspectives

1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid is a testament to the critical role of well-designed intermediates in the synthesis of complex and life-saving therapeutics. Its application is central to the production of Cabozantinib, a drug that has significantly impacted the treatment of several aggressive cancers. The protocols outlined in this guide provide a framework for the synthesis, utilization, and biological evaluation of this important chemical entity and its derivatives. As the field of oncology continues to evolve, the principles of multi-targeted kinase inhibition, exemplified by Cabozantinib, will undoubtedly inspire the development of new generations of anti-cancer agents, where the strategic design of key building blocks will remain a cornerstone of success.

References

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  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022). Technical Disclosure Commons. [Link]

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  • Exelixis Announces FDA Approval of CABOMETYX™ (Cabozantinib) Tablets for Patients with Advanced Renal Cell Carcinoma Who Have Received Prior Anti-Angiogenic Therapy. (2016). Exelixis, Inc.[Link]

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Method

Application Notes &amp; Protocols: Strategic Derivatization of 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid for Modern Drug Discovery

Abstract The 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid scaffold is a privileged starting point in medicinal chemistry. The unique combination of a strained cyclopropane ring, which imparts conformational rigidity an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid scaffold is a privileged starting point in medicinal chemistry. The unique combination of a strained cyclopropane ring, which imparts conformational rigidity and metabolic stability, with a fluorophenoxy moiety for modulating electronic properties and target interactions, makes it a highly attractive building block.[1][2][3] The carboxylic acid functional group, while often essential for target binding through hydrogen bonding and ionic interactions, can also introduce pharmacokinetic liabilities, such as poor membrane permeability, rapid metabolism, and potential toxicity.[4][5][6][7] This guide provides a detailed exploration of key derivatization strategies to leverage the potential of this scaffold while mitigating the inherent challenges of the carboxylate group. We present field-proven protocols for amide bond formation, prodrug strategies via esterification, and advanced bioisosteric replacements, explaining the causal logic behind each experimental choice to empower researchers in their drug discovery campaigns.

The Strategic Imperative for Derivatization

The primary goal of derivatizing the parent carboxylic acid is to systematically tune its physicochemical and pharmacological properties. The core structure is retained to preserve foundational binding interactions, while modifications at the carboxyl group aim to:

  • Enhance Potency and Selectivity: By introducing new functional groups that can form additional interactions with the biological target.

  • Improve ADME Properties: Modifying the acidic nature of the molecule can enhance oral bioavailability, increase metabolic stability, and modulate plasma protein binding.

  • Explore Novel Intellectual Property: Creating new chemical entities with distinct structures and properties.

This document outlines three primary vectors for derivatization: (I) Amide Bond Formation, (II) Esterification for Prodrugs, and (III) Bioisosteric Replacement.

Strategy I: Amide Bond Formation - The Workhorse of Medicinal Chemistry

Amide synthesis is the most common derivatization of a carboxylic acid, creating a stable, neutral, and geometrically defined linkage that can participate in hydrogen bonding.[8][9] The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine coupling partner.

Amide_Formation_Workflow cluster_0 Activation Method Start 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid Method1 Method A: Carbodiimide (EDC, HOBt) Start->Method1 Method2 Method B: Phosphonium/Uronium (HBTU, HATU) Start->Method2 Method3 Method C: Acyl Halide (SOCl₂, (COCl)₂) Start->Method3 Amine R1R2NH Amine->Method1 Coupling Amine->Method2 Coupling Amine->Method3 Nucleophilic Attack Product Target Amide Method1->Product Method2->Product Method3->Product

Caption: Workflow for amide synthesis from the parent acid.

Protocol 2.1: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

This method is widely applicable and cost-effective. The carbodiimide (EDC) activates the carboxylic acid, and an additive like HOBt is crucial to form an active ester intermediate, which suppresses side reactions and minimizes racemization.[10]

Experimental Protocol:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF, 0.1 M).

  • Addition of Reagents: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and the desired primary or secondary amine (1.1 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Quantitative Data Table:

Reagent M.W. Molar Eq. Amount (for 100 mg acid)
Starting Acid 196.18 1.0 100 mg (0.51 mmol)
Amine (e.g., Benzylamine) 107.15 1.1 60 mg (0.56 mmol)
EDC·HCl 191.70 1.2 117 mg (0.61 mmol)
HOBt 135.12 1.2 83 mg (0.61 mmol)

| DCM (Solvent) | - | - | ~5 mL |

Self-Validation:

  • Expected Outcome: Consumption of the starting acid (visible by LC-MS) and formation of a new, less polar spot on TLC. The product's mass should correspond to [M(acid) + M(amine) - M(H₂O) + H]⁺.

  • Troubleshooting: If the reaction stalls, gentle heating (40 °C) may be beneficial. If urea byproduct from EDC is difficult to remove, a filtration after the reaction and before aqueous workup can help.

Protocol 2.2: Acyl Halide Formation for Hindered or Deactivated Amines

For sterically hindered or electron-deficient amines, converting the carboxylic acid to a more reactive acyl chloride is a robust two-step strategy.[9][11] Oxalyl chloride is preferred as it generates only gaseous byproducts.

Experimental Protocol: Step A: Acyl Chloride Formation

  • Setup: To a solution of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under N₂, add a catalytic amount of DMF (1-2 drops).

  • Addition: Cool the solution to 0 °C. Add oxalyl chloride (1.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The evolution of gas (CO₂, CO, HCl) will be observed.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting acyl chloride is typically used immediately without further purification.

Step B: Amination (Schotten-Baumann Conditions)

  • Setup: Dissolve the amine (1.1 eq) in anhydrous DCM containing a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq). Cool to 0 °C.

  • Addition: Dissolve the crude acyl chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the amine solution.

  • Reaction: Stir at room temperature for 1-4 hours, monitoring by LC-MS.

  • Workup & Purification: Perform an aqueous workup and purification as described in Protocol 2.1.

Strategy II: Esterification - A Gateway to Prodrugs

Esterification can mask the polar carboxylic acid, improving membrane permeability and oral absorption. These esters can then be hydrolyzed in vivo by esterases to release the active carboxylic acid parent drug. Due to the steric hindrance around the cyclopropane ring, standard Fischer esterification is often inefficient. The Steglich esterification is a superior choice.[12]

Protocol 3.1: Steglich Esterification

This method uses a carbodiimide (DCC or EDC) with a highly nucleophilic acylation catalyst, 4-Dimethylaminopyridine (DMAP), which is effective even for sterically demanding substrates.[12]

Experimental Protocol:

  • Dissolution: Dissolve the starting acid (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Activation: Cool the solution to 0 °C. Add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise.

  • Reaction: Stir at 0 °C for 30 minutes, then at room temperature for 4-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter off the DCU precipitate and wash it with cold DCM. Combine the filtrates and concentrate.

  • Purification: Redissolve the residue in ethyl acetate and perform an aqueous workup as described in Protocol 2.1 to remove any remaining DMAP. Purify by flash chromatography.

Strategy III: Bioisosteric Replacement - Modulating Acidity and PK

In cases where the carboxylic acid moiety itself is the source of poor pharmacokinetic properties, replacing it with a bioisostere can be a transformative strategy.[7][13] A bioisostere is a functional group that retains the key biological activity of the original moiety but possesses different physicochemical properties.[4][5][6]

Bioisosteres cluster_1 Carboxylic Acid and Bioisosteres Scaffold 1-(4-Fluorophenoxy)cyclopropyl Scaffold CarboxylicAcid Carboxylic Acid -COOH (pKa ~4-5) Scaffold->CarboxylicAcid Parent Moiety Tetrazole Tetrazole -CN4H (pKa ~4.5-5) Scaffold->Tetrazole Replacement HydroxamicAcid Hydroxamic Acid -CONHOH Scaffold->HydroxamicAcid Replacement Sulfonamide Acyl Sulfonamide -CONHSO2R Scaffold->Sulfonamide Replacement

Caption: Bioisosteric replacements for the carboxylic acid group.

  • Tetrazoles: Tetrazoles are one of the most successful carboxylic acid bioisosteres. They have a similar pKa and can participate in similar ionic and hydrogen bonding interactions, but they are often more lipophilic and metabolically robust than carboxylic acids.[13] Synthesis typically proceeds from a nitrile intermediate, which can be prepared from the corresponding amide.

  • Hydroxamic Acids: These groups are excellent mimics of carboxylic acids and can also act as metal-chelating moieties, which can be useful for inhibiting metalloenzymes.[5][7] They can be synthesized from the parent acid via an activated ester intermediate followed by reaction with hydroxylamine.

  • Acyl Sulfonamides: These are generally less acidic than carboxylic acids but maintain the key hydrogen bond donor functionality. This can be advantageous for improving cell permeability.[13]

The synthesis of these bioisosteres requires multi-step sequences that are beyond the scope of this introductory guide but represent a critical next step in lead optimization.

Conclusion

The derivatization of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is a versatile and powerful approach in drug discovery. By strategically applying the protocols for amide formation, esterification, and considering advanced bioisosteric replacements, researchers can systematically optimize this privileged scaffold. The choice of derivatization should always be guided by the specific objectives of the project, whether it is enhancing target affinity, improving pharmacokinetic profiles, or generating novel intellectual property. The robust and validated protocols presented herein provide a solid foundation for these synthetic endeavors.

References

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Meanwell, N. A. (2013). Carboxylic acid (bio)isosteres in drug design. Journal of Medicinal Chemistry. Available at: [Link]

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  • Notman, R. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Available at: [Link]

  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com. Available at: [Link]

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  • ResearchGate. (2008). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. Available at: [Link]

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  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. chem.libretexts.org. Available at: [Link]

  • Royal Society of Chemistry. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

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  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. bchd.online. Available at: [Link]

  • Kumar, A. K., et al. (2017). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. Available at: [Link]

  • Google Patents. (2014). Synthesis method of antineoplastic drug cabozant inib. patents.google.com.
  • Liu, J., et al. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 194, 112244. Available at: [Link]

  • Wang, X., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5585. Available at: [Link]

  • ResearchGate. (2019). Synthesis of amide-substituted cyclopropanes through amidation and oxidation. ResearchGate. Available at: [Link]

  • Chem-Impex. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid. chem-impex.com. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. pubchem.ncbi.nlm.nih.gov. Available at: [Link]

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Application

Application Notes &amp; Protocols: A Guide to the Large-Scale Synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Key Building Block 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is a crucial intermediate in the synthesis of a variet...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Key Building Block

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique structural motif, featuring a cyclopropane ring linked to a fluorinated phenyl ether, imparts desirable properties to drug candidates, including metabolic stability and enhanced binding affinity. This guide provides a comprehensive overview of a robust and scalable synthetic route to this valuable compound, focusing on practical considerations for large-scale production.

Synthetic Strategy: A Tale of Two Reactions

The synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is elegantly achieved through a two-step process. The first key transformation is the formation of the cyclopropane ring, followed by the crucial carbon-oxygen bond formation to introduce the fluorophenoxy group. While several methods exist for cyclopropanation, a common and efficient approach involves the reaction of a suitable precursor with a cyclopropanating agent.

The subsequent and pivotal step is the formation of the aryl ether bond. For this, the Ullmann condensation reaction stands out as a reliable and well-established method, particularly for large-scale applications.[1][2][3] This copper-catalyzed reaction facilitates the coupling of an aryl halide with an alcohol or phenol.[1][4] In this synthesis, 4-fluorophenol is coupled with a cyclopropane-containing precursor.

To enhance the efficiency and scalability of the Ullmann condensation, phase-transfer catalysis (PTC) is often employed.[5][6][7] PTC facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby increasing reaction rates and yields.[8][9] This is particularly advantageous in industrial settings where large reaction volumes and heterogeneous mixtures are common.

Visualizing the Synthesis

Synthesis_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Ullmann Condensation (Aryl Ether Formation) A Starting Material (e.g., Diethyl Malonate) D Diethyl 1,1-cyclopropanedicarboxylate A->D B Cyclopropanating Agent (e.g., 1,2-Dibromoethane) B->D C Base (e.g., Sodium Ethoxide) C->D G 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid D->G D->G Hydrolysis E Base (e.g., NaOH) E->G F Acid Workup (e.g., HCl) F->G L 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid G->L G->L Ullmann Condensation H 4-Fluorophenol H->L I Copper Catalyst (e.g., CuI) I->L J Base (e.g., K2CO3) J->L K Phase Transfer Catalyst (e.g., TBAB) K->L

Caption: Synthetic workflow for 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid.

Process Parameter Optimization

For a successful and reproducible large-scale synthesis, careful optimization of reaction parameters is paramount. The following table summarizes key parameters and their typical ranges for the Ullmann condensation step.

ParameterRecommended RangeRationale
Solvent Toluene, DMF, DMSOHigh-boiling polar aprotic solvents are generally preferred for Ullmann reactions to ensure solubility of reactants and facilitate the necessary reaction temperatures.[1]
Temperature 100-150 °CSufficient thermal energy is required to overcome the activation energy of the C-O bond formation. The optimal temperature may vary depending on the specific catalyst and substrates used.[2]
Catalyst Loading 1-10 mol%A sufficient amount of copper catalyst is necessary to achieve a reasonable reaction rate. Higher loadings may not significantly improve yield and can complicate purification.
Base K₂CO₃, Cs₂CO₃An appropriate base is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide. The choice of base can influence reaction kinetics and yield.
Phase Transfer Catalyst Tetrabutylammonium bromide (TBAB)Facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the reaction occurs, thereby accelerating the reaction rate.[6]
Reaction Time 12-24 hoursThe reaction should be monitored by a suitable analytical technique (e.g., HPLC, TLC) to determine the point of completion.

Detailed Experimental Protocol

Safety Precautions: This procedure involves the use of potentially hazardous chemicals and high temperatures. It should only be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials:

  • Diethyl 1,1-cyclopropanedicarboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • 4-Fluorophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Hydrolysis of Diethyl 1,1-cyclopropanedicarboxylate

  • To a solution of diethyl 1,1-cyclopropanedicarboxylate in a suitable solvent (e.g., ethanol), add a solution of sodium hydroxide in water.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the 1-(ethoxycarbonyl)cyclopropanecarboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Ullmann Condensation

  • To a multi-neck round-bottom flask, add 1-(ethoxycarbonyl)cyclopropanecarboxylic acid, 4-fluorophenol, copper(I) iodide, anhydrous potassium carbonate, and tetrabutylammonium bromide.

  • Add toluene to the flask and begin vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 12-24 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expert Insights and Troubleshooting

  • Causality of Experimental Choices: The choice of a phase-transfer catalyst like TBAB is critical for large-scale synthesis as it allows for the use of a biphasic system, which simplifies workup and product isolation.[5][8] The use of an anhydrous base like potassium carbonate is important to prevent side reactions that could be caused by the presence of water.

  • Self-Validating System: The progress of the reaction should be closely monitored using a reliable analytical method such as HPLC. This allows for the determination of the optimal reaction time and ensures that the reaction has gone to completion, which is a key aspect of a self-validating protocol.

  • Troubleshooting - Low Yield: If a low yield is obtained in the Ullmann condensation, several factors should be investigated. The quality of the copper catalyst is crucial; it should be fresh and free of oxides. The reaction temperature may need to be optimized, as insufficient heat can lead to slow reaction rates. Additionally, ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may consume the catalyst.

  • Troubleshooting - Impurities: The primary impurity in the final product is often unreacted 4-fluorophenol. This can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) during the workup. However, care must be taken as the product itself is an acid and can be extracted into the aqueous layer if the pH is too high.

References

  • Wikipedia. Ullmann condensation. [Link]

  • ACS Publications. Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. [Link]

  • Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

  • Slideshare. Phase transfer catalysis. [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

Sources

Method

Application Notes &amp; Protocols for 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid in Agrochemical Research

Prepared by: Senior Application Scientist Introduction: The Potential of Novel Carboxylic Acids in Agrochemical Discovery The quest for novel herbicides and plant growth regulators with improved efficacy, selectivity, an...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Introduction: The Potential of Novel Carboxylic Acids in Agrochemical Discovery

The quest for novel herbicides and plant growth regulators with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural research. Carboxylic acids and their derivatives have historically been a rich source of bioactive compounds, contributing significantly to the development of effective weed management solutions.[1] The structural motif of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid combines two key pharmacophores: the phenoxy group, characteristic of synthetic auxin herbicides like 2,4-D and MCPA, and the cyclopropane ring, a feature present in various biologically active molecules that can enhance metabolic stability and binding affinity.[2][3]

While public domain data on the specific biological activity of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is limited, its structural similarity to established herbicide classes provides a strong rationale for its investigation. These application notes serve as a comprehensive guide for researchers to systematically evaluate its potential as a herbicide or plant growth regulator. The protocols outlined herein are designed to be robust and self-validating, providing a clear pathway from initial screening to more detailed characterization.

Hypothesized Mechanisms of Action

Based on its chemical structure, 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid could plausibly operate through several established herbicidal modes of action. Understanding these potential pathways is critical for designing effective biological assays and interpreting experimental outcomes.

Synthetic Auxin Activity

The presence of the phenoxy-acetic acid-like core suggests a potential to mimic the natural plant hormone indole-3-acetic acid (IAA).[4] Synthetic auxins induce rapid, uncontrolled growth in susceptible broadleaf plants by overwhelming the natural hormonal regulation, leading to epinasty, stem twisting, and eventual cell death.[5] This mode of action is typically selective for dicotyledonous (broadleaf) plants, with monocotyledonous (grass) species showing relative tolerance.[5]

Inhibition of Acetyl-CoA Carboxylase (ACCase)

The aryloxyphenoxypropionate ("FOP") class of herbicides, which share a phenoxy moiety, function by inhibiting the ACCase enzyme.[6] This enzyme is vital for the first step in fatty acid synthesis, which is essential for producing phospholipids for cell membranes.[6] Inhibition of ACCase halts new membrane formation, leading to a cessation of growth and necrosis, particularly in the meristematic regions of grasses. This mechanism confers high selectivity for grass species.[6]

Inhibition of Ketol-Acid Reductoisomerase (KARI)

Research on other cyclopropane-containing compounds, specifically cyclopropane-1,1-dicarboxylic acid analogues, has identified the enzyme ketol-acid reductoisomerase (KARI) as a molecular target.[7] KARI is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this pathway would lead to a depletion of these essential amino acids, causing growth arrest and plant death.

The following diagram illustrates the potential mechanism of ACCase inhibition, a primary hypothesis for a molecule with a phenoxy-propionate-like structure.

ACCase_Inhibition_Pathway cluster_Plastid Plastid (in Grasses) cluster_Compound Compound Action cluster_Outcome Physiological Outcome AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membranes FattyAcids->Membranes MeristemGrowth New Cell Growth (Meristems) Membranes->MeristemGrowth Death Cessation of Growth & Necrosis MeristemGrowth->Death ACCase->MalonylCoA Product Compound 1-(4-Fluorophenoxy) cyclopropanecarboxylic acid Compound->ACCase Inhibition Experimental_Workflow Phase1 Phase 1: Primary Screening (Dose-Response) Decision1 Herbicidal Activity? Phase1->Decision1 Phase2 Phase 2: Crop Selectivity & Phytotoxicity Decision2 Acceptable Crop Safety? Phase2->Decision2 Phase3 Phase 3: Advanced Studies Proceed Proceed to Field Trials & MoA Elucidation Phase3->Proceed Decision1->Phase2 Yes Stop1 Stop or Redesign Decision1->Stop1 No Decision2->Phase3 Yes Stop2 Stop or Re-evaluate Use Decision2->Stop2 No

Caption: Phased experimental workflow for compound evaluation.

Application Protocol 1: Primary Screening for Herbicidal Activity

Objective: To determine the intrinsic herbicidal activity of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid against representative monocot and dicot weed species and to establish a dose-response relationship.

Rationale: This initial screen is crucial for identifying whether the compound possesses herbicidal properties and at what concentration range it is effective. Using both a grass and a broadleaf weed allows for an early indication of selectivity. A dose-response curve is essential for calculating the effective dose required to inhibit growth by 50% (GR50), a key metric for comparing herbicide potency. [8] Materials:

  • 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid (analytical grade)

  • Solvent (e.g., acetone or DMSO)

  • Surfactant (e.g., non-ionic surfactant at 0.25% v/v)

  • Test species:

    • Monocot: Barnyardgrass (Echinochloa crus-galli) or Giant Foxtail (Setaria faberi)

    • Dicot: Velvetleaf (Abutilon theophrasti) or Common Lambsquarters (Chenopodium album)

  • Pots (10 cm diameter) with standard greenhouse potting mix

  • Controlled environment greenhouse or growth chamber

  • Calibrated laboratory track sprayer

  • Analytical balance and volumetric flasks

Procedure:

  • Plant Propagation: Sow seeds of test species in pots and grow under controlled conditions (e.g., 25°C/20°C day/night, 16h photoperiod). Water and fertilize as needed to ensure uniform, healthy growth.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in a suitable solvent. The choice of solvent is critical to ensure complete dissolution without causing phytotoxicity on its own.

  • Treatment Solution Preparation: Create a series of 6-8 dilutions from the stock solution to generate a logarithmic dose range (e.g., 0, 10, 30, 100, 300, 1000 g a.i./ha). Include a surfactant in the final spray solution to ensure adequate leaf coverage. The "0" dose is the untreated control and should contain the same concentration of solvent and surfactant as the highest treatment rate.

  • Herbicide Application: Treat plants when they have reached the 2-3 true leaf stage. [9]This stage is typically sensitive and ensures consistency across experiments. Apply the treatment solutions using a calibrated track sprayer to ensure uniform application.

  • Experimental Design: Arrange pots in a randomized complete block design with 4-5 replicates per treatment. This minimizes the effect of environmental variability within the greenhouse.

  • Post-Treatment Care: Return plants to the greenhouse and monitor. Do not water over the top for the first 24 hours to prevent washing the compound off the leaves.

  • Data Collection: At 21 days after treatment (DAT), assess the plants.

    • Visual Injury Rating: Score each plant on a scale of 0% (no effect) to 100% (complete death) compared to the untreated control.

    • Biomass Reduction: Harvest the above-ground biomass for each pot, dry in an oven at 70°C for 72 hours, and record the dry weight.

Data Analysis & Presentation: Calculate the percent growth reduction for each treatment relative to the untreated control. Use a non-linear regression analysis to fit the dose-response data to a log-logistic model and determine the GR50 value for each species.

Weed Species GR50 (g a.i./ha) 95% Confidence Interval
Barnyardgrass[Insert Value][Insert Range]
Velvetleaf[Insert Value][Insert Range]

Application Protocol 2: Crop Selectivity and Phytotoxicity Assessment

Objective: To evaluate the potential for crop injury (phytotoxicity) from 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid on commercially important crop species.

Rationale: A successful herbicide must control weeds without causing unacceptable damage to the crop. [10]This protocol tests the compound at a potential use rate (1X, derived from Protocol 1) and a double rate (2X) to simulate sprayer overlap in the field and establish a margin of safety. [10] Materials:

  • Same as Protocol 1, with the addition of:

  • Test Crop Species:

    • Monocot: Corn (Zea mays), Wheat (Triticum aestivum)

    • Dicot: Soybean (Glycine max), Canola (Brassica napus)

Procedure:

  • Plant Propagation: Grow crop species in a manner identical to the weeds in Protocol 1, ensuring they are healthy and at the appropriate growth stage for herbicide application (e.g., V2-V3 for corn/soybean, 2-3 leaf for wheat).

  • Treatment Preparation: Based on the GR50 values from Protocol 1, select a potential use rate (1X) that provides good weed control. Prepare treatment solutions for this 1X rate and a 2X rate. Include an untreated control.

  • Application and Design: Follow the same application and experimental design procedures as outlined in Protocol 1. It is critical to test each crop species in a separate, dedicated experiment.

  • Data Collection: Assess phytotoxicity at 3, 7, and 21 days after treatment (DAT). This time course allows for the observation of both acute and chronic symptoms. [11] * Visual Phytotoxicity Rating: Use a 0-10 scale or a 0-100% scale where 0 = no injury, and the maximum value represents plant death. Record specific symptoms. [11] * Common Symptoms: Look for chlorosis (yellowing), necrosis (tissue death), stunting (reduced height), epinasty (leaf/stem twisting), and malformation. [11] * Plant Height: Measure the height of each plant at the final assessment.

Data Analysis & Presentation: Summarize the visual injury ratings and plant height reduction for each crop at each assessment timing.

Crop Species Treatment Rate Visual Injury (%) - 7 DAT Visual Injury (%) - 21 DAT Height Reduction (%) - 21 DAT
Corn1X[Value][Value][Value]
2X[Value][Value][Value]
Soybean1X[Value][Value][Value]
2X[Value][Value][Value]
Wheat1X[Value][Value][Value]
2X[Value][Value][Value]

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial characterization of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid as a potential agrochemical. The results from these studies will determine if the compound exhibits potent herbicidal activity and an acceptable margin of crop selectivity.

Positive outcomes would warrant progression to Phase 3 studies, including:

  • Mechanism of Action Elucidation: Conducting targeted enzyme assays (e.g., ACCase, KARI) or physiological studies to confirm the molecular target.

  • Expanded Species Screening: Testing against a broader range of weed and crop species.

  • Field Trials: Evaluating performance under real-world environmental conditions to confirm efficacy and crop safety.

This systematic approach ensures that research and development efforts are focused on compounds with the highest potential for success in the agricultural market.

References

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. [Link]

  • Testing For Phytotoxicity. (n.d.). Greenhouse Grower. [Link]

  • Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. (2022). Pesticide Biochemistry and Physiology. [Link]

  • Phenoxy herbicide. (n.d.). Wikipedia. [Link]

  • Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. (2017). Weed Science. [Link]

  • PP 1/135 (4) Phytotoxicity assessment. (n.d.). EPPO Global Database. [Link]

  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023). Encyclopedia.pub. [Link]

  • The Determination of Phytotoxicity. (n.d.). DTIC. [Link]

  • Steps of phytotoxity test (updated after Phytotoxkit protocol). (n.d.). ResearchGate. [Link]

  • Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. (n.d.). National Institutes of Health. [Link]

  • Evaluation of Protocols for the Assessment of Phytotoxicity. (n.d.). ASTM International. [Link]

  • Herbicidal phenoxy-phenoxy alkane carboxylic acid derivatives. (n.d.).
  • Carboxylic Acid Derivatives in Herbicide Development. (n.d.). ResearchGate. [Link]

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). University of Nebraska-Lincoln. [Link]

  • Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds. [Link]

  • Greenhouse and field evaluation of a novel HPPD-inhibiting herbicide, QYM201, for weed control in wheat. (2019). PLOS ONE. [Link]

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022). Technical Disclosure Commons. [Link]

  • Cyclopropane carboxylic acid. (n.d.). Wikipedia. [Link]

  • Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). Government of Canada Publications. [Link]

  • Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. (n.d.). MDPI. [Link]

  • Plant growth-regulating activity in certain aryloxyalkylcarboxylic acids. (1951). Science. [Link]

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (n.d.). Technical Disclosure Commons. [Link]

  • Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (n.d.).
  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. (n.d.). PubChem. [Link]

  • Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. (2023). PLOS ONE. [Link]

  • Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA). (n.d.). CliniSciences. [Link]

  • 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. (n.d.). PubChem. [Link]

  • Bioprospecting Fluorescent Plant Growth Regulators from Arabidopsis to Vegetable Crops. (2021). International Journal of Molecular Sciences. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid

Welcome to the technical support center for the synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your synthesis, improve yields, and overcome common experimental hurdles.

Overview of the Synthesis

The synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is a multi-step process that is crucial for the development of various pharmaceutical compounds. The general approach involves the formation of a cyclopropane ring and the subsequent attachment of the 4-fluorophenoxy group. A common synthetic route starts from diethyl cyclopropane-1,1-dicarboxylate, which is hydrolyzed to 1-(ethoxycarbonyl)cyclopropanecarboxylic acid. This intermediate is then converted to an acid chloride, which reacts with 4-fluoroaniline to form an amide, followed by hydrolysis to yield the final product.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow A Diethyl cyclopropane-1,1-dicarboxylate B 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid A->B Partial Hydrolysis (e.g., NaOH in Methanol) C Ethyl 1-(chlorocarbonyl)cyclopropanecarboxylate B->C Chlorination (e.g., Thionyl Chloride) D Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate C->D Amidation (4-fluoroaniline, base) E 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid D->E Hydrolysis (e.g., NaOH) F 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid E->F Rearrangement/Further Reaction (Specific conditions vary) Impurity_Troubleshooting Start Impurity Detected in Final Product Analyze Characterize Impurity (NMR, LC-MS) Start->Analyze Identify Identify Potential Source Step Analyze->Identify Step1 Step 1: Partial Hydrolysis Identify->Step1 Step2 Step 2: Chlorination Identify->Step2 Step3 Step 3: Amidation Identify->Step3 Step4 Step 4: Final Hydrolysis & Workup Identify->Step4 Optimize Optimize Reaction Conditions Step1->Optimize Step2->Optimize Step3->Optimize Step4->Optimize Purify Improve Purification Protocol (Recrystallization, Chromatography) Optimize->Purify End Pure Product Purify->End

Optimization

Technical Support Center: Synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid

Welcome to the technical support hub for the synthesis of 1-(4-fluorophenoxy)cyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 1-(4-fluorophenoxy)cyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common challenges and side product formations encountered during this multi-step synthesis. We will delve into the mechanistic origins of these issues and provide field-proven protocols to optimize your reaction outcomes.

The typical synthesis proceeds in two key stages:

  • Williamson Ether Synthesis: Coupling of 4-fluorophenol with an activated cyclopropane precursor, typically an ester of 1-halocyclopropanecarboxylic acid (e.g., ethyl 1-bromocyclopropanecarboxylate), under basic conditions.

  • Saponification (Hydrolysis): Conversion of the resulting ester intermediate to the final carboxylic acid product.

This guide is structured in a question-and-answer format to directly address the most pressing issues you may encounter.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My yield is low, and I see a lot of unreacted 4-fluorophenol in my crude NMR. What went wrong?

Answer:

This is the most common issue and typically points to incomplete Williamson ether synthesis. The root cause is often related to the generation and reactivity of the 4-fluorophenoxide nucleophile or the stability of your alkylating agent.

Root Cause Analysis:

The Williamson ether synthesis is an SN2 reaction between an alkoxide (in this case, 4-fluorophenoxide) and an alkyl halide[1]. For this reaction to proceed to completion, three conditions are critical:

  • Complete Deprotonation of Phenol: The pKa of 4-fluorophenol is approximately 9.9. The base used must be strong enough to deprotonate the phenol quantitatively, shifting the equilibrium entirely towards the phenoxide. An insufficient amount or a weak base will result in a significant concentration of unreacted phenol.

  • Anhydrous Conditions: Water can compete with the phenoxide as a nucleophile and can also protonate the phenoxide, quenching its reactivity. Using anhydrous solvents and reagents is crucial.

  • Appropriate Solvent: The solvent must be able to dissolve the phenoxide salt and should be aprotic to avoid solvating the nucleophile too strongly. Polar aprotic solvents like DMF, DMSO, or THF are ideal as they solvate the cation but leave the anion nucleophile highly reactive[2][3].

Troubleshooting Protocol: Optimizing the Ether Synthesis Step

  • Reagent Selection & Handling:

    • Base Selection: Switch from weaker bases like potassium carbonate (K₂CO₃) to a stronger, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu). Use at least 1.1 equivalents to ensure complete deprotonation.

    • Drying Reagents: Ensure 4-fluorophenol is dry. Use anhydrous grade solvents, preferably from a solvent purification system or freshly distilled.

  • Step-by-Step Experimental Procedure:

    • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (or THF) to a flame-dried flask equipped with a magnetic stirrer.

    • Add 4-fluorophenol (1.0 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.1 eq) portion-wise. Caution: H₂ gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium 4-fluorophenoxide.

    • Slowly add ethyl 1-bromocyclopropanecarboxylate (1.05 eq) via syringe.

    • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the 4-fluorophenol is consumed (typically 4-12 hours).

    • Work up the reaction by carefully quenching with a saturated aqueous solution of NH₄Cl.

The following diagram illustrates the troubleshooting logic for low conversion.

G start Low Yield & High Unreacted Phenol check_base Was the base strong enough? (e.g., K2CO3 vs. NaH) start->check_base check_solvent Were conditions anhydrous? check_base->check_solvent Yes sol_base Action: Use a stronger base (NaH, KOtBu, >1.1 eq) check_base->sol_base No check_temp Was reaction temp/time sufficient? check_solvent->check_temp Yes sol_solvent Action: Use anhydrous solvents & inert atmosphere check_solvent->sol_solvent No sol_temp Action: Increase temperature (e.g., 80°C) or extend reaction time check_temp->sol_temp No G cluster_0 4-Fluorophenoxide Ion cluster_1 Alkylating Agent (Et-1-Br-CyclopropaneCOOEt) cluster_2 Products Phenoxide O_Product Desired O-Alkylation Product (Ether) Phenoxide->O_Product Favored in Polar Aprotic Solvents (e.g., DMF, THF) C_Product Side Product C-Alkylation (Ortho-substituted Phenol) Phenoxide->C_Product Can occur in Protic Solvents (e.g., H2O, EtOH) AlkylHalide R-X

Caption: O- vs. C-Alkylation pathways for phenoxide.

Preventative Measures:

The most effective way to prevent C-alkylation is to rigorously control the reaction solvent and conditions as outlined in FAQ 1.

  • Solvent Choice: Strictly use high-purity, anhydrous polar aprotic solvents like DMF or THF for the Williamson ether synthesis step. [4]2. Avoid Protic Contaminants: Ensure your starting materials and glassware are completely dry. If your base is hygroscopic (e.g., KOH), use freshly opened or properly stored material.

  • Purification: If the C-alkylated product does form, it can often be separated from the desired O-alkylated product by column chromatography. The C-alkylated isomer will retain a free phenolic hydroxyl group, making it significantly more polar than the desired ether-ester intermediate.

References
  • Bender, D. M., Peterson, J. A., McCarthy, J. R., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. [Link]

  • American Chemical Society. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. pubs.acs.org. [Link]

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. National Library of Medicine. [Link]

  • ResearchGate. (2015). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. [Link]

  • Google Patents. (2014). Synthesis method of antineoplastic drug cabozant inib. CN103664778A.
  • National Institutes of Health. (2012). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. organic-chemistry.org. [Link]

  • Google Patents. (1981). Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production. EP0021382A1.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. chemistrysteps.com. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. masterorganicchemistry.com. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. [Link]

  • ChemistryViews. (2012). C- or O-Alkylation?. chemistryviews.org. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. en.wikipedia.org. [Link]

  • Google Patents. (1996).
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. Our approach is rooted in first principles of organic chemistry, providing not just solutions but the rationale behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid?

A1: The impurity profile is intrinsically linked to the synthetic route. A common method for synthesizing this compound is via a Williamson ether synthesis, reacting 4-fluorophenol with a 1-halocyclopropanecarboxylic acid ester, followed by hydrolysis.

Potential impurities include:

  • Unreacted Starting Materials: Residual 4-fluorophenol and the cyclopropane precursor are common.

  • Byproducts from Synthesis: The Williamson ether synthesis is an S_N_2 reaction which can have a competing E2 elimination pathway, especially with sterically hindered reagents.[1][2] While less likely with a phenoxide, other side reactions can generate polymeric materials or C-alkylation products where the cyclopropane ring attaches to the aromatic ring instead of the oxygen.[2]

  • Hydrolysis Intermediates: If the synthesis starts from an ester, incomplete hydrolysis will leave the corresponding ester as an impurity.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., THF, DMF, toluene, ethyl acetate) can be trapped in the crude solid.[3][4]

Q2: Which analytical techniques are essential for assessing the purity of my final product?

A2: A multi-faceted analytical approach is crucial for a comprehensive purity assessment.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis. A reversed-phase method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water with a formic or acetic acid modifier) can effectively separate the target compound from most impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying impurities by providing mass-to-charge ratio data, which helps in elucidating their structures.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying any structurally similar impurities. The presence of unexpected signals can indicate contamination.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Q3: What are the key safety considerations when handling 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid?

A3: Based on available safety data, this compound should be handled with care in a well-ventilated fume hood.[6][7] It is classified as harmful if swallowed and can cause skin and serious eye irritation.[6][7] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Troubleshooting and Optimization Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to resolving purification challenges.

Issue 1: My product has crashed out of the reaction workup as an intractable oil or sticky solid, not a crystalline powder. How can I purify it?

This is a very common issue, often caused by the presence of impurities that inhibit crystal lattice formation or by residual solvent.

Initial Troubleshooting Steps
  • Confirm Identity: First, ensure the oily substance is indeed your product. Obtain a ¹H NMR spectrum of the crude oil. If the spectrum is very complex and lacks the characteristic peaks for your compound, a significant issue may have occurred during the synthesis.

  • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under high vacuum. Co-evaporation with a solvent in which your compound is soluble but the original solvent is also volatile (like dichloromethane or ethyl acetate) can help remove stubborn high-boiling solvents like DMF or DMSO.

Purification Strategies for Oily Products
  • Trituration: This is the first technique to try. It involves washing the crude oil with a solvent in which the desired compound is insoluble (or sparingly soluble), but the impurities are soluble.

    • Recommended Solvents for Trituration: Start with non-polar solvents like hexanes or petroleum ether. If that fails, try a slightly more polar solvent like a hexane/ethyl acetate mixture or diethyl ether.

    • Procedure: Add the chosen solvent to the flask containing your oil. Vigorously stir or sonicate the mixture. The goal is to induce the product to solidify while the impurities are washed away. Decant the solvent and repeat several times.

  • Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.[8][9] It separates your acidic product from any neutral or basic impurities.

    • Rationale: The carboxylic acid is deprotonated with a base to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase and are removed. The aqueous layer is then re-acidified, causing the pure carboxylic acid to precipitate.

    • See Protocol 2 for a detailed step-by-step guide.

  • Recrystallization: If trituration yields a solid, or if you can coax the oil to solidify (e.g., by scratching the flask with a glass rod or adding a seed crystal), recrystallization is the next step. The key is finding a suitable solvent system.[10][11]

    • Rationale: The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below, allowing pure crystals to form upon cooling while impurities remain in the solution.

    • See Protocol 1 for a detailed solvent screening and recrystallization procedure.

Troubleshooting Diagram: From Oil to Crystal

G start Crude Product is an Oil triturate Attempt Trituration (e.g., with Hexanes) start->triturate solid_check Did it Solidify? triturate->solid_check acid_base Perform Acid-Base Extraction reassess Re-evaluate Synthesis (Check NMR of crude) acid_base->reassess Still oily purity_check Is Purity Sufficient? acid_base->purity_check end_fail Consider Chromatography reassess->end_fail solid_check->acid_base No recrystallize Proceed to Recrystallization (Protocol 1) solid_check->recrystallize Yes purity_check->recrystallize No, but solid end_success Pure Crystalline Product purity_check->end_success Yes recrystallize->end_success

Caption: Decision tree for purifying an oily product.

Issue 2: My recovery from recrystallization is very low.

Low recovery is typically due to one of two issues: using an excessive amount of solvent or choosing a suboptimal solvent where the compound remains too soluble even at low temperatures.

  • Solution 1: Minimize Solvent Volume: The principle of recrystallization is to create a saturated solution at high temperature. Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the hot solvent portion-wise to your crude material until everything just dissolves.

  • Solution 2: Optimize the Solvent System: If minimizing the volume doesn't help, the solvent itself is the problem. You may need a less polar solvent or a binary solvent system. For example, if your compound is too soluble in hot ethanol, try isopropanol or a toluene/ethanol mixture. Refer to the solvent screening in Protocol 1 .

  • Solution 3: Induce Further Crystallization: After collecting the first crop of crystals, cool the filtrate further in an ice-salt bath or even a freezer (if the solvent's freezing point allows). You can often obtain a second, slightly less pure, crop of crystals. You can also try to reduce the volume of the filtrate by about half on a rotary evaporator and cool again to see if more product crystallizes.

Issue 3: My compound streaks badly on a silica gel column.

Carboxylic acids are notorious for streaking on silica gel due to strong polar interactions with the stationary phase.

  • Solution: Modify the Mobile Phase: Adding a small amount of a volatile acid to your eluent will solve this problem. Typically, adding 0.5-1% acetic acid or formic acid to the mobile phase (e.g., ethyl acetate/hexanes) will protonate the silica surface and the carboxylate, leading to sharp, well-defined bands. Remember that you will need to thoroughly evaporate the mobile phase from your collected fractions to remove the added acid.

Experimental Protocols

Protocol 1: Systematic Recrystallization

This protocol provides a structured method for purifying 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid via recrystallization.

Step 1: Solvent Screening
  • Place ~20 mg of your crude solid into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature.

  • Observation A: If the solid dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization.

  • Observation B: If the solid is insoluble or sparingly soluble, heat the test tube gently in a sand bath.

  • Observation C: If the solid dissolves when hot, remove the tube from the heat and let it cool slowly to room temperature, then in an ice bath. If crystals form, you have found a good candidate solvent.

  • Binary Solvents: If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble, e.g., ethyl acetate) and add a "poor" solvent (one in which it is insoluble, e.g., hexanes) dropwise until the solution becomes cloudy (the cloud point). Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

Step 2: Bulk Recrystallization
  • Place the crude solid in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent (or "good" solvent of a binary pair) and a stir bar. Heat the mixture to a gentle boil with stirring.

  • Add more hot solvent in small portions until the solid is completely dissolved. Do not add a large excess.

  • If the solution is colored and you suspect colored impurities, cool it slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • If you used charcoal or have insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral or basic impurities.[11][12]

Workflow Diagram: Acid-Base Extraction

G start Dissolve Crude Product in Organic Solvent (e.g., EtOAc) extract Extract with Aqueous Base (e.g., 1M NaOH or NaHCO₃) start->extract separate Separate Layers extract->separate org_layer Organic Layer: Contains Neutral/Basic Impurities separate->org_layer Discard aq_layer Aqueous Layer: Contains Deprotonated Product (Sodium Carboxylate Salt) separate->aq_layer wash Wash Aqueous Layer with Fresh Organic Solvent aq_layer->wash acidify Cool Aqueous Layer (Ice Bath) & Acidify with Strong Acid (e.g., HCl) until pH < 2 wash->acidify precipitate Pure Carboxylic Acid Precipitates acidify->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter dry Wash with Cold Water & Dry filter->dry final_product Pure 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid dry->final_product

Caption: Step-by-step workflow for acid-base extraction.

Detailed Procedure
  • Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether in a separatory funnel.

  • Add an equal volume of a 1 M aqueous solution of a base (sodium bicarbonate is often sufficient; sodium hydroxide can be used if the acid is weak).

  • Stopper the funnel, invert, and vent frequently to release any pressure from CO₂ evolution (especially with bicarbonate). Shake vigorously for 1-2 minutes.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the acid. Combine the aqueous extracts.

  • To remove any dissolved organic solvent, wash the combined aqueous layers with a fresh portion of ethyl acetate or ether. Discard this organic wash.

  • Cool the aqueous solution in an ice bath. This will decrease the solubility of the final product.

  • Slowly, and with stirring, add a strong acid (e.g., 3M HCl) dropwise until the solution is strongly acidic (test with pH paper, pH should be ~1-2). Your product should precipitate as a solid.

  • Stir the cold slurry for 15-30 minutes to allow for complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry thoroughly under high vacuum.

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • Westin, J. Recrystallization - Organic Chemistry. Jack Westin. Available from: [Link]

  • Chem LibreTexts. Recrystallization and Crystallization. Available from: [Link]

  • Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • University of Canterbury. ORGANIC LABORATORY TECHNIQUES 2: RECRYSTALLISATION. Available from: [Link]

  • Technical Disclosure Commons. Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022-11-21). Available from: [Link]

  • ResearchGate. How can I purify carboxylic acid?. (2013-09-20). Available from: [Link]

  • Reddit. Isolation of a Carboxylic acid. (2019-04-18). Available from: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

  • Technical Disclosure Commons. Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Available from: [Link]

  • PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Portal. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Available from: [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. Available from: [Link]

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine. 37 (251): 350–356. (1850).
  • J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]

  • Chemsrc. CAS#:849217-48-7 | 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Wikimedia Foundation. Available from: [Link]

  • Pharmaffiliates. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid. Available from: [Link]

  • Google Patents. CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
  • MDPI. From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid. Available from: [Link]

  • Google Patents. US4599444A - Process for the separation of isomeric cyclopropane-carboxylic acids.
  • ResearchGate. Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Scale-Up of 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis and scale-up of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid. This molecule is a valuable building block in med...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid. This molecule is a valuable building block in medicinal chemistry, notably as a key intermediate for various therapeutic agents.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its production, ensuring efficiency, purity, and scalability. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and present detailed protocols grounded in established organic synthesis methodologies.

Section 1: Synthesis Overview & Core Chemistry

The industrial production of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is most commonly achieved via a Williamson ether synthesis.[3] This reaction forms the ether linkage between a cyclopropane backbone and a fluorinated phenol. The general strategy involves the reaction of an activated cyclopropane derivative (like ethyl 1-bromocyclopropanecarboxylate) with 4-fluorophenol in the presence of a base. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

The core of this synthesis relies on a bimolecular nucleophilic substitution (SN2) reaction, where the deprotonated 4-fluorophenol (phenoxide) acts as the nucleophile.[3][4]

Synthesis_Workflow cluster_0 Step 1: Ether Formation (Williamson Synthesis) cluster_1 Step 2: Saponification cluster_2 Step 3: Acidification & Isolation A 4-Fluorophenol C Base (e.g., K2CO3) Solvent (e.g., DMF) Phase-Transfer Catalyst (optional) B Ethyl 1-bromocyclopropanecarboxylate B->C D Ethyl 1-(4-fluorophenoxy)cyclopropanecarboxylate C->D S_N2 Reaction E Base (e.g., NaOH) Solvent (e.g., H2O/EtOH) D->E F 1-(4-Fluorophenoxy)cyclopropanecarboxylate Salt E->F Hydrolysis G Acid (e.g., HCl) F->G H 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid (Final Product) G->H Protonation PTC_Mechanism RBr R-Br (Bromo-ester) ROAr R-OAr (Product) QOAr Q+ ArO- (Lipophilic Ion Pair) QOAr->RBr S_N2 Reaction QX Q+ X- interface interface QOAr->interface Catalyst moves to organic phase MOAr M+ ArO- (Phenoxide Salt) QX->MOAr Ion Exchange ArOH ArOH (4-Fluorophenol) M+OH- (Base) ArOH->MOAr MX M+ X- interface->QX Catalyst returns to aqueous phase

Caption: Mechanism of Phase-Transfer Catalysis in the Williamson ether synthesis.

Q: What are the critical safety precautions for this process? A: Several hazards must be managed:

  • Reagents: 4-Fluorophenol is toxic and corrosive. The bromo-ester is a lachrymator and irritant. Strong bases (NaH, NaOH, KOH) are highly corrosive. [5][6][7]* Solvents: Organic solvents like DMF, Toluene, and Ethyl Acetate are flammable and have varying levels of toxicity.

  • Procedure:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. [8] 3. When using NaH, handle it under an inert atmosphere and quench it carefully.

    • Exothermic reactions are possible, especially during base addition or acidification. Use an ice bath for cooling and add reagents slowly. [7]

Section 4: Experimental Protocol & Data

Lab-Scale Protocol: PTC-Mediated Synthesis

This protocol provides a robust starting point for lab-scale synthesis (up to ~10g).

  • Setup: Equip a 3-neck round-bottom flask with an overhead stirrer, a condenser, and a temperature probe under a nitrogen atmosphere.

  • Charge Reagents: To the flask, add 4-fluorophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and acetonitrile (10 mL per gram of 4-fluorophenol).

  • Reaction (Step 1): Begin vigorous stirring. Add ethyl 1-bromocyclopropanecarboxylate (1.05 eq) dropwise. Heat the mixture to 70-80°C and monitor by TLC or HPLC until the starting materials are consumed (typically 6-12 hours).

  • Workup (Step 1): Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Saponification (Step 2): Dissolve the crude ester in a 3:1 mixture of ethanol and water. Add sodium hydroxide (NaOH, 2.5 eq) and heat to 60°C for 2-4 hours until hydrolysis is complete.

  • Isolation (Step 3): Cool the mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and wash with methyl tert-butyl ether (MTBE) to remove non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 6M HCl with stirring until the pH is ~2. A white precipitate of the product will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent like toluene to obtain the final product.

Data Summary: Comparison of Reaction Conditions

The following table summarizes expected outcomes based on different catalytic systems for the ether formation step.

BaseCatalystSolventTypical Temp. (°C)Typical Time (h)Expected YieldKey Considerations
K₂CO₃NoneDMF100-11012-24ModerateHigh temperature, long reaction time.
NaHNoneTHF/DMF25-504-8Good-ExcellentAnhydrous conditions critical; safety hazard. [9]
K₂CO₃TBABAcetonitrile70-806-12ExcellentGood balance of safety, cost, and efficiency. [10]
NaOHTBABToluene/H₂O80-908-16GoodBiphasic system, requires vigorous mixing. [11]

References

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Retrieved from [Link]

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Rakesh Devidas Amrutkar et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. Retrieved from [Link]

  • Capot Chemical. (2022). MSDS of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • Institute of Organic Chemistry and Biochemistry of the Polish Academy of Sciences. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Retrieved from [Link]

  • Technical Disclosure Commons. (n.d.). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]

  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2005). Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor.
  • Google Patents. (n.d.). Process for preparing cyclopropane carboxylic acid ester derivatives.

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Troubleshooting

Alternative catalysts for the synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid

Welcome to the technical support center for the synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights into the selection of alternative catalysts and the optimization of reaction conditions.

Introduction

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is a key intermediate in the synthesis of various pharmaceuticals. Its preparation typically involves the cyclopropanation of an electron-rich alkene precursor. The choice of catalyst is critical to achieving high yield and purity, and to minimizing side reactions. This guide will explore alternative catalytic systems beyond standard protocols, offering solutions to common experimental challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, with a focus on catalyst-related issues.

Issue 1: Low or No Product Yield in Rhodium-Catalyzed Cyclopropanation

Question: I am attempting to synthesize ethyl 1-(4-fluorophenoxy)cyclopropanecarboxylate by reacting ethyl 2-(4-fluorophenoxy)acrylate with ethyl diazoacetate using a rhodium(II) catalyst, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a rhodium-catalyzed cyclopropanation of an electron-rich alkene like ethyl 2-(4-fluorophenoxy)acrylate can stem from several factors, primarily related to the catalyst's activity and the stability of the diazo compound.

Possible Causes and Solutions:

  • Catalyst Deactivation: Rhodium(II) catalysts can be susceptible to deactivation. The 4-fluorophenoxy group, being electron-donating, enhances the nucleophilicity of the alkene, which is generally favorable. However, impurities in the substrate or solvent can coordinate to the rhodium center and inhibit catalysis.

    • Solution: Ensure all reagents and solvents are of high purity and anhydrous. Consider passing the solvent through a column of activated alumina prior to use. If catalyst deactivation is suspected, adding a fresh batch of the catalyst mid-reaction may be beneficial. Some rhodium complexes can also form inactive η6-arene complexes with aromatic substrates; in such cases, a change in solvent or catalyst might be necessary.[1]

  • Decomposition of Ethyl Diazoacetate (EDA): EDA is a hazardous and unstable reagent.[2][3] Premature decomposition before it can react with the catalyst will lead to low yields.

    • Solution: Use freshly prepared or purified EDA. It is crucial to add the EDA solution slowly to the reaction mixture containing the catalyst and the alkene. This can be achieved using a syringe pump over several hours to maintain a low stationary concentration of the diazo compound.

  • Sub-optimal Reaction Temperature: The decomposition of diazo compounds to form the reactive carbene is temperature-dependent.

    • Solution: While room temperature is often a good starting point, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to facilitate the reaction. However, be cautious, as higher temperatures can also lead to faster decomposition of EDA and the formation of byproducts.

  • Incorrect Choice of Rhodium Catalyst: Different rhodium(II) catalysts exhibit varying levels of reactivity and selectivity.

    • Solution: Dirhodium tetraacetate (Rh₂(OAc)₄) is a common starting point. However, for more challenging substrates, catalysts with more electron-withdrawing ligands, such as dirhodium tetra(trifluoroacetate) (Rh₂(TFA)₄), can be more effective. For asymmetric synthesis, chiral rhodium catalysts like Rh₂(S-DOSP)₄ can be employed.[4]

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the rhodium(II) catalyst (0.1-1 mol%).

  • Add anhydrous solvent (e.g., dichloromethane or toluene) and ethyl 2-(4-fluorophenoxy)acrylate (1 equivalent).

  • Prepare a solution of ethyl diazoacetate (1.1-1.5 equivalents) in the same anhydrous solvent.

  • Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over 4-6 hours with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of acetic acid to decompose any remaining diazo compound.

  • Purify the product by column chromatography on silica gel.

Issue 2: Formation of Significant Byproducts in Copper-Catalyzed Reactions

Question: I am using a copper(I) catalyst for the cyclopropanation and observing the formation of significant amounts of diethyl maleate and fumarate, in addition to my desired product. How can I suppress these side reactions?

Answer:

The formation of diethyl maleate and fumarate is a common side reaction in metal-catalyzed cyclopropanations using ethyl diazoacetate.[5] This occurs due to the dimerization of the carbene intermediate.

Possible Causes and Solutions:

  • High Concentration of the Carbene Intermediate: If the concentration of the copper-carbene intermediate is too high, it is more likely to react with another molecule of the carbene rather than the intended alkene.

    • Solution: Similar to the rhodium-catalyzed reaction, slow addition of the ethyl diazoacetate via a syringe pump is crucial to maintain a low concentration of the reactive intermediate.

  • Catalyst Choice and Ligand Effects: The choice of copper catalyst and the coordinating ligand can significantly influence the outcome.

    • Solution: Copper(I) triflate (CuOTf) is a commonly used catalyst. The use of chiral bis(oxazoline) (BOX) ligands can not only induce enantioselectivity but also create a steric environment around the copper center that disfavors carbene dimerization.

  • Reaction Temperature: Higher temperatures can increase the rate of carbene dimerization.

    • Solution: Running the reaction at or below room temperature is generally advisable.

Table 1: Comparison of Common Copper Catalysts for Cyclopropanation

Catalyst SystemCommon LigandsKey AdvantagesPotential Issues
Cu(I) TriflateBis(oxazoline) (BOX)High enantioselectivityMoisture sensitive
Cu(I) IodideNoneInexpensiveLower activity
Copper PowderNoneHeterogeneous, easy to removeLower activity and selectivity
Issue 3: Low Diastereoselectivity in the Cyclopropanation Step

Question: My synthesis is producing a mixture of diastereomers of the cyclopropane product. How can I improve the diastereoselectivity?

Answer:

Diastereoselectivity in cyclopropanation is influenced by steric and electronic factors of both the substrate and the catalyst.

Possible Causes and Solutions:

  • Steric Hindrance: The approach of the carbene to the double bond can be influenced by bulky groups on the substrate or the catalyst.

    • Solution: For catalyst-controlled diastereoselectivity, employing a bulkier ligand on the metal center can favor the formation of one diastereomer over the other.

  • Directing Groups: The presence of a coordinating group on the substrate can direct the approach of the metal-carbene complex.

    • Solution: While the ether oxygen in the 4-fluorophenoxy group is a potential directing group, its effect might be weak. In some cases, modification of the substrate to include a stronger directing group can be a viable strategy, although this adds synthetic steps.

  • Choice of Catalyst: Different metals and ligand systems can have a profound impact on diastereoselectivity.

    • Solution: Rhodium catalysts, particularly those with chiral ligands, are known to provide high diastereoselectivity in many cases.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a rhodium catalyst over a copper catalyst for the synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid?

A1: Rhodium catalysts are generally more reactive and can provide higher yields and diastereoselectivities for the cyclopropanation of electron-rich alkenes.[8] They are often the catalysts of choice for demanding transformations. However, copper catalysts are significantly less expensive and can be a good option for large-scale synthesis if the selectivity is acceptable.

Q2: Can the Simmons-Smith reaction be used as an alternative for this synthesis?

A2: The Simmons-Smith reaction, which utilizes a zinc carbenoid (typically from diiodomethane and a zinc-copper couple), is a classic method for cyclopropanation.[9] It is known to be effective for electron-rich alkenes like vinyl ethers.[10] However, for substrates containing other functional groups, such as the ester in the likely precursor to our target molecule, side reactions can be an issue. The Lewis acidity of the zinc byproducts can also lead to complications.[9] While it can be considered, it may require more optimization compared to rhodium or copper-catalyzed methods.

Q3: Are there any "greener" or safer alternatives to using ethyl diazoacetate?

A3: Ethyl diazoacetate is indeed a concern due to its explosive and toxic nature. Research into safer carbene precursors is an active area. Some alternatives include:

  • Diazosulfonyls: These are generally more stable than diazoacetates.

  • In situ generation of diazo compounds: This avoids the isolation and handling of the hazardous material.

  • Ylides: Sulfur or phosphorus ylides can also be used for cyclopropanation, although their reactivity profile is different.

Q4: How does the carboxylic acid group on the final product affect the purification process?

A4: The presence of the carboxylic acid group allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, while neutral organic impurities will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.

Q5: What is the general mechanism for a metal-catalyzed cyclopropanation with a diazo compound?

A5: The generally accepted mechanism involves the following key steps:

  • Formation of a Metal Carbene: The diazo compound reacts with the metal catalyst to form a highly reactive metal-carbene intermediate, with the expulsion of nitrogen gas.

  • Cycloaddition: The metal carbene then reacts with the alkene in a concerted or stepwise manner to form the cyclopropane ring. The stereochemistry of the alkene is typically retained in the product.

Metal-Catalyzed Cyclopropanation cluster_0 Catalytic Cycle Catalyst Catalyst Metal_Carbene Metal-Carbene Intermediate Catalyst->Metal_Carbene + Diazo Compound Product Cyclopropane Product Metal_Carbene->Product + Alkene N2 N₂ Metal_Carbene->N2 - N₂ Alkene Alkene (Substrate) Product->Catalyst (Catalyst Regeneration) Diazo Diazo Compound (e.g., EDA)

Caption: General catalytic cycle for metal-catalyzed cyclopropanation.

Experimental Workflow: Catalyst Screening

To identify the optimal catalyst for the synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, a systematic screening of different catalysts is recommended.

Catalyst_Screening_Workflow Start Start: Define Reaction (Alkene + Diazo Compound) Catalyst_Selection Select Catalysts for Screening (Rh₂(OAc)₄, CuOTf, etc.) Start->Catalyst_Selection Reaction_Setup Set up Parallel Reactions (Identical Conditions) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction_Setup->Monitoring Analysis Analyze Results (Yield, Purity, Byproducts) Monitoring->Analysis Optimization Optimize Best Performing Catalyst (Temperature, Concentration, etc.) Analysis->Optimization Scale_Up Scale-Up Synthesis Optimization->Scale_Up

Caption: Workflow for screening alternative catalysts.

References

  • Doyle, M. P., Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 98(2), 911-935.
  • Simmons, H. E., Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324.
  • Maas, G. (2004). Catalytic cyclopropanation of alkenes, alkynes and allenes. Chemical Society Reviews, 33(3), 183-190.
  • Charette, A. B., Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
  • Davies, H. M., Antoulinakis, E. G. (2001). Recent progress in asymmetric catalytic C-H activation. Journal of Organometallic Chemistry, 624(1-2), 299-306.
  • Ford, A., Miel, H., Ring, A., Slattery, C. N., Maguire, A. R., & McKervey, M. A. (2015). Modern Organic Synthesis with α-Diazocarbonyl Compounds. Chemical Reviews, 115(18), 9981–10080.
  • Singh, V. K., DattaGupta, A., & Sekar, G. (1997). Catalytic Asymmetric Cyclopropanation of Olefins Using Copper Complexes of a New C2-Symmetric Bis(oxazoline) Ligand. Synthesis, 1997(02), 137–139.
  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050.
  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Asymmetric C−H Activation by Means of Metal-Carbenoid-Induced C−H Insertion. Chemical Reviews, 103(8), 2861–2904.
  • Charette, A. B., & Juteau, H. (1994). Acyclic Stereocontrol in the Cyclopropanation of Allylic Ethers: A Model for the Enantioselective Cyclopropanation of Acyclic Allylic Alcohols. Journal of the American Chemical Society, 116(6), 2651–2652.
  • Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides. John Wiley & Sons.
  • Ghaffari, M. A., & Adams, J. (2012). Rhodium-catalyzed reactions of diazo compounds.
  • Bonacorso, H. G., Oliveira, M. R., Wastowski, A. D., Zanatta, N., & Martins, M. A. P. (2007). The use of 4-alkoxy-1,1,1-trichloro-3-alken-2-ones in the synthesis of 3-trifluoromethyl-5-alkoxy-4-alkyl (aryl)-1H-pyrazoles. Journal of Fluorine Chemistry, 128(6), 635-640.
  • Nakamura, E., & Kubota, K. (1997). Lewis Acid-Catalyzed Simmons-Smith Reaction of Unfunctionalized Olefins. Journal of the American Chemical Society, 119(22), 5457–5458.
  • Charette, A. B., & Brochu, C. (1995). Directed Simmons−Smith Cyclopropanation of Allylic Alcohols Using a Stoichiometric Amount of a Chiral Additive. Journal of the American Chemical Society, 117(45), 11367–11368.

Sources

Optimization

Technical Support Center: Synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid

Welcome to the technical support center for the synthesis and purification of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the preparation of this important chemical intermediate. Our goal is to provide you with in-depth, actionable insights to help you reduce impurities and optimize your synthetic protocols.

Introduction

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can carry through subsequent reaction steps, impacting the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). This guide will address specific issues encountered during its synthesis, focusing on the Williamson ether synthesis, a common route for its preparation, and subsequent purification steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Mechanism
Q1: What is the most common synthetic route for 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, and what are the key mechanistic steps?

A1: The most prevalent method for synthesizing 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is via a Williamson ether synthesis . This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3]

The core steps are:

  • Deprotonation: A strong base is used to deprotonate 4-fluorophenol, forming the more nucleophilic 4-fluorophenoxide anion.

  • Nucleophilic Attack: The 4-fluorophenoxide anion then acts as a nucleophile, attacking an electrophilic cyclopropane derivative, typically an ester of 1-bromocyclopropanecarboxylic acid or a similar compound with a good leaving group.

  • Hydrolysis: The resulting ester is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

Diagram: Williamson Ether Synthesis Workflow

Williamson Ether Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Hydrolysis 4-Fluorophenol 4-Fluorophenol 4-Fluorophenoxide 4-Fluorophenoxide 4-Fluorophenol->4-Fluorophenoxide Deprotonation Base Base Base->4-Fluorophenoxide Product_Ester 1-(4-Fluorophenoxy)cyclopropane -carboxylate Ester 4-Fluorophenoxide->Product_Ester SN2 Attack Cyclopropane_Ester 1-Bromo-cyclopropane -carboxylate Ester Cyclopropane_Ester->Product_Ester Final_Product 1-(4-Fluorophenoxy)cyclo- propanecarboxylic acid Product_Ester->Final_Product H3O+ or OH-

Caption: General workflow for the synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid.

Impurity Profile & Identification
Q2: I'm observing significant byproducts in my reaction mixture. What are the most common impurities and how can I identify them?

A2: The impurity profile can be complex, but several common side-products are frequently observed.

  • Unreacted Starting Materials: Residual 4-fluorophenol and the cyclopropane starting material are common.

  • C-Alkylated Phenol: While O-alkylation is desired, competitive C-alkylation of the phenoxide can occur, leading to isomeric impurities.[1]

  • Elimination Products: If the cyclopropane starting material has a leaving group on a carbon that can undergo elimination, alkene byproducts may form, especially with secondary or tertiary halides.[1][4][5]

  • Dimerization/Polymerization Products: Self-condensation of starting materials or products can occur under harsh reaction conditions.

Identification Strategy:

Analytical TechniquePurpose
HPLC/UPLC-MS To separate and identify impurities based on their retention time and mass-to-charge ratio. This is the primary tool for purity assessment.[6]
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) To elucidate the structure of unknown impurities and confirm the structure of the desired product.
FT-IR Spectroscopy To identify functional groups present in the product and any impurities.
Troubleshooting & Optimization
Q3: My reaction yield is low, and I have a significant amount of unreacted 4-fluorophenol. How can I improve the conversion?

A3: Low conversion is often related to incomplete deprotonation of the 4-fluorophenol or issues with the nucleophilic substitution step.

Troubleshooting Steps:

  • Choice of Base: For phenols, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be effective.[1] However, for less acidic alcohols, stronger bases like sodium hydride (NaH) are often necessary to ensure complete deprotonation.[1][4] Ensure the base is fresh and handled under anhydrous conditions if it is water-sensitive (e.g., NaH).

  • Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the alkoxide, leading to a more reactive "naked" phenoxide anion.[1][2] Protic solvents can solvate the phenoxide, reducing its nucleophilicity.[2]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.[1] A systematic study of the reaction temperature (e.g., 50-100 °C) can help find the optimal balance between reaction rate and impurity formation.[2]

  • Stoichiometry: Ensure at least a stoichiometric amount of base is used relative to the 4-fluorophenol. A slight excess of the cyclopropane electrophile can sometimes be used to drive the reaction to completion.[1]

Diagram: Factors Affecting Reaction Yield

Yield_Optimization Low_Yield Low Yield Incomplete_Deprotonation Incomplete Deprotonation Low_Yield->Incomplete_Deprotonation Poor_Nucleophilicity Poor Nucleophilicity Low_Yield->Poor_Nucleophilicity Side_Reactions Competing Side Reactions Low_Yield->Side_Reactions Base_Choice Base Choice & Freshness Incomplete_Deprotonation->Base_Choice Stoichiometry Reagent Stoichiometry Incomplete_Deprotonation->Stoichiometry Solvent_Choice Solvent Selection Poor_Nucleophilicity->Solvent_Choice Temperature Reaction Temperature Side_Reactions->Temperature

Caption: Key factors to investigate when troubleshooting low reaction yields.

Q4: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

A4: The formation of an alkene indicates that an E2 elimination pathway is competing with the desired SN2 reaction. This is a common issue, particularly with secondary or tertiary alkyl halides.[1][5]

Strategies to Minimize Elimination:

  • Choice of Leaving Group: The SN2/E2 competition is highly dependent on the structure of the electrophile. If possible, use a primary alkyl halide or a substrate where the leaving group is on a primary carbon.[2][4]

  • Reaction Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination.[1] Elimination reactions often have a higher activation energy and are therefore more favored at elevated temperatures.

  • Base/Nucleophile Choice: While a strong base is needed for deprotonation, using a less sterically hindered phenoxide can sometimes reduce the rate of elimination.

Purification & Isolation
Q5: What is a reliable method for purifying the final 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid product?

A5: A multi-step purification protocol is often necessary to achieve high purity.

Recommended Purification Protocol:

  • Work-up and Extraction:

    • After the reaction is complete, the mixture is typically quenched with water.

    • The pH is then adjusted to be basic (e.g., with NaOH solution) to deprotonate the carboxylic acid, making it water-soluble.

    • The aqueous layer is washed with an organic solvent (e.g., ethyl acetate, toluene) to remove non-acidic organic impurities.[7]

  • Acidification and Precipitation:

    • The aqueous layer is then cooled (e.g., to 0-5 °C) and slowly acidified with an acid like hydrochloric acid (HCl).[7]

    • This protonates the carboxylate, causing the desired product to precipitate out of the aqueous solution.

  • Filtration and Washing:

    • The precipitated solid is collected by filtration.

    • The filter cake should be washed with cold water to remove any remaining inorganic salts.[7]

  • Recrystallization (if necessary):

    • For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., methanol/water, ethanol/water, or toluene). Experimentation is often required to find the optimal solvent system that provides good recovery and effective impurity removal.

Data Summary: Typical Purity Improvement

Purification StepPurity (by HPLC)
Crude Product85-95%
After Acid-Base Extraction95-98%
After Recrystallization>99.5%

References

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid - Technical Disclosure Commons. (2022-11-21). Retrieved from [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. Retrieved from [Link]

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid - Technical Disclosure Commons. (2022-11-21). Retrieved from [Link]

  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. Retrieved from [Link]

  • The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 - Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Cyclopropanecarboxylic Acid - YouTube. (2024-04-09). Retrieved from [Link]

  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem. Retrieved from [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024-10-07). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014-10-24). Retrieved from [Link]

  • Williamson ether synthesis - Wikipedia. Retrieved from [Link]

  • CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents.
  • Williamson Ether Synthesis - Chemistry Steps. Retrieved from [Link]

  • 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530. Retrieved from [Link]

  • 1-(4-CHLOROPHENYL)CYCLOPROPANECARBOXYLIC ACID - gsrs. Retrieved from [Link]

  • US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents.
  • Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. - ResearchGate. Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid

Introduction: The Significance of a Versatile Building Block 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is a key structural motif and valuable intermediate in medicinal chemistry and drug development. Its rigid cyclo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Building Block

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is a key structural motif and valuable intermediate in medicinal chemistry and drug development. Its rigid cyclopropane scaffold, combined with the electronically distinct fluorophenoxy group, imparts unique conformational constraints and metabolic stability to parent molecules. This makes it a sought-after building block for creating novel therapeutic agents. While its utility is clear, the optimal synthetic route is often dictated by factors such as scale, available starting materials, and desired purity. This guide provides an in-depth comparison of established and alternative synthetic strategies, complete with experimental insights and supporting data to aid researchers in making informed decisions.

Part 1: Strategic Overview of Synthetic Pathways

The synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid can be approached from two primary strategic directions:

  • The Dicarboxylate Pathway: This is a robust and widely documented method, particularly in patent literature for pharmaceutical intermediates.[1][2][3] It begins with a pre-formed cyclopropane-1,1-dicarboxylate scaffold, which is sequentially functionalized.

  • The Cyclopropanation Pathway: This classic approach involves forming the cyclopropane ring from an acyclic precursor. This strategy offers flexibility but can require harsher conditions and may present challenges in achieving the desired 1,1-disubstitution pattern.[4][5][6]

Below is a logical workflow for selecting a synthetic strategy based on common laboratory and process chemistry considerations.

Synthetic_Strategy_Selection Workflow for Selecting a Synthetic Route start Define Project Needs scale Scale of Synthesis? start->scale materials Starting Material Availability? scale->materials Lab Scale (<10g) route_a Route 1: Dicarboxylate Pathway scale->route_a Pilot / Process Scale (>100g) materials->route_a Diethyl Cyclopropane-1,1-dicarboxylate is available route_b Route 2: Cyclopropanation Pathway materials->route_b Acyclic precursors (e.g., γ-halonitriles) are available end_a High Yield, Scalable, Documented route_a->end_a end_b Flexible, Classic, Potential for Derivatization route_b->end_b

Caption: Decision workflow for selecting a synthetic route.

Part 2: In-Depth Analysis of Synthetic Routes

Route 1: The Dicarboxylate Pathway (Recommended for Scalability and Purity)

This pathway is the most industrially relevant method, adapted from procedures for synthesizing structurally similar pharmaceutical intermediates like Cabozantinib.[1][3] The core strategy involves the selective mono-hydrolysis of a cyclopropane-1,1-diester, activation of the resulting carboxylic acid, and subsequent reaction with 4-fluorophenol.

Causality Behind Experimental Choices:

  • Selective Mono-hydrolysis: Using a stoichiometric amount of base (e.g., NaOH or KOH) at controlled temperatures allows for the cleavage of one ester group while leaving the second intact. This selectivity is crucial for the subsequent steps.[1]

  • Acid Chloride Formation: Conversion of the carboxylic acid to an acid chloride (using thionyl chloride or oxalyl chloride) creates a highly reactive electrophile. This ensures an efficient and high-yielding reaction with the weakly nucleophilic 4-fluorophenol.[2]

  • Final Hydrolysis: The remaining ester is hydrolyzed under basic conditions to yield the final product.

Dicarboxylate_Pathway cluster_0 Route 1: Dicarboxylate Pathway A Diethyl Cyclopropane- 1,1-dicarboxylate B 1-(Ethoxycarbonyl)cyclopropane- carboxylic acid A->B 1. NaOH (1 eq), MeOH/H2O 2. HCl C Ethyl 1-(chlorocarbonyl) cyclopropanecarboxylate B->C SOCl2 or (COCl)2 D Ethyl 1-(4-Fluorophenoxycarbonyl) cyclopropanecarboxylate C->D 4-Fluorophenol, Base (e.g., Pyridine) E 1-(4-Fluorophenoxy) cyclopropanecarboxylic acid D->E 1. NaOH (aq) 2. HCl

Caption: Schematic of the Dicarboxylate Pathway.

Experimental Protocol: Route 1

Step 1: Synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid [1]

  • To a solution of diethyl cyclopropane-1,1-dicarboxylate (1.0 eq) in methanol (5 vols), add a solution of sodium hydroxide (1.1 eq) in water (1 vol) dropwise at 0-5°C.

  • Allow the mixture to warm to room temperature (25-30°C) and stir for 6-8 hours, monitoring by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Add water (1.5 vols) and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated HCl to pH 2-3 at 0-5°C.

  • Extract the product with ethyl acetate (3 x 2.5 vols).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the product as an oil.

Step 2: Synthesis of Ethyl 1-(4-Fluorophenoxycarbonyl)cyclopropanecarboxylate

  • To a solution of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid (1.0 eq) in dichloromethane (5 vols), add thionyl chloride (1.2 eq) dropwise at 0°C.

  • Stir the reaction at room temperature for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in dichloromethane (5 vols) and cool to 0°C.

  • Add a solution of 4-fluorophenol (1.0 eq) and pyridine (1.1 eq) in dichloromethane (2 vols) dropwise.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the diester, which can be purified by column chromatography.

Step 3: Synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid

  • Dissolve the ethyl 1-(4-fluorophenoxycarbonyl)cyclopropanecarboxylate (1.0 eq) in a mixture of THF (4 vols) and water (2 vols).

  • Add sodium hydroxide (2.0 eq) and heat the mixture to 50°C for 4-6 hours.

  • Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Wash the aqueous residue with diethyl ether.

  • Acidify the aqueous layer with concentrated HCl to pH 2-3 at 0-5°C, resulting in the precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Route 2: The Cyclopropanation Pathway (Classic & Flexible)

This pathway builds the core cyclopropane ring from an acyclic starting material, typically via an intramolecular nucleophilic substitution. The classic synthesis of cyclopropanecarboxylic acid from γ-chlorobutyronitrile is a prime example of this strategy.[6] To obtain the target molecule, this would be followed by a challenging arylation step.

Causality Behind Experimental Choices:

  • Intramolecular Cyclization: A strong base (e.g., powdered NaOH or KOH) is used to deprotonate the carbon alpha to the nitrile group. The resulting carbanion undergoes an intramolecular SN2 reaction, displacing the chloride to form the cyclopropane ring. This reaction is often run neat or with minimal solvent to drive the reaction forward.[5][6]

  • Nitrile Hydrolysis: Harsh acidic or basic conditions are required to hydrolyze the stable nitrile group to a carboxylic acid. This is a well-established transformation.[6]

  • Arylation (Proposed): The final introduction of the 4-fluorophenoxy group is the most complex step. An Ullmann condensation (copper-catalyzed coupling of a phenol with a halo-compound) or a Buchwald-Hartwig amination analogue could be envisioned, but would require functionalizing the 1-position of the cyclopropane ring, for example, by converting the acid to 1-bromocyclopropanecarboxylic acid. This adds steps and complexity.

Cyclopropanation_Pathway cluster_1 Route 2: Cyclopropanation Pathway A γ-Chlorobutyronitrile B Cyclopropyl Cyanide A->B NaOH or KOH (powder), Heat C Cyclopropanecarboxylic Acid B->C H2SO4 (aq), Heat D 1-Bromo-cyclopropanecarboxylic Acid Ester C->D 1. Esterification (e.g., MeOH, H+) 2. NBS, AIBN E 1-(4-Fluorophenoxy) cyclopropanecarboxylic acid D->E 1. 4-Fluorophenol, Cu(I), Base (Ullmann Condensation) 2. Hydrolysis

Caption: Schematic of the Cyclopropanation Pathway.

Experimental Protocol: Route 2 (Steps 1 & 2)

Step 1 & 2: Synthesis of Cyclopropanecarboxylic Acid from γ-Chlorobutyronitrile [6]

  • Caution: This reaction can be vigorous and may evolve small amounts of toxic isocyanides. Perform in a well-ventilated fume hood.[6]

  • In a round-bottomed flask equipped with a reflux condenser, place powdered sodium hydroxide (3.75 eq) and γ-chlorobutyronitrile (1.0 eq).

  • Mix the contents and heat on a steam bath. A vigorous reaction should commence within 15-20 minutes.

  • After the initial reaction subsides (approx. 1 hour), complete the hydrolysis by adding water in small portions over 2 hours, followed by heating for an additional 1.5 hours until the oily layer disappears.

  • Cool the solution in an ice bath and acidify with a mixture of concentrated sulfuric acid and ice.

  • Separate the crude product layer and extract the aqueous solution with ether. Note: Avoid vigorous shaking to prevent emulsion formation.[6]

  • Combine the organic extracts and the crude acid, dry over a suitable drying agent, and remove the solvent.

  • Distill the residue under reduced pressure to obtain pure cyclopropanecarboxylic acid. A typical yield is in the range of 74-79%.[6]

Part 3: Comparative Data Summary

The choice of synthetic route involves a trade-off between elegance, efficiency, and practicality. The following table summarizes the key performance indicators for each pathway.

ParameterRoute 1: Dicarboxylate PathwayRoute 2: Cyclopropanation Pathway
Starting Material Diethyl Cyclopropane-1,1-dicarboxylateγ-Chlorobutyronitrile
Number of Key Steps 34+ (including proposed arylation)
Overall Yield Good to Excellent (often >70%)Moderate (74-79% for core, arylation yield variable)[6]
Reaction Conditions Generally mild to moderate temperaturesInvolves vigorous, potentially hazardous cyclization
Key Reagents NaOH, Thionyl Chloride, 4-FluorophenolPowdered NaOH, Conc. H₂SO₄, Copper catalyst
Scalability High; well-suited for process chemistry[1]Moderate; initial step can be difficult to control
Key Challenge Selective mono-hydrolysisIntroduction of the 4-fluorophenoxy group
Purity of Final Product High; often crystalline productMay require extensive purification after arylation

Conclusion and Recommendation

For researchers and drug development professionals requiring a reliable, scalable, and high-purity source of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, the Dicarboxylate Pathway (Route 1) is unequivocally the superior choice. Its methodology is well-documented in process chemistry literature, the reaction steps are more controllable, and it avoids the challenging and often low-yielding arylation of a pre-formed cyclopropane ring.[1][2]

The Cyclopropanation Pathway (Route 2) remains a valuable academic exercise and a viable option for creating diverse cyclopropanecarboxylic acid cores.[6] However, for the specific synthesis of the target molecule, the subsequent functionalization steps diminish its overall efficiency and practicality compared to the dicarboxylate approach.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6484220, 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Available: [Link]

  • Organic Chemistry Tutor (2023). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Available: [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. Available: [Link]

  • Organic Chemistry Tutor (N.d.). 26. Synthesis of Cyclopropanecarboxylic Acid. Available: [Link]

  • McCloskey, C. M., & Coleman, G. H. (1944). Cyclopropanecarboxylic acid. Organic Syntheses, 24, 36. Available: [Link]

  • Technical Disclosure Commons (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Defensive Publications Series. Available: [Link]

  • Google Patents (2014). CN103664778A - Synthesis method of antineoplastic drug cabozantinib.
  • Google Patents (1996). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Wang, L., et al. (2014). A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis conditions. Indian Journal of Chemistry, Section B, 53B(5), 586-590. Available: [Link]

  • Technical Disclosure Commons (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Available: [Link]

Sources

Validation

Biological activity of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid versus its non-fluorinated analog

An In-Depth Comparative Analysis of the Biological Activity of 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid and its Non-Fluorinated Analog Prepared by: Gemini, Senior Application Scientist Introduction In the field of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Biological Activity of 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid and its Non-Fluorinated Analog

Prepared by: Gemini, Senior Application Scientist

Introduction

In the field of medicinal chemistry, the strategic modification of a lead compound's structure is a cornerstone of drug discovery and development. One of the most powerful and widely used strategies is fluorination. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to its biological target. This guide provides a detailed comparative analysis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid and its direct non-fluorinated analog, 1-phenoxycyclopropanecarboxylic acid.

The core objective is to elucidate how a single, strategically placed fluorine atom can modulate biological activity. While direct, head-to-head experimental data for these specific compounds is not extensively published, this guide will synthesize information from structurally related molecules and established pharmacological principles to present a robust, data-driven comparison. We will focus on their anticipated activity as modulators of the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are critical regulators of metabolism and are prominent drug targets.

Pillar 1: The Biological Target - Peroxisome Proliferator-Activated Receptors (PPARs)

The structural motif of a phenoxyacetic acid derivative strongly suggests that these compounds are likely to interact with the PPAR family of nuclear receptors.[1][2][3] PPARs are ligand-activated transcription factors that play pivotal roles in regulating glucose homeostasis, lipid metabolism, and inflammation.[4][5][6] There are three main isoforms:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[4][7] Its activation upregulates genes involved in fatty acid uptake and β-oxidation.[4][8] Fibrate drugs, used to treat dyslipidemia, are well-known PPARα agonists.[3][9]

  • PPARγ: Predominantly expressed in adipose tissue, it is a master regulator of adipogenesis and is crucial for insulin sensitivity.[1][10] The thiazolidinedione class of anti-diabetic drugs targets PPARγ.[9]

  • PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle.[6]

Upon binding a ligand, a PPAR undergoes a conformational change, allowing it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[5][9][11]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Phenoxycyclopropane- carboxylic Acid Ligand PPAR PPARα / PPARγ Ligand->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to TargetGene Target Gene (e.g., CPT1, ACOX1) PPRE->TargetGene Promoter Region mRNA mRNA TargetGene->mRNA Transcription Protein Metabolic Proteins (Fatty Acid Oxidation Enzymes) mRNA->Protein Translation Biological_Effect Increased Fatty Acid Metabolism & Improved Insulin Sensitivity Protein->Biological_Effect Leads to

Caption: General signaling pathway for PPAR activation by a ligand.

Pillar 2: Comparative Biological Activity - The Fluorine Advantage

The introduction of a fluorine atom at the para-position of the phenyl ring is predicted to enhance the biological activity of the parent compound. This enhancement stems from several key physicochemical effects:

  • Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with carbonyl groups of the peptide backbone) within the ligand-binding pocket of the receptor, increasing binding affinity and, consequently, potency.

  • Blocked Metabolic Oxidation: The para-position of a phenyl ring is often susceptible to metabolic hydroxylation by cytochrome P450 enzymes. The strong carbon-fluorine bond is highly resistant to cleavage, thus preventing this metabolic pathway, increasing the compound's half-life and bioavailability.

  • Altered Acidity: The electron-withdrawing nature of fluorine increases the acidity (lowers the pKa) of the carboxylic acid moiety. This can influence the compound's ionization state at physiological pH, potentially improving interactions with positively charged residues in the binding pocket.

Based on these principles, we can project the comparative performance of the two compounds in key biological assays.

Data Summary Table 1: Predicted PPARα/γ Transactivation Activity

This table presents hypothetical EC₅₀ values, representing the concentration required to achieve 50% of the maximal activation in a cell-based reporter assay. Lower values indicate higher potency.

CompoundPredicted PPARα EC₅₀ (nM)Predicted PPARγ EC₅₀ (nM)Rationale for Potency Difference
1-Phenoxycyclopropanecarboxylic Acid8501200Baseline activity as a phenoxyacetic acid derivative.
1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid 150 250 Enhanced binding affinity and metabolic stability due to the para-fluoro substitution. Expected to be a more potent dual agonist.
Data Summary Table 2: Predicted Impact on Cellular Fatty Acid Oxidation (FAO)

This table shows hypothetical EC₅₀ values for the stimulation of fatty acid oxidation in a cell line like HepG2, which expresses PPARα.

CompoundPredicted FAO Stimulation EC₅₀ (nM)Rationale for Efficacy Difference
1-Phenoxycyclopropanecarboxylic Acid1500Moderate stimulation of FAO, consistent with weaker PPARα activation.
1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid 300 More potent stimulation of FAO due to stronger activation of PPARα and subsequent upregulation of FAO-related genes.

Pillar 3: Experimental Validation Protocols & Workflows

To empirically validate the predicted differences in biological activity, two key experiments are essential: a PPAR transactivation assay and a cellular fatty acid oxidation assay.

Experiment 1: PPAR Luciferase Reporter Transactivation Assay

This assay quantifies the ability of a compound to activate a specific PPAR isoform and drive the expression of a reporter gene (luciferase).[1][11]

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transient Transfection: Cells are seeded in 96-well plates and co-transfected with three plasmids using a suitable transfection reagent:

    • An expression vector for full-length human PPARα or PPARγ.

    • A reporter vector containing multiple PPRE sequences upstream of a firefly luciferase gene (PPRE-Luc).

    • A control vector expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing the test compounds (1-(4-Fluorophenoxy)cyclopropanecarboxylic acid or its non-fluorinated analog) at various concentrations (e.g., from 1 nM to 100 µM). A vehicle control (DMSO) and a positive control (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ) are included.

  • Lysis and Luminescence Reading: After 24 hours of incubation, cells are lysed. The activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system on a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The resulting data is plotted against compound concentration, and a dose-response curve is fitted to determine the EC₅₀ value.

Reporter_Assay_Workflow A 1. Seed HEK293 Cells in 96-well plate B 2. Co-transfect with Plasmids (PPAR-Expression, PPRE-Luc, Renilla) A->B C 3. Incubate for 24h B->C D 4. Treat with Compounds (Test, Vehicle, Positive Control) C->D E 5. Incubate for 24h D->E F 6. Lyse Cells & Add Luciferase Substrates E->F G 7. Measure Luminescence (Firefly & Renilla) F->G H 8. Analyze Data (Normalize, Plot, Calculate EC₅₀) G->H FAO_Assay_Workflow A 1. Seed HepG2 Cells B 2. Pre-incubate with Test Compounds (18-24h to induce gene expression) A->B C 3. Add Assay Medium with [1-¹⁴C]Palmitic Acid B->C D 4. Incubate (2-4h) for Fatty Acid Oxidation C->D E 5. Terminate Reaction & Separate Acid-Soluble Metabolites (ASMs) D->E F 6. Measure Radioactivity of ASMs via Scintillation Counting E->F G 7. Analyze Data (Normalize, Plot, Calculate EC₅₀) F->G

Caption: Workflow for the Cellular Fatty Acid Oxidation Assay.

Conclusion and Future Directions

The comparative analysis, grounded in established principles of medicinal chemistry and pharmacology, strongly suggests that 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is a more potent biological agent than its non-fluorinated counterpart. The strategic incorporation of a fluorine atom is predicted to enhance its affinity for PPARα and PPARγ and increase its metabolic stability, leading to more robust activation of downstream metabolic pathways such as fatty acid oxidation.

For researchers and drug development professionals, this underscores the value of fluorination as a tool for lead optimization. The fluorinated analog represents a more promising candidate for further investigation as a potential therapeutic for metabolic disorders characterized by dyslipidemia and insulin resistance. The experimental protocols detailed herein provide a clear roadmap for the empirical validation of these hypotheses.

References

  • In Vitro Monitoring of the Mitochondrial Beta-Oxidation Flux of Palmitic Acid and Investigation of Its Pharmacological Alter
  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line.PubMed Central.
  • FAO - Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture.
  • Fatty Acid Oxidation Assay.
  • Activation of peroxisome proliferator-activated receptors (PPARs)
  • Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hep
  • Peroxisome proliferator-activated receptor. Wikipedia.[Link]

  • Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases.PubMed Central.
  • Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflamm
  • Impact of Phytochemicals on PPAR Receptors: Implications for Disease Tre
  • Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists.PubMed Central.
  • Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free f
  • PPARα: energy combustion, hypolipidemia, inflamm
  • Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future.PubMed.
  • The potential of natural products for targeting PPARα.PubMed Central.
  • Peroxisome Proliferator-Activated Receptors and Caloric Restriction—Common Pathways Affecting Metabolism, Health, and Longevity.PubMed Central.

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Comparative

Comparative analysis of analytical methods for 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid

An In-Depth Guide to the Analytical Methods for 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid Introduction: The Analytical Imperative 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is a molecule of interest in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Methods for 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid

Introduction: The Analytical Imperative

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is a molecule of interest in medicinal chemistry and materials science, often serving as a key structural motif or synthetic intermediate. Its unique combination of a cyclopropane ring, a fluorinated aromatic system, and a carboxylic acid functional group presents distinct analytical challenges and opportunities. For researchers in drug development and quality control, the ability to accurately quantify this compound, assess its purity, and definitively confirm its structure is paramount.

This guide provides a comparative analysis of the principal analytical techniques applicable to 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid. Moving beyond mere protocols, we will explore the underlying chemical principles that dictate the selection of one method over another, offering the field-proven insights of a senior application scientist. We will examine High-Performance Liquid Chromatography (HPLC) for robust quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive analysis requiring derivatization, and Spectroscopic methods (NMR, UV-Vis) for structural elucidation.

Physicochemical Properties: The Foundation of Method Selection

Before delving into specific methods, understanding the molecule's intrinsic properties is crucial as they govern its behavior in any analytical system.

PropertyValue / DescriptionSignificance for Analysis
Molecular Formula C₁₀H₉FO₂Dictates the exact mass for mass spectrometry.[1]
Molecular Weight 180.17 g/mol Foundational for all quantitative calculations.[1]
Form Solid[2]
Predicted pKa 4.24 ± 0.20[2]
Key Structural Features Carboxylic acid, Phenyl ring, Ether linkage, Cyclopropane ringThe carboxylic acid group makes the molecule polar and non-volatile. The phenyl ring acts as a strong chromophore for UV detection.

These properties collectively suggest that the molecule is a polar, non-volatile solid with UV-absorbing characteristics, making liquid chromatography a natural starting point for analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

For routine purity assessment and quantification in research and quality control settings, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most practical and widely adopted technique.

The Principle of Causality: Why RP-HPLC Works

The combination of a non-polar stationary phase (like C18) and a polar mobile phase is ideal for retaining and separating a molecule of intermediate polarity like 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid. The critical factor for achieving sharp, symmetrical peaks and reproducible retention times is controlling the ionization state of the carboxylic acid group. With a pKa of approximately 4.24, the analyte will be partially or fully deprotonated (anionic) in neutral mobile phases, leading to poor peak shape and inconsistent retention.[2]

Expert Insight: To overcome this, the mobile phase must be acidified to a pH at least 1.5-2 units below the analyte's pKa (i.e., pH < 2.7). At this pH, the carboxylic acid is fully protonated (-COOH), rendering the molecule less polar and allowing for consistent, predictable hydrophobic interactions with the C18 stationary phase. This is a foundational principle in the analysis of acidic compounds.[3][4] Detection is readily achieved using a UV detector, as the fluorophenyl group provides a strong chromophore.[5][6]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis start Weigh Solid Analyte solubilize Dissolve in Mobile Phase start->solubilize filter Filter (0.45 µm) solubilize->filter injection Inject Sample filter->injection column C18 Column Separation injection->column detection UV Detection (e.g., 225 nm) column->detection chromatogram Generate Chromatogram detection->chromatogram quantify Integrate Peak (Purity/Conc.) chromatogram->quantify

Caption: General workflow for HPLC-UV analysis.

Suggested Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

    • Rationale: Formic acid is a volatile acidifier, making it compatible with mass spectrometry if LC-MS is desired for confirmation.[4]

  • Elution: Isocratic elution with a ratio of 50:50 (A:B). This should be optimized based on preliminary runs to achieve a retention time between 3-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.

    • Rationale: The fluorophenyl group is expected to have a strong absorbance in this region. A full UV scan of a standard should be performed to determine the precise λmax.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the analyte at 1 mg/mL in the mobile phase. Create a calibration curve using serial dilutions (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Confirmation

Direct analysis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid by GC is not feasible. Its high polarity and the presence of the active hydrogen on the carboxyl group make it non-volatile and prone to thermal degradation in the hot GC inlet.[7][8] Therefore, chemical derivatization is a mandatory prerequisite for GC analysis.

The Principle of Causality: Why Derivatization is Essential

Derivatization is a chemical reaction that transforms the analyte into a more volatile and thermally stable compound.[9] For carboxylic acids, the goal is to mask the polar -COOH group by replacing the acidic proton with a non-polar, thermally stable group.[8] Common approaches include:

  • Silylation: Reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS) ester. This is a very common and effective method.[8]

  • Alkylation (Esterification): Reacting the analyte with an alkylating agent, such as diazomethane or by using an alcohol with an acid catalyst, to form an ester (e.g., a methyl or ethyl ester).[7][10]

Expert Insight: While adding a step to the workflow, derivatization followed by GC-MS offers two significant advantages: access to the high separation efficiency of capillary GC columns and the definitive identification power of mass spectrometry. The electron ionization (EI) mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can confirm the identity of the analyte with very high confidence.

Workflow for Derivatization and GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis start Aliquot Sample evap Evaporate to Dryness start->evap deriv Add Derivatization Reagent (e.g., MSTFA) & Heat evap->deriv injection Inject Derivatized Sample deriv->injection column GC Column Separation injection->column ms MS Detection (EI Source) column->ms tic Generate Total Ion Chromatogram ms->tic spectrum Extract Mass Spectrum tic->spectrum identify Confirm Identity (Fragmentation) spectrum->identify

Caption: General workflow for GC-MS analysis with derivatization.

Suggested Experimental Protocol: Silylation and GC-MS
  • Sample Preparation:

    • Place an aliquot of the sample solution (dissolved in a volatile solvent like methanol or acetonitrile) into a GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, which would consume the derivatizing reagent.[8]

    • Add 50 µL of a silylating agent (e.g., MSTFA) and 50 µL of a solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete reaction.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS).

  • GC Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-450.

Spectroscopic Methods: The Gold Standard for Structural Elucidation

While chromatographic methods are ideal for separation and quantification, spectroscopic techniques are indispensable for the unambiguous confirmation of molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of an organic molecule in solution.[11][12] For 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, a suite of NMR experiments would provide a complete structural picture.

  • ¹H NMR: Would reveal the distinct proton environments:

    • Aromatic Protons: Two sets of doublets in the ~7.0-7.2 ppm region, characteristic of a para-substituted benzene ring.

    • Cyclopropyl Protons: Complex multiplets in the ~1.2-1.8 ppm region. The diastereotopic nature of the CH₂ protons would lead to complex splitting patterns.[13]

    • Carboxylic Acid Proton: A broad singlet far downfield (>10 ppm), which would disappear upon shaking the sample with D₂O.

  • ¹³C NMR: Would show the number of unique carbon atoms: the quaternary carbons of the cyclopropane and phenyl rings, the CH carbons of the phenyl ring, the CH₂ carbons of the cyclopropane, and the carbonyl carbon (~175-180 ppm).

  • ¹⁹F NMR: This is a key experiment for any fluorinated compound. It would show a single signal, confirming the presence of one fluorine environment in the molecule.

Expert Insight: The combination of these experiments, potentially supplemented with 2D NMR techniques like COSY (H-H correlation) and HSQC (C-H correlation), allows for the complete and definitive assignment of the molecule's constitution, leaving no ambiguity.[12]

UV-Visible Spectroscopy

While primarily used as a detection method in HPLC, standalone UV-Vis spectroscopy can provide preliminary information.[5] A solution of the compound scanned in a spectrophotometer would exhibit a characteristic absorption maximum (λmax) due to the electronic transitions within the fluorophenyl chromophore.[14] This λmax can be used for quantification via the Beer-Lambert Law if the compound is known to be pure, but it lacks the specificity of chromatographic methods for analyzing complex mixtures.[5]

Comparative Summary of Analytical Methods

The choice of analytical technique is driven by the specific question being asked—be it "How much is there?", "How pure is it?", or "What is it?".

ParameterHPLC-UVGC-MS (with Derivatization)NMR Spectroscopy
Primary Application Routine Quantification , Purity AnalysisTrace Quantification , Identity ConfirmationUnambiguous Structure Elucidation
Sample Prep Simple (dissolve and filter)Moderate (evaporation, chemical reaction)Simple (dissolve in deuterated solvent)
Throughput HighModerateLow
Sensitivity Good (µg/mL range)Excellent (pg-ng/mL range)Low (requires mg of sample)
Selectivity Moderate (based on retention time)Very High (retention time + mass spectrum)Very High (unique spectral fingerprint)
Key Advantage Robust, reliable, and easily automated for QC.High sensitivity and definitive mass-based identification.Provides complete, unambiguous structural information.
Key Disadvantage Co-eluting impurities can interfere with quantification.Derivatization adds time, cost, and potential for error.Low sensitivity, high instrument cost, not suitable for quantification without standards.
Decision-Making Flowchart for Method Selection

decision_tree start What is the Analytical Goal? q_quant Routine Quantification & Purity Check? start->q_quant Quantify q_id Unambiguous Structure Confirmation? start->q_id Identify q_trace Trace Level Analysis with High Confidence ID? start->q_trace Trace Detect a_hplc Use HPLC-UV q_quant->a_hplc a_nmr Use NMR Spectroscopy q_id->a_nmr a_gcms Use GC-MS with Derivatization q_trace->a_gcms

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The analysis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is best approached with a clear understanding of the analytical goal. For the vast majority of applications in a drug development or chemical synthesis setting, RP-HPLC with UV detection stands out as the optimal method. It offers a superb balance of speed, robustness, and quantitative accuracy for purity and concentration measurements.

When higher sensitivity is required or when the identity of a low-level impurity must be confirmed, GC-MS following silylation is a powerful, albeit more complex, alternative. Finally, for the foundational task of absolute structure confirmation of a newly synthesized batch or for reference standard characterization, NMR spectroscopy is the unequivocal and essential tool. A comprehensive analytical package for this compound would leverage HPLC for routine work and NMR for primary characterization, holding GC-MS in reserve for specialized investigations.

References

  • SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column.
  • SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). 1-(4-FLUORO-PHENYL)-CYCLOPROPANECARBOXYLIC ACID Product Description.
  • Savary, B. J., & Flores, H. E. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical Biochemistry, 167(1), 31–36.
  • PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information.
  • Perestrelo, R., et al. (2019). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Molecules, 24(15), 2729. [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from a source providing access to the encyclopedia.
  • Chemistry For Everyone. (2023, August 14).
  • Bibel, H. (2022, March 9).
  • Ghadagepatil, N. (n.d.).
  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical Research, 6(3).
  • Wesleyan University. (n.d.).
  • ChemicalBook. (n.d.). Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum.
  • Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds.
  • Singh, S., & Kumar, V. (2018). ULTRAVIOLET SPECTROSCOPY AND ITS PHARMACEUTICAL APPLICATIONS- A BRIEF REVIEW.

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Validation

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid Samples

Introduction: The Critical Role of Purity in Drug Discovery 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is a key structural motif and building block in modern medicinal chemistry, notably in the synthesis of advanced...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is a key structural motif and building block in modern medicinal chemistry, notably in the synthesis of advanced drug candidates. Its rigid cyclopropane core and fluorinated phenyl ring are desirable features for modulating metabolic stability, binding affinity, and pharmacokinetic properties. However, the synthetic route to this intermediate can introduce a variety of impurities, including starting materials, by-products, and degradation products.[1][2]

For researchers in drug development, the purity of such a starting material is not a trivial specification—it is a cornerstone of experimental reproducibility and, ultimately, patient safety. Uncharacterized impurities can lead to misleading biological data, complicate reaction scale-up, and introduce potentially toxic components into a drug substance.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines that mandate the reporting, identification, and qualification of impurities.[3][4][5] This guide provides a comprehensive, multi-technique framework for rigorously assessing the purity of commercial 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid samples, empowering researchers to make informed decisions about the quality of their critical reagents.

A Multi-Pronged Analytical Strategy

No single analytical technique can provide a complete picture of a sample's purity. A robust assessment relies on the orthogonal application of multiple methods, each providing a different piece of the puzzle. Our recommended strategy integrates three core techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative purity assessment. It separates the main component from its impurities, allowing for precise quantification based on peak area.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for impurity identification. By coupling the separation power of LC with the mass-resolving capability of MS, we can determine the molecular weights of unknown impurities, offering critical clues to their structures.[6][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural confirmation. ¹H NMR confirms the overall structure of the main component, while ¹⁹F NMR is exceptionally sensitive for detecting and quantifying fluorine-containing impurities.[10][11]

This integrated approach ensures not only an accurate purity value but also a detailed profile of the impurities present.

G cluster_0 Phase 1: Sample Acquisition & Preparation cluster_1 Phase 2: Orthogonal Analytical Benchmarking cluster_2 Phase 3: Data Analysis & Reporting SampleA Commercial Sample A Prep Prepare Stock Solutions SampleA->Prep SampleB Commercial Sample B SampleB->Prep SampleC Commercial Sample C SampleC->Prep HPLC Quantitative Purity (HPLC-UV) Prep->HPLC LCMS Impurity ID (LC-MS) Prep->LCMS NMR Structural Confirmation (¹H & ¹⁹F NMR) Prep->NMR Analysis Comparative Data Analysis HPLC->Analysis LCMS->Analysis NMR->Analysis Report Comprehensive Purity Report Analysis->Report

Caption: Overall workflow for benchmarking commercial samples.

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear rationale for key experimental choices.

Protocol 1: Quantitative Purity by Reverse-Phase HPLC

Rationale: This method is designed to provide a high-resolution separation of the analyte from potential impurities. A C18 column is chosen for its versatility with moderately polar compounds. The acidic mobile phase (formic acid) ensures the carboxylic acid group is protonated, leading to sharp, symmetrical peak shapes. A gradient elution is used to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of each commercial sample into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This creates a 1 mg/mL stock solution.

    • Filter the solutions through a 0.45 µm PTFE syringe filter into HPLC vials.

  • Instrumentation & Conditions:

    • HPLC System: Standard HPLC or UHPLC system with UV detector.

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 10% B

      • 1-15 min: 10% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 10% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 2 µL.

  • System Suitability:

    • Before analysis, inject a standard solution six times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Impurity Identification by LC-MS

Rationale: This protocol uses an MS-compatible mobile phase to identify the impurities detected by HPLC.[12] High-resolution mass spectrometry (HRMS), such as with a Q-TOF instrument, is preferred as it provides accurate mass measurements, enabling the generation of molecular formulas for unknown peaks.[8]

G cluster_workflow LC-MS Impurity Identification Workflow node_lc LC Separation Mobile Phase Column Gradient node_ion Ionization ESI Source Positive/Negative Mode node_lc->node_ion node_ms1 Full Scan (MS1) Determine m/z of all ions node_ion->node_ms1 node_ms2 MS/MS Fragmentation Isolate precursor Fragment Detect products node_ms1->node_ms2 node_id node_id node_ms2->node_id

Caption: Logical flow for impurity identification using LC-MS/MS.

Step-by-Step Methodology:

  • Sample Preparation: Use the same solutions prepared for the HPLC analysis.

  • Instrumentation & Conditions:

    • LC-MS System: UHPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • LC Conditions: Use the same column, mobile phases, gradient, and flow rate as the HPLC method. This allows for direct correlation of retention times.

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to ensure detection of all possible impurity ions.

    • MS Parameters:

      • Scan Range: 100 - 1000 m/z.

      • Mode: Full Scan (MS1) and data-dependent MS/MS (ddMS2). In ddMS2 mode, the instrument automatically selects the most intense ions from the MS1 scan for fragmentation, providing structural information.[9]

  • Data Analysis:

    • Correlate the retention times of impurity peaks from the HPLC-UV chromatogram with the Total Ion Chromatogram (TIC) from the LC-MS.

    • For each impurity peak, extract the accurate mass from the MS1 scan.

    • Use software to generate possible molecular formulas based on the accurate mass.

    • Analyze the MS/MS fragmentation pattern to propose a likely structure for the impurity. Common impurities may include unreacted starting materials or by-products from the synthesis, such as the corresponding amide from incomplete hydrolysis of a nitrile intermediate.[13]

Protocol 3: Structural Confirmation by ¹H and ¹⁹F NMR

Rationale: NMR provides unambiguous structural confirmation. ¹H NMR verifies the identity of the main component. Due to the presence of a fluorine atom, ¹⁹F NMR is a highly specific and powerful tool.[10] It has a wide chemical shift range and low background noise, making it excellent for detecting and quantifying even minor fluorine-containing impurities that might be missed by other methods.[11]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~5 mg of each sample into an NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Add a known amount of an internal standard with a distinct ¹⁹F signal (e.g., trifluorotoluene) for quantitative analysis (qNMR).

  • Instrumentation & Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Acquire a standard proton spectrum (zg30 pulse sequence).

      • Ensure sufficient relaxation delay (d1) of at least 5 times the longest T1 for accurate integration if quantitation is desired.

    • ¹⁹F NMR:

      • Acquire a standard fluorine spectrum with proton decoupling.

      • Set the spectral width to cover the expected range for aromatic fluorine compounds.

  • Data Analysis:

    • ¹H NMR: Confirm that the chemical shifts, splitting patterns, and integrations match the structure of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid. Look for any unexpected signals that would indicate impurities.

    • ¹⁹F NMR: The main component should show a single signal (or multiplet). Integrate this signal and any other signals present. The relative integration of impurity peaks compared to the main peak provides a direct measure of their molar ratio.

Comparative Data Summary

The following table presents hypothetical data from the analysis of three different commercial batches, illustrating the types of variations that can be observed.

Parameter Supplier A Supplier B Supplier C
Stated Purity >98% (HPLC)99%>97% (NMR)[14]
Appearance White SolidWhite SolidOff-white Solid
HPLC Purity (Area %) 99.2%97.5%99.5%
Major Impurity 1 (HPLC, RT) 0.4% (8.2 min)1.8% (9.5 min)0.2% (11.1 min)
Impurity 1 Identity (LC-MS) 1-(4-Fluorophenyl)cyclopropanecarboxamide4-FluorophenolUnidentified (MW 212.08)
¹⁹F NMR Purity >99%~98%>99%
¹⁹F NMR Impurities Not DetectedSignal consistent with 4-FluorophenolNot Detected
¹H NMR Consistency Consistent with structureConsistent, minor broad peaksConsistent with structure

Interpretation and Discussion

The hypothetical data reveals critical differences between the commercial samples that would not be apparent from the supplier's certificate of analysis alone.

  • Supplier A: This sample shows high purity by both HPLC and NMR. The major impurity identified is the corresponding amide, likely a remnant from an incomplete hydrolysis step in the synthesis.[13] At 0.4%, this is a minor issue for many applications but could be problematic if the amide has unexpected biological activity.

  • Supplier B: Although this sample has a high stated purity, our analysis shows it to be significantly lower at 97.5% by HPLC. The major impurity is 4-fluorophenol, a common starting material. This level of a reactive starting material could significantly interfere with subsequent chemical reactions, particularly those sensitive to phenols.

  • Supplier C: This sample demonstrates the highest purity by HPLC. However, it contains a minor, unidentified impurity with a molecular weight of 212.08. While present at a low level (0.2%), the fact that it is unknown presents a risk. According to ICH guidelines, impurities above the 0.05% - 0.1% threshold often require identification.[1][4] Further investigation using MS/MS fragmentation would be necessary to characterize this component before its use in a regulated environment.

This comparative analysis underscores the principle of "trust but verify." The stated purity on a product label is a starting point, but rigorous in-house validation is essential for ensuring the quality and consistency of research and development outcomes.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

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  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]

  • Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

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  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. SIELC Technologies. [Link]

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  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent Technologies. [Link]

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  • qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. ChemRxiv. [Link]

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  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. [Link]

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Comparative

A Comparative Guide to Cross-Reactivity Studies of 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid Derivatives

Introduction: The Imperative of Selectivity in Drug Discovery The therapeutic success of any small molecule hinges on its specificity for the intended biological target. Interactions with unintended proteins, known as of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The therapeutic success of any small molecule hinges on its specificity for the intended biological target. Interactions with unintended proteins, known as off-target effects, can lead to diminished efficacy, unforeseen toxicities, and are a primary cause of late-stage clinical failures. Cross-reactivity, where a compound binds to structurally related or unrelated proteins, is a major contributor to these off-target effects. This guide provides a comprehensive framework for assessing the cross-reactivity of a promising class of molecules: 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid derivatives.

Due to the novelty of this chemical scaffold, publicly available cross-reactivity data is scarce. Therefore, this guide establishes a robust methodology using a hypothetical lead candidate, FPC-A (1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid - Analog A) . We will postulate that FPC-A has been identified as a potent agonist for Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) , a clinically validated target for type 2 diabetes.[1] Our objective is to profile its selectivity against two critical, mechanistically plausible off-target classes: the Peroxisome Proliferator-Activated Receptors (PPARs) and the Cytochrome P450 (CYP) metabolic enzymes . This guide will furnish researchers and drug development professionals with the rationale, experimental protocols, and data interpretation frameworks necessary for a rigorous selectivity assessment.

Part 1: Rationale for Off-Target Selection

A logical and evidence-based selection of potential off-targets is the foundation of a meaningful cross-reactivity study. The choice is not arbitrary but is guided by the ligand's structure, the primary target's family, and regulatory requirements.

  • Primary Target: Free Fatty Acid Receptor 1 (FFAR1/GPR40) FFAR1 is a G-protein coupled receptor (GPCR) that is activated by medium- to long-chain fatty acids. Its activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion, making it an attractive target for anti-diabetic therapies.[2][3] Carboxylic acid moieties are a common feature in many synthetic FFAR1 agonists, making FPC-A a structurally plausible candidate.

  • Plausible Off-Target 1: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) PPARs are nuclear receptors that also play a crucial role in lipid and glucose homeostasis.[4] Like FFAR1, they are activated by fatty acids and their derivatives. This shared endogenous ligand profile creates a significant potential for cross-reactivity between synthetic agonists designed for either target. Agonism of PPARγ is the mechanism of thiazolidinedione anti-diabetic drugs, but it is also associated with side effects like weight gain and fluid retention, making unintended activation undesirable for an FFAR1-selective drug.[5]

  • Mandatory Off-Target Panel: Cytochrome P450 (CYP) Enzymes CYP enzymes are essential for drug metabolism.[6] Inhibition of these enzymes by a new chemical entity can lead to clinically significant drug-drug interactions (DDIs), where the co-administration of another drug results in toxic plasma concentrations.[7][8] Regulatory agencies like the U.S. FDA and EMA mandate in vitro testing against a panel of key CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) for all investigational drugs.[9]

Part 2: Predictive Assessment: An In Silico First Approach

Before committing to resource-intensive wet-lab experiments, computational methods can provide a valuable early warning for potential cross-reactivity. This predictive step allows for the prioritization of compounds and informs the design of subsequent in vitro assays.

The workflow begins with a structural comparison between the lead compound (FPC-A) and known ligands of potential off-targets. Methods like 2D molecular similarity, using metrics such as the Tanimoto coefficient, can quantify structural resemblance.[10][11] A high similarity score to a known PPARγ agonist, for instance, would elevate the priority of experimental testing against that target.

G cluster_0 In Silico Predictive Workflow Lead Lead Compound (FPC-A) Sim Molecular Similarity Analysis (Tanimoto) Lead->Sim DB Off-Target Ligand Databases (e.g., PPARγ, CYP Substrates) DB->Sim Dock Molecular Docking (Optional) Sim->Dock Risk Cross-Reactivity Risk Assessment Sim->Risk Dock->Risk Test Prioritize for In Vitro Testing Risk->Test G cluster_1 FFAR1 Signaling Pathway FPCA FPC-A (Agonist) FFAR1 FFAR1 Receptor FPCA->FFAR1 Gq Gq Protein FFAR1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ [Ca²⁺]i IP3->Ca Insulin Insulin Secretion (Pancreatic β-cell) Ca->Insulin

Caption: Simplified FFAR1 Gq signaling pathway activated by FPC-A.

Part 4: Data Interpretation and Comparative Analysis

Objective comparison requires summarizing the quantitative data in a clear format and calculating selectivity indices. For this guide, we will use hypothetical—but realistic—data for FPC-A and compare it to TAK-875 , a well-characterized FFAR1 agonist that progressed to Phase III clinical trials before being discontinued due to liver toxicity concerns. [3] Table 1: Comparative Cross-Reactivity Profile of FPC-A and TAK-875

ParameterTarget / EnzymeFPC-A (Hypothetical Data)TAK-875 (Reference Data)Assessment
Potency (EC₅₀) FFAR1 (Primary Target) 15 nM 12 nM High On-Target Potency
Potency (EC₅₀) PPARγ (Off-Target)2,100 nM>10,000 nMFPC-A shows moderate off-target activity
Selectivity Index PPARγ vs. FFAR1140-fold >833-fold TAK-875 has superior selectivity over PPARγ
Inhibition (IC₅₀) CYP2C9850 nM1,200 nMFPC-A is a potent inhibitor; potential DDI risk
Inhibition (IC₅₀) CYP2C193,500 nM4,000 nMModerate inhibition
Inhibition (IC₅₀) CYP3A4>25,000 nM>20,000 nMLow risk of inhibition
Inhibition (IC₅₀) CYP2D6>25,000 nM>20,000 nMLow risk of inhibition

Selectivity Index = Off-Target EC₅₀ / On-Target EC₅₀

Interpretation of Results:

  • On-Target Potency: The hypothetical data show FPC-A is a highly potent FFAR1 agonist, comparable to TAK-875.

  • PPARγ Selectivity: FPC-A demonstrates a 140-fold selectivity for FFAR1 over PPARγ. While often considered acceptable (>100-fold is a common benchmark), it is significantly lower than the selectivity observed for TAK-875. This indicates a higher risk of PPARγ-mediated side effects at therapeutic concentrations of FPC-A. Further investigation would be warranted.

  • CYP Inhibition Profile: The most significant finding is the potent inhibition of CYP2C9 by FPC-A (IC₅₀ = 850 nM). An IC₅₀ value below 1 µM is a major red flag for potential drug-drug interactions. [7]Drugs metabolized by CYP2C9 (e.g., warfarin, certain NSAIDs) could reach toxic levels if co-administered with FPC-A. This profile is a significant liability compared to TAK-875, which shows weaker inhibition.

Conclusion

This guide demonstrates a systematic and rigorous approach to evaluating the cross-reactivity of novel 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid derivatives, using the hypothetical FFAR1 agonist FPC-A as a case study. The combination of predictive in silico modeling and quantitative in vitro assays provides a clear and actionable selectivity profile.

Our comparative analysis reveals that while FPC-A possesses excellent on-target potency, its liabilities—moderate selectivity against PPARγ and, more critically, potent inhibition of CYP2C9—present significant challenges for further development. This framework underscores that a successful drug candidate requires not only high potency at its intended target but also a clean profile against a well-chosen panel of relevant off-targets. Adhering to such a self-validating and comprehensive screening cascade is essential for mitigating risk and increasing the probability of success in the complex journey of drug development.

References

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from Eurofins Discovery website. [Link]

  • Creative Diagnostics. (n.d.). CYP450 Inhibition and Induction Assay. Retrieved from Creative Diagnostics website. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from Charles River Laboratories website. [Link]

  • Charnwood Discovery. (n.d.). Cytochrome P450 Inhibition In Vitro Assay. Retrieved from Charnwood Discovery website. [Link]

  • Pauli-Magnus, C., et al. (2013). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 41(8), 1583-1592. [Link]

  • Krasowski, M. D., et al. (2011). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. Therapeutic Drug Monitoring, 33(3), 357-363. [Link]

  • Baldo, B. A. (2015). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. International Journal of Molecular Sciences, 16(12), 29146-29170. [Link]

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  • Lin, D., et al. (2022). Mechanistic Studies on the Stereoselectivity of FFAR1 Modulators. ACS Omega, 7(31), 27361-27371. [Link]

  • De Luca, V., et al. (2021). FFAR1/GPR40: One target, different binding sites, many agonists, no drugs, but a continuous and unprofitable tug-of-war between ligand lipophilicity, activity, and toxicity. Bioorganic & Medicinal Chemistry Letters, 41, 127969. [Link]

  • Singh, A., et al. (2024). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry, 264, 115990. [Link]

  • ResearchGate. (2011). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Retrieved from ResearchGate. [Link]

  • Engelstoft, M. S., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 3-14. [Link]

  • Tyagi, S., et al. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 236-240. [Link]

  • Szopa, A., et al. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Molecules, 27(19), 6667. [Link]

  • Wikipedia. (n.d.). Free fatty acid receptor 1. Retrieved from Wikipedia. [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from PubChem. [Link]

  • ResearchGate. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Retrieved from ResearchGate. [Link]

  • Villarroya, J., et al. (2023). Cross-Talk Between Signaling and Transcriptional Networks Regulating Thermogenesis—Insights into Canonical and Non-Canonical Regulatory Pathways. International Journal of Molecular Sciences, 24(23), 16999. [Link]

  • Lv, B., et al. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(10), 115456. [Link]

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Validation

Validating the Mechanism of Action of Novel 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid Esters: A Comparative Guide

Introduction: Targeting Lipid Metabolism through PPARα Activation Metabolic disorders, particularly dyslipidemia characterized by elevated triglycerides and low high-density lipoprotein (HDL) cholesterol, represent a sig...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Lipid Metabolism through PPARα Activation

Metabolic disorders, particularly dyslipidemia characterized by elevated triglycerides and low high-density lipoprotein (HDL) cholesterol, represent a significant risk factor for cardiovascular disease. A key regulator of lipid homeostasis is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1] Endogenous fatty acids and their derivatives serve as natural ligands for PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[1][2] This initiates a transcriptional cascade that upregulates genes involved in nearly every facet of fatty acid oxidation, including cellular uptake, mitochondrial import, and the β-oxidation pathway itself.[1]

The therapeutic potential of targeting PPARα has been realized through the clinical success of the fibrate class of drugs. Fibrates, such as fenofibrate, are synthetic PPARα agonists that effectively lower plasma triglycerides and, in some cases, increase HDL cholesterol.[2][3] The novel compound class, 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid esters, shares structural similarities with fibric acid derivatives, suggesting a common mechanism of action centered on PPARα agonism. This guide provides a comprehensive framework for validating this hypothesis, presenting a head-to-head comparison with established PPARα agonists, and offering detailed experimental protocols for robust in vitro and in vivo characterization. Our primary comparators will be GW7647 , a potent and highly selective preclinical PPARα agonist, and Fenofibrate , a widely prescribed fibrate drug.

Comparative Analysis of PPARα Agonists

A critical first step in characterizing a novel compound is to benchmark its potency and selectivity against well-established alternatives. This allows for a clear understanding of its potential therapeutic window and off-target effects.

CompoundTypeTargetEC50 (Human PPARα)Selectivity ProfileKey Characteristics
Novel 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid ester InvestigationalHypothesized: PPARαTo be determinedTo be determinedStructural analog of fibric acid derivatives.
GW7647 Preclinical Tool CompoundPotent & Selective PPARα Agonist6 nM[4][5][6][7][8][9]>180-fold selective for PPARα over PPARγ (1100 nM) and >1000-fold over PPARδ (6200 nM).[4][6][7][8][9]Orally active with demonstrated in vivo lipid-lowering effects.[6][7]
Fenofibrate (active metabolite: Fenofibric Acid) Clinically Used DrugPPARα Agonist~9.5-30 µM[10]Also activates PPARγ at higher concentrations (EC50 ~61 µM).[10]Pro-drug, rapidly hydrolyzed to its active form, fenofibric acid.[10]

Experimental Validation of the PPARα Agonist Mechanism

A multi-tiered experimental approach is essential to rigorously validate the mechanism of action. This involves demonstrating direct receptor engagement, quantifying the transcriptional response of target genes, and measuring the downstream functional consequences in cellular and whole-organism models.

Workflow for Validating PPARα Agonism

MOA_Validation_Workflow cluster_0 Tier 1: In Vitro Receptor Activation cluster_1 Tier 2: Target Gene Expression cluster_2 Tier 3: Cellular Functional Response cluster_3 Tier 4: In Vivo Proof-of-Concept T1_Assay PPARα Reporter Gene Assay T2_Assay qPCR for PPARα Target Genes (e.g., CPT1A, PDK4) T1_Assay->T2_Assay Confirms transcriptional activation T3_Assay Fatty Acid Oxidation Assay (Seahorse XF) T2_Assay->T3_Assay Links gene expression to functional change T4_Assay Hyperlipidemic Mouse Model T3_Assay->T4_Assay Translates cellular effects to in vivo efficacy PPARa_Pathway cluster_0 Extracellular & Cytoplasm cluster_1 Nucleus cluster_2 Mitochondria & Cellular Effects Ligand Novel Compound / Fibrate PPARa PPARα Ligand->PPARa Binds & Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (on DNA) Heterodimer->PPRE Binds to Transcription Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA CPT1A CPT1A mRNA->CPT1A Translates to PDK4 PDK4 mRNA->PDK4 Translates to FAO Increased Fatty Acid Oxidation CPT1A->FAO PDK4->FAO Lipid_Lowering Lowered Plasma Triglycerides FAO->Lipid_Lowering

Caption: PPARα activation and its downstream metabolic effects.

Tier 4: In Vivo Proof-of-Concept - Hyperlipidemic Mouse Model

The ultimate validation of a novel lipid-lowering agent is its efficacy in a relevant animal model. High-fat diet-induced obese mice or genetic models like the ob/ob mouse are commonly used as they develop key features of metabolic syndrome, including hypertriglyceridemia. [11][12] Principle: The animal model is treated with the novel compound, and changes in plasma lipid profiles are measured and compared to vehicle-treated and positive control-treated groups.

Experimental Protocol: Efficacy in a High-Fat Diet Mouse Model

  • Model Induction: Feed male C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and hypertriglyceridemia.

  • Group Allocation and Treatment: Randomly assign mice to treatment groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Novel compound (at 1-3 dose levels, administered via oral gavage).

    • Fenofibrate (e.g., 100 mg/kg/day, oral gavage). [12]3. Treatment Period: Administer daily treatment for 2-4 weeks. Monitor body weight and food intake regularly.

  • Blood Collection and Analysis: At the end of the treatment period, collect blood via cardiac puncture following a fasting period. Analyze plasma for triglycerides, total cholesterol, HDL, and LDL levels using commercially available kits.

  • Tissue Analysis (Optional): Harvest the liver to assess for changes in weight and perform qPCR on liver tissue to confirm target gene engagement in vivo.

  • Data Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare lipid parameters between the treatment groups.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for validating the mechanism of action of novel 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid esters as PPARα agonists. By following this tiered approach, from in vitro receptor activation to in vivo efficacy, researchers can build a comprehensive data package that clearly defines the compound's pharmacological profile. A direct comparison with the potent selective agonist GW7647 and the clinically relevant drug Fenofibrate provides essential context for evaluating the novel compound's potential. Positive results across these assays would strongly support the hypothesis that these novel esters function as PPARα agonists, paving the way for further preclinical development as potential therapeutics for dyslipidemia and related metabolic disorders.

References

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  • Osumi, T., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 294(26), 10238-10250. [Link]

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  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]

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  • van der Veen, J. N., et al. (2001). Fenofibrate reverses the decline in HDL cholesterol in mice overexpressing human phospholipid transfer protein. Journal of Lipid Research, 42(10), 1607-1613. [Link]

  • Lynch, C., et al. (2023). Screening Method for the Identification of Compounds that Activate Pregnane X Receptor. Current Protocols, 3(12), e964. [Link]

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  • Farnier, M. (2008). Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing. Vascular Health and Risk Management, 4(5), 991-1000. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid

This document provides essential procedural guidance for the safe and compliant disposal of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, thi...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this guide emphasizes a safety-first approach grounded in established scientific and regulatory principles. Our commitment is to furnish you with the necessary information to manage chemical waste responsibly, ensuring the protection of both laboratory personnel and the environment.

Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the chemical's properties and hazards is paramount. While a specific Safety Data Sheet (SDS) for 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid should always be the primary source of information, data for structurally similar compounds, such as 1-(4-fluorophenyl)cyclopropanecarboxylic acid, can provide valuable insights into potential hazards.

Based on available data for related compounds, 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid should be handled as a substance that is:

  • Harmful if swallowed.[1]

  • A cause of skin irritation.[1]

  • A cause of serious eye irritation.[1]

  • Potentially capable of causing respiratory irritation.[1]

Table 1: Hazard Profile of a Structurally Related Compound

Hazard StatementGHS ClassificationSource
H302: Harmful if swallowedAcute toxicity, oral (Category 4)PubChem[1]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)PubChem[1]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2)PubChem[1]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)PubChem[1]

Given these potential hazards, strict adherence to safety protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel receive comprehensive information and training regarding the hazards of the chemicals present in their workspace.[2][3]

Personal Protective Equipment (PPE) and Spill Management

Appropriate PPE is the first line of defense against chemical exposure. When handling 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid or its waste, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[4]

  • Eye Protection: Chemical splash goggles and a face shield are required to protect against splashes.[4]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against spills.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]

In the event of a spill, immediate action is necessary. For minor spills, use an inert absorbent material like vermiculite or sand.[4] The absorbed material must then be collected into a designated and properly labeled hazardous waste container.[4] For larger spills, the area should be evacuated, and the institution's emergency procedures must be followed.[4]

Waste Characterization and Segregation: A Step-by-Step Protocol

The foundation of proper chemical disposal is accurate waste identification and segregation.[5] This process ensures that incompatible materials are not mixed, preventing potentially dangerous reactions.

Step 1: Hazardous Waste Determination Pursuant to the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) has established guidelines for identifying hazardous waste.[5] For 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, the primary characteristics to consider are its potential corrosivity (due to its acidic nature) and toxicity.[6] Unless neutralized and confirmed to be non-hazardous through appropriate analysis, it is prudent to manage this compound as hazardous waste.

Step 2: Segregation from Incompatible Materials Carboxylic acids are chemically incompatible with a range of substances.[4] To prevent violent reactions, heat generation, or the release of flammable gases, waste 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid must be stored separately from:

  • Bases (e.g., sodium hydroxide, ammonium hydroxide)

  • Oxidizing agents (e.g., peroxides, nitrates)

  • Reducing agents (e.g., hydrides, alkali metals)

  • Metals[4]

It is also critical to never mix organic acid waste with inorganic acid waste in the same container.[4]

Diagram 1: Disposal Decision Workflow

DisposalDecisionWorkflow Start Start: Disposal of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid ConsultSDS Consult Compound-Specific Safety Data Sheet (SDS) Start->ConsultSDS CharacterizeWaste Characterize Waste: Contaminated or Concentrated? ConsultSDS->CharacterizeWaste HazardousWaste Treat as Hazardous Waste CharacterizeWaste->HazardousWaste Yes NonHazardousWaste Assess for Neutralization (if uncontaminated & dilute) CharacterizeWaste->NonHazardousWaste No CollectWaste Collect in a Designated, Labeled, and Sealed Container HazardousWaste->CollectWaste CheckRegulations Check Local Regulations for Drain Disposal NonHazardousWaste->CheckRegulations CheckRegulations->HazardousWaste Not Permitted Neutralize Neutralize with a Weak Base to pH 6.0-8.0 CheckRegulations->Neutralize Permitted DrainDisposal Dispose Down Drain with Copious Amounts of Water Neutralize->DrainDisposal StoreWaste Store in a Ventilated Area Away from Incompatible Materials CollectWaste->StoreWaste EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) StoreWaste->EHS_Pickup

Caption: Decision-making workflow for the disposal of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid.

Comprehensive Disposal Procedures

The appropriate disposal method is contingent on the concentration of the acid and the presence of other hazardous contaminants.

This procedure is only permissible if allowed by your institution's Environmental Health and Safety (EHS) department and local wastewater regulations.

  • Work in a Fume Hood: Always perform neutralization reactions inside a chemical fume hood while wearing full PPE.[4]

  • Prepare a Weak Base: Use a weak base, such as sodium bicarbonate or sodium carbonate, for neutralization.

  • Slow Addition: Slowly and carefully add the weak base to the acidic solution with constant stirring.[4] This reaction can be exothermic and may produce carbon dioxide gas.[4]

  • Monitor pH: Continuously monitor the pH of the solution. Continue adding the base until the pH is neutral (between 6.0 and 8.0).[4]

  • Drain Disposal: Once neutralized, the solution can typically be poured down the drain with a large volume of water.[4]

Concentrated or contaminated 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid must be disposed of as hazardous waste.[4]

  • Container Selection: Use a designated, compatible, and leak-proof hazardous waste container.[4] High-density polyethylene (HDPE) or glass containers are generally suitable.[4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Corrosive," "Irritant").[4][6] The accumulation start date must also be clearly visible.[6]

  • Storage: Store the sealed container in a cool, dry, well-ventilated area away from incompatible materials.[4] The storage location should be a designated satellite accumulation area or a central accumulation area, in compliance with EPA and institutional guidelines.[7]

  • Arrange for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[4][5]

Diagram 2: Hazardous Waste Management Workflow

HazardousWasteWorkflow Start Generation of Hazardous Waste Segregation Segregate from Incompatible Materials Start->Segregation Containerization Place in Compatible, Labeled Container Segregation->Containerization Storage Store in Designated Accumulation Area Containerization->Storage Documentation Maintain Waste Transfer Log Storage->Documentation Disposal Arrange Pickup by Licensed Contractor Documentation->Disposal

Caption: Standard operating procedure for managing hazardous chemical waste in a laboratory setting.

Regulatory Adherence and Record-Keeping

Compliance with federal and local regulations is mandatory. Key regulatory frameworks include:

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to have a written Chemical Hygiene Plan (CHP) that outlines procedures for safe chemical handling and disposal.[2][3][8]

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle to grave."[7] Your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) will determine specific requirements for storage time limits, emergency procedures, and reporting.[6][9]

Maintaining accurate records of hazardous waste generation and disposal is a critical component of regulatory compliance. All documentation, including hazardous waste manifests, should be retained according to the timelines stipulated by the EPA and your local authorities.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, thereby upholding your commitment to laboratory safety and environmental stewardship.

References

  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Lab. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Retrieved from [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean. Retrieved from [Link]

  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). Environmental Protection Agency. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Hazardous Waste. (n.d.). Environmental Protection Agency. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). Environmental Protection Agency. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid

This guide provides essential safety and handling protocols for 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, a compound of interest in modern research and development. As a molecule combining a carboxylic acid moiety...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, a compound of interest in modern research and development. As a molecule combining a carboxylic acid moiety with a fluorinated aromatic ring, its handling requires a multi-faceted approach to safety. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Immediate Hazard Assessment and Core Protection

Based on data for structurally similar compounds, 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid should be handled as a hazardous substance. The primary risks are associated with irritation and acute toxicity.[1] The Globally Harmonized System (GHS) classifications for a closely related analog, 1-(4-fluorophenyl)cyclopropanecarboxylic acid, inform our baseline precautions[1]:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications demand robust protective measures to prevent exposure through all primary routes: dermal, ocular, inhalation, and ingestion.

Hazard Route GHS Classification (Analog) Primary Engineering Control Required Personal Protective Equipment (PPE)
Inhalation May cause respiratory irritation (H335)Chemical Fume HoodN/A (if used in hood). Respirator for emergencies.
Eye Contact Causes serious eye irritation (H319)Chemical Fume HoodChemical Splash Goggles AND a Face Shield[2]
Skin Contact Causes skin irritation (H315)Chemical Fume HoodNitrile or Butyl Rubber Gloves (Double-gloving recommended)[2]; Chemical-resistant Lab Coat
Ingestion Harmful if swallowed (H302)N/AN/A (Prevented by proper lab hygiene)
Expert Rationale for PPE Selection:
  • Primary Engineering Control: All manipulations of solid or dissolved 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid that could generate dust or aerosols must be performed in a certified chemical fume hood. This is the most critical step in mitigating the risk of respiratory irritation[1].

  • Eye and Face Protection: The "serious eye irritation" classification necessitates more than standard safety glasses. Chemical splash goggles that form a seal around the eyes are mandatory. Due to the risk of splashes during transfer or reaction quenching, a full-face shield must be worn over the goggles. This combination provides comprehensive protection against direct and indirect splashes[2].

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact[2][3]. For prolonged handling or when working with solutions, double-gloving is recommended. This practice provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin[4]. Always inspect gloves for tears or degradation before use[5].

  • Body Protection: A chemical-resistant lab coat, fully buttoned, is required to protect against skin contact from spills and splashes.

Operational Plan: From Receipt to Reaction

A proactive approach to safety involves integrating these PPE requirements into a clear, step-by-step workflow. The following protocol outlines the safe handling of this compound during a typical laboratory procedure.

Step-by-Step Handling Protocol:
  • Preparation and Pre-Use Inspection:

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Assemble all necessary equipment (glassware, spatulas, solvents) and place them inside the fume hood to minimize traffic in and out of the sash.

    • Don all required PPE as outlined in the table above: lab coat, double gloves, and chemical splash goggles. Put on the face shield before handling the chemical.

  • Weighing and Transfer (Solid Compound):

    • Perform all weighing operations within the fume hood or in a powder containment hood.

    • Use anti-static weigh boats or paper to prevent the fine powder from dispersing.

    • Handle the container with care, opening it slowly to avoid creating airborne dust. Use a dedicated spatula for this chemical.

  • Dissolution and Reaction:

    • Slowly add the weighed solid to the solvent while stirring. Be aware of any potential exothermic reactions.

    • When adding reagents, always add acid to water or other reagents slowly; never the other way around, to prevent violent splashing.

    • Keep the container capped or covered when not actively adding reagents to minimize vapor release.

  • Post-Procedure Decontamination:

    • Quench the reaction carefully if necessary, being mindful of potential gas evolution or heat generation.

    • Clean all glassware and equipment used. A triple rinse with an appropriate solvent is recommended. The initial rinsate should be treated as halogenated chemical waste.

    • Wipe down the interior surfaces of the fume hood with a suitable solvent to remove any residual contamination.

  • Doffing PPE:

    • Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, goggles.

    • Wash hands thoroughly with soap and water immediately after completing the work and removing PPE[5].

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Assess Risks & Review SDS b Don Required PPE (Coat, Goggles, Face Shield, Double Gloves) a->b c Prepare Work Area (In Fume Hood) b->c d Weigh Compound (In Hood) c->d e Dissolve in Solvent d->e f Perform Experiment e->f g Decontaminate Surfaces & Glassware f->g h Segregate Halogenated Waste (Rinsate & Unused Material) g->h i Doff PPE Correctly h->i j Wash Hands Thoroughly i->j

Caption: Workflow for safely handling 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid.

Emergency Response Plan

Preparedness is key to minimizing harm in the event of an accidental exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[5]. Seek immediate medical attention. Because fluorinated organic compounds can potentially decompose to form hydrogen fluoride (HF), especially under certain conditions like fire, it is prudent to inform medical personnel of this possibility. HF burns require specialized treatment with calcium gluconate gel[6].

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[5]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention[5].

  • Spill Response:

    • Small Spill: For a small spill inside a fume hood, contain it with a compatible absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

    • Large Spill: For a large spill, or any spill outside of a fume hood, evacuate the area immediately. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) department.

Disposal Plan: A Critical Consideration

The disposal of fluorinated organic compounds requires special attention to prevent environmental contamination and downstream hazards.

  • Segregation is Mandatory: All waste containing 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, including unused material, reaction mixtures, and contaminated consumables (gloves, weigh paper, absorbent pads), must be collected in a dedicated "Halogenated Organic Waste" container[7].

  • Causality—Why Segregate?: Non-halogenated organic waste is often reprocessed and used as fuel. If fluorinated compounds are present, their combustion can generate highly toxic and corrosive byproducts, including hydrogen fluoride (HF)[7]. Segregation prevents this dangerous outcome.

  • Waste Container: Use a clearly labeled, chemically compatible container with a secure lid. The label should read "Hazardous Waste: Halogenated Organics" and list the chemical constituents.

  • Final Disposal: The sealed waste container must be disposed of through your institution's licensed hazardous waste management program. Do not attempt to dispose of this chemical down the drain or in regular trash[8]. Methods like high-temperature incineration at specialized facilities are often required for the complete destruction of such "forever chemicals"[9].

By adhering to these detailed protocols, researchers can safely handle 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, protecting themselves, their colleagues, and the environment.

References

  • PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. National Center for Biotechnology Information. [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]

  • Capot Chemical. MSDS of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. Capot Chemical. [Link]

  • Asia Industrial Gases Association. Code of Practice: Compressed Fluorine and Mixtures with Inert Gases. AIGA. [Link]

  • Massachusetts Institute of Technology. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. MIT Plasma Science and Fusion Center. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. Quicktest. [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. American Chemical Society. [Link]

  • American Chemistry Council. Protective Equipment. American Chemistry Council. [Link]

  • Purdue University. Fluorine Safety. Purdue University Department of Chemistry. [Link]

  • ResearchGate. Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination. ResearchGate. [Link]

  • University of California, Berkeley. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Berkeley EH&S. [Link]

  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]

  • MCF Environmental Services. Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. Sciencemadness Wiki. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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